5-nitro-1H-indole-3-carboxylic acid
Description
The exact mass of the compound 5-nitro-1H-indole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-nitro-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOJXNVTVWRZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289821 | |
| Record name | 5-nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6958-37-8 | |
| Record name | 6958-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid (CAS No: 6958-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-nitro-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The Chemical Abstracts Service (CAS) number for this compound is 6958-37-8 .[1][2][3][4] This document details its chemical and physical properties, outlines robust synthetic protocols, and explores its diverse applications, with a particular focus on its emerging role in oncology. Furthermore, this guide provides essential information on the characterization and safe handling of this compound, serving as a vital resource for laboratory professionals.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a nitro group onto the indole ring, as seen in 5-nitro-1H-indole-3-carboxylic acid, significantly modulates its electronic properties, enhancing its utility as a versatile synthetic intermediate.[5] This modification opens avenues for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor activities.[6] This guide aims to provide a detailed exploration of this valuable compound, from its synthesis to its application, to empower researchers in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-nitro-1H-indole-3-carboxylic acid is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 6958-37-8 | [1][3][7] |
| Molecular Formula | C₉H₆N₂O₄ | [1][2] |
| Molecular Weight | 206.15 g/mol | [3] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 276-278 °C (decomposition) | [6][7] |
| Boiling Point (Predicted) | 520.8 ± 30.0 °C | [6][7] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 3.38 ± 0.30 | [6][7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [6] |
Synthesis of 5-nitro-1H-indole-3-carboxylic acid
The synthesis of 5-nitro-1H-indole-3-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two common and reliable synthetic protocols.
Method 1: Direct Nitration of Indole-3-carboxylic acid
This method involves the electrophilic nitration of the readily available indole-3-carboxylic acid. The nitro group is directed to the 5-position of the indole ring.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve indole-3-carboxylic acid in a suitable acidic solvent, such as sulfuric acid, under controlled temperature conditions (e.g., an ice bath to maintain 0-5 °C).
-
Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the stirred solution. The temperature should be carefully monitored and maintained throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-nitro-1H-indole-3-carboxylic acid.
Method 2: Hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone
This alternative two-step approach involves the initial formation of a trifluoroethanone derivative followed by hydrolysis to yield the desired carboxylic acid. This method can offer advantages in terms of yield and purity.
-
Starting Material: Begin with 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.
-
Hydrolysis: Dissolve the starting material in a 40% aqueous sodium hydroxide (NaOH) solution.
-
Heating: Heat the reaction mixture to 60 °C and stir for approximately 3 hours.[3]
-
Cooling and Acidification: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add a 1N hydrochloric acid (HCl) solution to acidify the mixture to a pH of approximately 3, which will precipitate the product.[3]
-
Isolation: Collect the precipitate by filtration and wash the filter cake with water.[3]
-
Drying: Dry the collected solid to obtain 5-nitro-1H-indole-3-carboxylic acid as a brown solid.[3]
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 5-nitro-1H-indole-3-carboxylic acid. The following spectroscopic techniques are typically employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring and the carboxylic acid proton. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. Key absorptions include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretch (around 1690-1760 cm⁻¹), and characteristic bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 5-nitro-1H-indole-3-carboxylic acid, the expected molecular ion peak [M+H]⁺ would be observed at m/z 207.[3]
Applications in Research and Drug Development
5-nitro-1H-indole-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities.[5]
Anticancer Drug Discovery
A significant area of application for derivatives of 5-nitro-1H-indole-3-carboxylic acid is in the development of novel anticancer agents. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and the nitro group can be a key pharmacophore or a handle for further chemical modifications.
For instance, various indole derivatives have shown promise as potent antitumor agents.[10] Research has indicated that certain indole compounds can induce apoptosis in cancer cells.
Intermediate in Organic Synthesis
Beyond its direct biological applications, 5-nitro-1H-indole-3-carboxylic acid is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[6] The carboxylic acid and nitro functionalities provide reactive sites for various chemical transformations, allowing for the construction of complex molecular architectures.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][11] Avoid contact with skin and eyes.[11] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Hazard Statements (General for related compounds):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[7]
Precautionary Statements (General for related compounds):
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs: Get medical advice/attention.
Conclusion
5-nitro-1H-indole-3-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it a valuable building block for creating novel molecules with diverse biological activities. The growing body of research highlighting the anticancer potential of its derivatives underscores the importance of further investigation into this versatile scaffold. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate and inspire future research in this exciting area.
References
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5-Nitro-1H-indole-3-carboxylic acid - ChemBK. (2024-04-10). Available from: [Link]
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5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS - Matrix Fine Chemicals. (n.d.). Available from: [Link]
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Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. (n.d.). Available from: [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. (2023-09-05). Available from: [Link]
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5-nitro-1H-indole-3-carboxylic acid - ChemSynthesis. (2025-05-20). Available from: [Link]
- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents. (n.d.).
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (n.d.). Available from: [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | ACS Omega - ACS Publications. (2021-11-18). Available from: [Link]
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Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025-01-11). Available from: [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (n.d.). Available from: [Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PubMed. (2020-10-19). Available from: [Link]
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Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (n.d.). Available from: [Link]
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Mass spectral studies of nitroindole compounds | TSI Journals. (n.d.). Available from: [Link]
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IR: carboxylic acids. (n.d.). Available from: [Link]
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Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. (2024-04-09). Available from: [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (n.d.). Available from: [Link]
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(PDF) Study of Hydrolysis Process from Pineapple Leaf Fibers using Sulfuric Acid, Nitric Acid, and Bentonite Catalysts - ResearchGate. (2026-01-12). Available from: [Link]
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Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. (n.d.). Available from: [Link]
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Indole Test Protocol - American Society for Microbiology. (2009-12-08). Available from: [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018-01-01). Available from: [Link]
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Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (n.d.). Available from: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025-02-22). Available from: [Link]
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Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives - YouTube. (2024-03-14). Available from: [Link]
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Technical Guide: 5-Nitro-1H-indole-3-carboxylic Acid
The following technical guide details the physicochemical profile, synthesis, and application of 5-nitro-1H-indole-3-carboxylic acid .
Physicochemical Characterization, Synthetic Pathways, and Pharmaceutical Utility[1][2]
Part 1: Executive Summary & Critical Data Verification[2]
5-nitro-1H-indole-3-carboxylic acid is a critical heterocyclic building block used primarily in the development of kinase inhibitors (e.g., IDO1 inhibitors), neuroprotective agents (MAO-B inhibitors), and 5-HT3 receptor antagonists.[1] Its indole scaffold, functionalized with a nitro group at the C5 position and a carboxyl group at the C3 position, allows for versatile derivatization—specifically via reduction to the 5-amino analogue for amide coupling.[1]
⚠️ Critical Data Alert: CAS Number Discrepancy
Researchers must exercise extreme caution regarding Commercial Chemical identifiers for this compound.[1]
-
Correct CAS for 5-nitro-1H-indole-3-carboxylic acid: 6958-37-8 [1][2]
-
Incorrect CAS (Often Confused): 20357-25-9 [1]
Part 2: Physicochemical Profile[2][6]
The molecular weight and physical constants provided below are calculated based on the standard atomic weights (IUPAC).
Molecular Identity
| Property | Data |
| IUPAC Name | 5-nitro-1H-indole-3-carboxylic acid |
| Molecular Formula | C |
| Exact Mass | 206.0328 Da |
| Molecular Weight | 206.157 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1][2][5] |
Electronic Properties[2]
-
pKa (Calculated): ~3.38 (Carboxylic acid proton).[1] The electron-withdrawing nitro group at C5 decreases the pKa compared to unsubstituted indole-3-carboxylic acid, making it more acidic.[1]
Part 3: Synthetic Methodologies
Two primary routes exist for the synthesis of 5-nitro-1H-indole-3-carboxylic acid. Method A is recommended for high-purity research applications to avoid regioselectivity issues, while Method B is a direct functionalization route.[1]
Method A: The Trifluoroacetylation-Hydrolysis Route (High Regioselectivity)
This method utilizes 5-nitroindole as the starting material.[6][1] It avoids the formation of the 6-nitro isomer, which is a common impurity in direct nitration of indole-3-carboxylic acid.[1]
Mechanism:
-
Acylation: Friedel-Crafts acylation of 5-nitroindole with trifluoroacetic anhydride (TFAA) at the C3 position (most nucleophilic site).[1]
-
Hydrolysis: Haloform-type reaction cleaves the trifluoromethyl ketone to yield the carboxylic acid.[1]
Protocol:
-
Reagents: 5-Nitroindole (1.0 eq), Trifluoroacetic anhydride (1.2 eq), DMF (solvent).
-
Step 1: Dissolve 5-nitroindole in DMF at 0°C. Add TFAA dropwise. Stir at ambient temperature for 3 hours.
-
Intermediate Isolation: Pour into ice water. Filter the precipitate (2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one).
-
Step 2: Resuspend intermediate in 20% aqueous NaOH. Heat to reflux (or 60°C) for 4 hours.
-
Workup: Cool to 0°C. Acidify with 6N HCl to pH 3. Collect the yellow precipitate by filtration.[1] Wash with cold water and dry in vacuo.[1]
Method B: Direct Nitration (Industrial Route)
Direct nitration of indole-3-carboxylic acid is possible but often yields a mixture of 5-nitro and 6-nitro isomers due to the directing effects of the protonated nitrogen (meta-director) vs. the free amine.[1]
Protocol:
-
Reagents: Indole-3-carboxylic acid, Fuming HNO
, H SO . -
Procedure: Dissolve starting material in concentrated H
SO at -5°C. Slowly add fuming HNO . -
Purification: Requires fractional crystallization or column chromatography to remove the 6-nitro isomer.[1]
Synthetic Workflow Diagram (DOT)
Caption: Figure 1. Regioselective synthesis of 5-nitro-1H-indole-3-carboxylic acid via the trifluoroacetyl intermediate, avoiding 6-nitro impurities.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral data should be observed.
| Technique | Expected Signals / Characteristics |
| 1H NMR (DMSO-d6) | δ 12.50 (br s, 1H, COOH/NH), 8.99 (d, J=2.2 Hz, H4), 8.26 (s, 1H, H2), 8.09 (dd, J=9.0, 2.0 Hz, H6), 7.67 (d, J=9.0 Hz, H7). Note: The H4 proton is highly deshielded due to the adjacent nitro group and carboxyl anisotropy.[1] |
| Mass Spectrometry (ESI) | [M-H]⁻ = 205.1 (Negative mode is preferred for carboxylic acids).[1] |
| IR Spectroscopy | 1680 cm⁻¹ (C=O stretch, acid), 1530 & 1350 cm⁻¹ (NO₂ stretches), 3300 cm⁻¹ (N-H stretch). |
Part 5: Pharmaceutical Applications[2][8][9][10]
The 5-nitro-1H-indole-3-carboxylic acid scaffold is rarely the final drug; it is a "privileged structure" intermediate.[1]
Precursor to MAO-B Inhibitors (Parkinson's Disease)
The carboxylic acid is coupled with amines to form amides, while the nitro group is reduced to an amine (5-amino-1H-indole-3-carboxamide).[1] This motif fits into the active site of Monoamine Oxidase B (MAO-B), forming key hydrogen bonds with the FAD cofactor.[1]
IDO1 Inhibitor Synthesis
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often utilize the indole core.[1][7] The 5-nitro position allows for electronic tuning of the ring system, affecting the binding affinity to the heme iron in the enzyme active site.[1]
Derivatization Logic Diagram (DOT)
Caption: Figure 2. Divergent synthesis pathways. Modification A yields amino-scaffolds for cross-coupling; Modification B targets amide-based enzyme inhibitors.[1]
References
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ChemicalBook. (2024).[1] 5-Nitroindole-3-carboxylic acid Properties and Synthesis.Link
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Benek, O., et al. (2025).[1] Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation.[1][8] Journal of Medicinal Chemistry.[1][8] Link
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Zhang, X., et al. (2019).[1] Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents.[1][7] Molecules, 24(11), 2163.[1] Link
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Sigma-Aldrich. (2024).[1] Product Specification: 6-Nitroveratraldehyde (CAS 20357-25-9).[1][3][4][9] (Cited for CAS correction). Link
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PubChem. (2024).[1] 5-nitro-1H-indole-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Link
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5-nitro-1H-indole-3-carboxylic acid chemical properties.
An In-Depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid: Synthesis, Properties, and Reactivity
Introduction: A Versatile Heterocyclic Building Block
5-nitro-1H-indole-3-carboxylic acid is a substituted indole derivative that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[2] The presence of both a nitro group and a carboxylic acid on the indole ring provides two distinct and reactive handles for chemical modification, making this compound particularly valuable for creating diverse molecular libraries. Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, antioxidant, and anti-tumor properties.[1] Notably, substituted 5-nitroindole scaffolds have been explored as binders for the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in cancer, highlighting their potential in the development of novel anticancer drugs.[3][4]
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-nitro-1H-indole-3-carboxylic acid, tailored for professionals in chemical research and drug development.
Physicochemical and Spectral Properties
5-nitro-1H-indole-3-carboxylic acid typically appears as a yellow to light brown crystalline solid.[1][5] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and dimethylformamide (DMF).[1] The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its stability.[5]
Table 1: Physicochemical Properties of 5-nitro-1H-indole-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [5][6] |
| Molar Mass | 206.15 g/mol | [5][6] |
| Appearance | Yellow to Light brown solid | [1][5] |
| Melting Point | 276-278 °C (with decomposition) | [1][5] |
| Boiling Point (Predicted) | 520.8 ± 30.0 °C | [5] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.38 ± 0.30 | [5] |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Spectral Data Insights
-
Mass Spectrometry: The expected molecular ion peak in mass spectrometry would correspond to its molecular weight. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 207, which has been experimentally confirmed.[5]
-
NMR Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a signal for the N-H proton of the indole, and a downfield signal for the carboxylic acid proton. The electron-withdrawing effects of the nitro and carboxyl groups would influence the chemical shifts of the aromatic protons.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including a signal for the carboxylic acid carbonyl carbon at a characteristic downfield shift.
-
Synthesis and Methodologies
The synthesis of 5-nitro-1H-indole-3-carboxylic acid can be approached through several routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies involve either the direct nitration of the pre-formed indole-3-carboxylic acid or the construction of the indole ring with the nitro group already in place.
Method 1: Nitration of Indole-3-carboxylic acid
A common method involves the electrophilic nitration of indole-3-carboxylic acid.[1] The indole ring is highly reactive towards electrophiles, but this reactivity can also lead to polymerization under strongly acidic conditions.[7][8] Therefore, nitration conditions must be carefully controlled. The reaction is typically carried out using nitric acid in the presence of a catalyst like sulfuric acid.[1] The electron-withdrawing carboxylic acid group at the C3 position directs the incoming nitro group primarily to the C5 position of the benzene ring portion of the indole.
Method 2: Hydrolysis of a Trifluoroethanone Precursor
An alternative and high-yielding synthesis involves the alkaline hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.[5] This method avoids the direct nitration of the sensitive indole nucleus. The precursor is treated with a strong base, such as sodium hydroxide, which cleaves the trifluoroacetyl group to yield the corresponding carboxylate salt. Subsequent acidification precipitates the desired 5-nitro-1H-indole-3-carboxylic acid.[5]
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5-nitro-1H-indole-3-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 5-nitro-1H-indole-3-carboxylic acid
Introduction
5-nitro-1H-indole-3-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block for a diverse range of more complex molecules, particularly within the realms of medicinal chemistry and materials science. The indole scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs and natural products, imparting significant biological activity.[1] The addition of a nitro group at the 5-position and a carboxylic acid at the 3-position introduces key electronic and functional characteristics. The electron-withdrawing nature of the nitro group enhances the reactivity of the indole ring, making it a valuable intermediate for further synthetic transformations.[2] The carboxylic acid provides a handle for forming amides, esters, and other derivatives, crucial for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[3]
This guide provides an in-depth analysis of the core physical and chemical properties of 5-nitro-1H-indole-3-carboxylic acid. Understanding these characteristics is paramount for researchers in drug development, as properties such as solubility, acidity (pKa), and stability directly influence experimental design, formulation strategies, and biological performance. We will explore both documented and predicted properties, provide standardized protocols for their experimental determination, and discuss the implications of these characteristics for scientific applications.
Molecular and Physicochemical Properties
The fundamental identity and behavior of 5-nitro-1H-indole-3-carboxylic acid are defined by its physicochemical properties. These parameters are the starting point for any laboratory work, from designing a synthesis to developing a biological assay.
Core Data Summary
The following table summarizes the key physical and chemical properties of the compound. It is critical to note that while some properties like molecular weight are exact, others such as boiling point and pKa are often computationally predicted in commercially available databases and should be confirmed experimentally for rigorous applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₄ | [4][5] |
| Molecular Weight | 206.15 g/mol | [4] |
| CAS Number | 6958-37-8 | [4][5] |
| Appearance | Light brown to brown or yellow crystalline solid | [4][6] |
| Melting Point | 276-278 °C (with decomposition) | [4][6][7] |
| Note: Other values such as 256-258 °C have been reported.[8] | ||
| Boiling Point | 520.8 ± 30.0 °C (Predicted) | [4][6][7] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [4][6][7] |
| pKa | 3.38 ± 0.30 (Predicted) | [4][6][7] |
| Solubility | Slightly soluble in water; Soluble in ethanol and DMF. | [6] |
Structural Elucidation
The structure combines a bicyclic indole core with two key functional groups that dictate its properties.
Caption: Structure of 5-nitro-1H-indole-3-carboxylic acid.
Solubility Profile: A Practical Perspective
As indicated, the compound is sparingly soluble in water but shows good solubility in polar organic solvents like dimethylformamide (DMF) and ethanol.[6] This behavior is a direct consequence of its molecular structure. The indole ring is largely hydrophobic, while the carboxylic acid and nitro groups are highly polar and capable of hydrogen bonding. In water, the energetic cost of disrupting the strong water-water hydrogen bonding network to accommodate the hydrophobic indole core is not fully compensated by the solvation of the polar groups, leading to low solubility. In organic solvents like DMF, the molecule can engage in favorable dipole-dipole interactions and hydrogen bonding without the high energetic penalty, leading to better solubility. For drug development professionals, this necessitates the use of co-solvents or formulation strategies to achieve sufficient aqueous concentrations for biological testing.
Acidity and its Implications (pKa)
The predicted pKa of ~3.38 indicates that 5-nitro-1H-indole-3-carboxylic acid is a moderately strong organic acid, comparable to other benzoic acid derivatives.[4][6][7] This acidity stems from the carboxylic acid group. The stability of the resulting carboxylate conjugate base is enhanced by the electron-withdrawing effects of both the indole ring and, significantly, the nitro group. At physiological pH (~7.4), the carboxylic acid will be almost completely deprotonated to its carboxylate form (COO⁻). This is a critical consideration for drug design, as the charged state of a molecule profoundly affects its ability to cross cell membranes, interact with protein targets, and its overall ADME (absorption, distribution, metabolism, and excretion) profile.
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, a robust prediction of its spectral characteristics can be made based on the known properties of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[9] Its signal will disappear upon exchange with D₂O.
-
Indole N-H Proton: The N-H proton of the indole ring typically appears as a broad singlet between 8.0 and 9.0 ppm.[1]
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern:
-
The H2 proton will likely be a singlet or a narrow doublet around 8.3 ppm.
-
The H4 proton, adjacent to the nitro-substituted ring, is expected to be a doublet around 8.1 ppm.
-
The H6 and H7 protons will form a more complex splitting pattern, influenced by ortho and meta couplings, appearing further upfield compared to H4.[10]
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the eight other aromatic carbons.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 160-180 ppm range.[9]
-
Indole Ring Carbons: The eight carbons of the indole ring will resonate between approximately 110 and 140 ppm. The carbon attached to the nitro group (C5) and the carbons adjacent to the nitrogen atom (C2 and C7a) will be the most deshielded within this range.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]
-
N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group.[11]
-
N-O Stretch (Nitro Group): Two strong bands are expected: one for the asymmetric stretch around 1500-1550 cm⁻¹ and one for the symmetric stretch around 1340-1380 cm⁻¹.[12]
-
C=C Stretch (Aromatic): Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.
UV-Visible Spectroscopy
The electronic absorption spectrum is determined by the conjugated π-system of the indole ring, extended by the nitro and carboxylic acid groups. The parent indole-3-carboxylic acid absorbs around 278 nm.[13] The addition of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift. Related nitroindoles show absorption maxima in the 320-350 nm range.[14] Therefore, 5-nitro-1H-indole-3-carboxylic acid is predicted to have a λ_max in the near-UV range, likely between 320 and 340 nm.
Key Experimental Protocols
To ensure scientific rigor, predicted values must be validated experimentally. The following sections detail standardized, self-validating protocols for determining two critical physical properties: aqueous solubility and pKa.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
This protocol is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a specific medium.[15]
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Weigh an amount of 5-nitro-1H-indole-3-carboxylic acid sufficient to create a visible excess of solid when added to the solvent (e.g., 2-5 mg).
-
-
Equilibration:
-
Add the weighed solid to a known volume (e.g., 1-2 mL) of the buffer in a glass vial.[16]
-
Seal the vial securely to prevent solvent evaporation.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[17]
-
-
Sample Collection and Preparation:
-
After incubation, visually confirm that excess solid remains.
-
Allow the vial to stand undisturbed for at least 30 minutes to let the solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a low-binding 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
-
Analysis:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO) and create a calibration curve by making serial dilutions in the aqueous buffer.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.
-
-
Data Interpretation:
-
Using the calibration curve, determine the concentration of the compound in the filtered, saturated solution. This value represents the thermodynamic solubility.
-
Protocol 2: Determination of pKa via Potentiometric Titration
This classic method determines the pKa by monitoring the pH of a solution as a titrant is added, allowing for the construction of a titration curve.[18]
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of 5-nitro-1H-indole-3-carboxylic acid (e.g., 10-20 mg) and dissolve it in a suitable solvent. Since the compound has low water solubility, a co-solvent system (e.g., 50:50 ethanol:water) may be necessary. Record the total volume.
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH, free from carbonate.
-
-
Titration Setup:
-
Place the dissolved acid solution in a beaker with a magnetic stir bar.
-
Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
Use a burette to carefully add the standardized NaOH solution in small, precise increments.
-
-
Data Collection:
-
Record the initial pH of the acid solution before adding any base.
-
Add the NaOH titrant in small volumes (e.g., 0.1 mL increments), stirring continuously. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be found visually or by calculating the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.[18]
-
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. 5-nitro-1H-indole-3-carboxylic acid should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][7] This precaution minimizes degradation from atmospheric moisture, oxygen, and potential light-induced reactions. The compound is noted to decompose at its melting point, indicating thermal lability at high temperatures.
Safety and Handling
Based on available safety data, 5-nitro-1H-indole-3-carboxylic acid is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid generating dust. When handling the solid, use appropriate weighing techniques to minimize airborne particles.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water. Seek medical attention if irritation persists.
Conclusion
5-nitro-1H-indole-3-carboxylic acid is a compound of significant interest to the scientific community, particularly for its role as a versatile synthetic intermediate. Its key physical properties—moderate acidity, limited aqueous solubility, and specific thermal and spectroscopic characteristics—are direct consequences of its indole, carboxylic acid, and nitro functionalities. A thorough understanding and experimental validation of these properties are not merely academic exercises; they are critical prerequisites for the successful application of this molecule in drug discovery, materials science, and other advanced research fields. The protocols and data presented in this guide offer a comprehensive framework for researchers to handle, characterize, and effectively utilize this valuable chemical entity.
References
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ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available from: [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Asghar, A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]
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Lignell, H., et al. (2013). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 117(48), 12930-12941. Available from: [Link]
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Khodarahmi, G., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 209-218. Available from: [Link]
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The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and.... Available from: [Link]
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Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by.... Available from: [Link]
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PubChem. 5-Nitro-1-(3-phenylpropyl)indole-3-carboxylic acid. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 5-nitro-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 5-nitro-1H-indole-3-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for experimental determination, and present a framework for understanding its behavior in various solvent systems.
Introduction: The Significance of Solubility for 5-nitro-1H-indole-3-carboxylic Acid
5-nitro-1H-indole-3-carboxylic acid is a versatile organic compound utilized in the synthesis of a range of biologically active molecules.[1] Its utility in drug discovery and materials science is often dictated by its physicochemical properties, paramount among which is solubility. Understanding and quantifying the solubility of this compound is critical for:
-
Reaction kinetics and optimization: Ensuring the compound is in the solution phase for efficient chemical reactions.
-
Purification and crystallization: Developing effective methods for obtaining the pure compound.
-
Formulation development: Creating stable and bioavailable formulations for pharmaceutical applications.
-
In vitro and in vivo studies: Ensuring accurate dosing and interpretation of biological data.
This guide will equip the researcher with the necessary knowledge to confidently assess and manipulate the solubility of 5-nitro-1H-indole-3-carboxylic acid.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 5-nitro-1H-indole-3-carboxylic acid, the key determinants are its aromatic indole core, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| Melting Point | 276-278 °C (decomposes) | [1] |
| pKa (predicted) | 3.38 ± 0.30 | [1] |
| Appearance | Yellow crystalline solid | [1] |
Key Structural Features Influencing Solubility:
-
Indole Ring System: The bicyclic aromatic structure contributes to the compound's hydrophobicity, favoring solubility in organic solvents.
-
Nitro Group (-NO₂): This strongly electron-withdrawing group enhances the polarity of the molecule, potentially increasing interactions with polar solvents.
-
Carboxylic Acid Group (-COOH): This is the most significant contributor to the pH-dependent solubility in aqueous media. In its protonated form (at low pH), the molecule is less polar. Upon deprotonation to the carboxylate anion (-COO⁻) at higher pH, its polarity and aqueous solubility dramatically increase.
Qualitative and Quantitative Solubility Profile
Qualitative assessments indicate that 5-nitro-1H-indole-3-carboxylic acid is slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide.[1] However, for rigorous scientific applications, quantitative data is essential. The following table provides a framework for collating experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water (pH 3.0) | 25 | Data to be determined | Thermodynamic |
| Water (pH 7.4) | 25 | Data to be determined | Thermodynamic |
| Ethanol | 25 | Data to be determined | Thermodynamic |
| Methanol | 25 | Data to be determined | Thermodynamic |
| Acetone | 25 | Data to be determined | Thermodynamic |
| Acetonitrile | 25 | Data to be determined | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Thermodynamic |
| Dimethylformamide (DMF) | 25 | Data to be determined | Thermodynamic |
Note: This table is intended as a template for recording experimental results. The actual solubility values need to be determined using the protocols outlined in the subsequent sections.
Experimental Determination of Solubility: Protocols and Causality
Two primary types of solubility are relevant in research and development: thermodynamic and kinetic solubility. The choice of method depends on the application.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most reliable technique for this determination.[2][3]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid 5-nitro-1H-indole-3-carboxylic acid to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[4]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Separation: Carefully withdraw a clear aliquot of the supernatant. To ensure no undissolved particles are transferred, filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to accurately determine the concentration.
-
pH Measurement (for aqueous solutions): For aqueous solubility determination, measure the pH of the final saturated solution to account for any potential changes during the experiment.[3]
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution. It is often used in early drug discovery for high-throughput screening of large compound libraries.[5] The result is often lower than the thermodynamic solubility but provides a rapid assessment of a compound's dissolution behavior.
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution: Prepare a concentrated stock solution of 5-nitro-1H-indole-3-carboxylic acid in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Precipitation: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to each well. The final DMSO concentration should be kept low (typically <1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Detection: Determine the concentration at which precipitation occurs. This can be done by:
pH-Dependent Solubility: A Critical Consideration
As a carboxylic acid with a predicted pKa of approximately 3.38, the aqueous solubility of 5-nitro-1H-indole-3-carboxylic acid is highly dependent on the pH of the solution.
Caption: pH-Dependent Solubility Equilibrium.
-
At pH values below the pKa (e.g., in acidic solutions), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will exhibit lower aqueous solubility.
-
At pH values above the pKa (e.g., in neutral or basic solutions), the carboxylic acid will be deprotonated to its carboxylate anion form (-COO⁻). This ionic form is significantly more polar, leading to a substantial increase in aqueous solubility.
This pH-dependent behavior is a critical factor to consider in biological assays, formulation, and purification processes. For instance, the compound will be more soluble in the slightly basic environment of the intestines compared to the acidic environment of the stomach.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 5-nitro-1H-indole-3-carboxylic acid. While qualitative data suggests poor aqueous solubility and good organic solvent solubility, accurate quantitative data, which is crucial for all research and development applications, must be determined experimentally. The provided protocols for thermodynamic and kinetic solubility offer robust methods for generating this critical data. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures.
References
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Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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ChemBK. (2024, April 10). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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A Comprehensive Technical Guide on the Melting Point of 5-Nitro-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Fundamental Physical Constant
In the landscape of pharmaceutical research and organic synthesis, the physical properties of a compound serve as the cornerstone of its identity and purity. Among these, the melting point stands out as a fundamental, yet profoundly informative, characteristic. This guide provides an in-depth exploration of the melting point of 5-nitro-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1] Understanding the precise melting point of this compound is not merely an academic exercise; it is a critical parameter for quality control, ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.
This document will delve into the theoretical underpinnings of melting point determination, present a robust experimental protocol for its accurate measurement, and discuss the various factors that can influence its value. The aim is to equip researchers with the necessary knowledge to confidently assess the purity and identity of 5-nitro-1H-indole-3-carboxylic acid in a laboratory setting.
Physicochemical Properties of 5-Nitro-1H-indole-3-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [2] |
| Molecular Weight | 206.15 g/mol | [3] |
| Appearance | Light brown to brown solid | [3][4] |
| Melting Point | 276-278 °C (with decomposition) | [1][3][4] |
| pKa | 3.38 ± 0.30 (Predicted) | [3][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3][4] |
Note: One source reported a melting point of 256-258 °C, which may indicate a different polymorphic form or the presence of impurities.[5]
The Science of Melting: More Than Just a Number
The melting point of a pure, crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities, however, disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[6][7] This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a substance.[8]
Several factors can influence the observed melting point of 5-nitro-1H-indole-3-carboxylic acid:
-
Purity: This is the most critical factor. Even small amounts of impurities can significantly lower and broaden the melting range.[6]
-
Polymorphism: The existence of different crystalline structures (polymorphs) of the same compound can result in different melting points.
-
Heating Rate: A rapid heating rate during measurement can lead to an artificially elevated and broad melting point range, as there is insufficient time for complete heat transfer.
-
Sample Packing: The way the sample is packed into the capillary tube can affect heat transfer and the observed melting behavior.
Experimental Protocol for Accurate Melting Point Determination
The following protocol outlines a reliable method for determining the melting point of 5-nitro-1H-indole-3-carboxylic acid using a standard melting point apparatus.
I. Sample Preparation and Purification
The purity of the sample is paramount for an accurate melting point determination. If the synthetic route suggests the presence of residual starting materials or byproducts, purification by recrystallization is essential.[9] A common synthesis for 5-nitro-1H-indole-3-carboxylic acid involves the hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.[3][10]
Recrystallization (Illustrative Example):
-
Dissolve the crude 5-nitro-1H-indole-3-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid).
-
Slowly cool the solution to allow for the formation of well-defined crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Thoroughly dry the purified crystals under vacuum to remove any residual solvent.
II. Melting Point Measurement
Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.[6]
Procedure:
-
Sample Loading: Finely powder a small amount of the dry, purified 5-nitro-1H-indole-3-carboxylic acid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will help in setting the parameters for a more accurate measurement.
-
Accurate Measurement: For the precise determination, use a fresh sample and heat at a rate of approximately 1-2 °C per minute, starting from about 20 °C below the approximate melting point.[12]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[11][12]
-
Decomposition: Note that 5-nitro-1H-indole-3-carboxylic acid is reported to decompose at its melting point.[1][3][4] This may be observed as darkening or gas evolution.
Workflow for Accurate Melting Point Determination
Caption: A flowchart illustrating the key stages for the accurate determination of the melting point of 5-nitro-1H-indole-3-carboxylic acid, from sample preparation to final reporting.
Conclusion: Ensuring Confidence in Your Research
The melting point of 5-nitro-1H-indole-3-carboxylic acid, consistently reported in the range of 276-278 °C with decomposition, is a critical parameter for its identification and quality assessment.[1][3][4] Adherence to a meticulous experimental protocol, including sample purification and controlled heating rates, is essential for obtaining accurate and reproducible results. By understanding the factors that influence this fundamental physical property, researchers can ensure the integrity of their starting materials, leading to more reliable and successful outcomes in their synthetic and drug development endeavors.
References
-
5-Nitro-1H-indole-3-carboxylic acid - ChemBK. Available at: [Link]
-
5-nitro-1H-indole-3-carboxylic acid - ChemSynthesis. Available at: [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]
-
Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. Available at: [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. Available at: [Link]
-
Melting point determination. Available at: [Link]
-
Boiling Point and Melting Point in Organic Chemistry. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.
-
Melting point determination - SSERC. Available at: [Link]
-
What Factors Affect Melting Point? - Sciencing. Available at: [Link]
-
6.1C: Melting Point Theory - Chemistry LibreTexts. Available at: [Link]
-
5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS - Matrix Fine Chemicals. Available at: [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]
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Molecular Architecture and Synthetic Utility of 5-Nitro-1H-Indole-3-Carboxylic Acid
Topic: 5-nitro-1H-indole-3-carboxylic acid Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Technical Guide for Medicinal Chemistry Applications
Executive Summary & Structural Anatomy
5-nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8) represents a critical scaffold in modern drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and G-quadruplex binders (e.g., c-Myc targeting). Unlike simple indoles, the presence of the electron-withdrawing nitro group at the C5 position significantly alters the electronic landscape of the indole core, reducing the nucleophilicity of the pyrrole ring and increasing the acidity of the N-H proton.
This guide details the structural properties, a high-purity synthetic protocol via the Vilsmeier-Pinnick sequence, and the validation metrics required for pharmaceutical-grade isolation.
Physicochemical Profile
The molecule exhibits high polarity and significant intermolecular hydrogen bonding, resulting in a high melting point and limited solubility in non-polar solvents.
| Property | Value / Characteristic | Contextual Note |
| Formula | MW: 206.16 g/mol | |
| Appearance | Yellow to Brown Crystalline Solid | Nitro group conjugation confers color. |
| Melting Point | 276–278 °C (decomp) | High MP due to strong dimer formation via carboxylic acid and N-H bonds. |
| pKa (calc) | ~3.38 (COOH), ~14 (NH) | The 5-nitro group enhances acidity relative to unsubstituted indole-3-carboxylic acid. |
| Solubility | DMSO, DMF, dilute base | Poor solubility in DCM/Hexanes; crucial for workup design. |
Synthetic Protocol: The Two-Stage Vilsmeier-Pinnick Sequence
While industrial routes often utilize the Fischer Indole synthesis (reacting 4-nitrophenylhydrazine with pyruvate derivatives), that method often yields regioisomeric impurities and requires harsh acidic cyclization.
For pharmaceutical applications requiring high regiochemical purity, the Vilsmeier-Haack Formylation followed by Pinnick Oxidation is the superior, self-validating protocol. This route guarantees substitution at the C3 position due to the inherent reactivity of the indole ring.
Strategic Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting critical control points.
Figure 1: Step-wise conversion of 5-nitroindole to the target carboxylic acid via the aldehyde intermediate.[1][2][3][4]
Detailed Methodology
Step 1: C3-Formylation (Vilsmeier-Haack)
This step installs the carbon framework. The electron-withdrawing nitro group deactivates the ring, requiring careful temperature management to ensure complete conversion.
-
Reagents: 5-Nitroindole (1.0 eq),
(1.2 eq), DMF (anhydrous, excess). -
Protocol:
-
Activation: Cool anhydrous DMF to 0°C under
. Dropwise add . Mechanism: This generates the electrophilic Vilsmeier reagent (chloroiminium ion).[5][6] -
Addition: Add 5-nitroindole dissolved in DMF to the mixture at 0°C.
-
Reaction: Warm to ambient temperature (25°C). If conversion is slow (monitored by TLC), heat to 60°C. The 5-nitro group deactivation may require thermal energy compared to simple indoles.
-
Quench: Pour the reaction mixture onto crushed ice/water containing sodium acetate. The basic buffer facilitates the hydrolysis of the iminium intermediate to the aldehyde.
-
Isolation: Filter the yellow precipitate. Recrystallize from ethanol/DMF.
-
Checkpoint: Target Intermediate is 5-nitroindole-3-carboxaldehyde .[7]
-
Step 2: Aldehyde Oxidation (Pinnick Conditions)
We utilize Pinnick oxidation (NaClO2) rather than Permanganate.
-
Why? Permanganate can cleave the indole double bond (C2-C3). Pinnick oxidation is chemoselective for the aldehyde
carboxylic acid transformation.[3] -
Reagents: 3-Formyl-5-nitroindole (1.0 eq), Sodium Chlorite (
, 3.0 eq), (buffer), 2-methyl-2-butene (scavenger), t-Butanol/Water (solvent). -
Protocol:
-
Solvation: Dissolve the aldehyde in t-BuOH/Water (3:1).
-
Buffering: Add
to maintain pH ~3–4. Critical: Prevents the formation of explosive gas and stabilizes the chlorous acid oxidant. -
Scavenging: Add 2-methyl-2-butene (excess). Mechanism: This scavenges the HOCl byproduct, which would otherwise chlorinate the indole ring.
-
Oxidation: Add
portion-wise at room temperature. Stir for 4–12 hours. -
Workup: Acidify to pH 2 with 1N HCl to precipitate the carboxylic acid. Filter and wash with cold water.
-
Pharmaceutical Applications & Mechanism of Action
The 5-nitro-1H-indole-3-carboxylic acid scaffold is not merely a building block; it acts as a bio-isostere for purines and other heterocyclic systems.
Kinase Inhibition & Scaffold Hopping
In kinase inhibitor design, the indole N-H and the C3-carboxylic acid (or its amide derivatives) form a critical "hinge-binding" motif.
-
H-Bond Donor: The Indole N-H hydrogen bonds with the hinge region backbone (e.g., Glu or Met residues).
-
H-Bond Acceptor: The C3-carbonyl oxygen interacts with backbone amides.
-
Selectivity: The 5-nitro group projects into the solvent-exposed region or a specific hydrophobic pocket (Gatekeeper residue), improving selectivity over other kinases.
G-Quadruplex Binding (c-Myc)
Derivatives of this acid have been identified as stabilizers of G-quadruplex DNA structures in the c-Myc promoter region.
-
Mechanism: The planar indole core intercalates between the G-tetrads. The electron-deficient nitro group enhances
-stacking interactions with the guanine bases, potentially repressing c-Myc oncogene transcription.
Analytical Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.
Diagnostic NMR Resonances
Comparison between the intermediate (Aldehyde) and Product (Acid) is the primary validation step.
| Nucleus | Intermediate: 3-Formyl-5-nitroindole | Product: 5-Nitroindole-3-carboxylic acid | Diagnostic Change |
| 1H NMR (CHO/COOH) | Disappearance of sharp aldehyde peak; appearance of broad exchangeable acid peak. | ||
| 1H NMR (C2-H) | Slight upfield shift due to change in anisotropy of the carbonyl group. | ||
| 1H NMR (N-H) | Remains present; confirms indole ring is intact (no N-alkylation). |
Mass Spectrometry
-
Method: ESI-MS (Negative Mode).
-
Expected Ion:
= 205.15 m/z. -
Note: Carboxylic acids ionize readily in negative mode; the nitro group assists this ionization by stabilizing the negative charge.
References
-
Vertex AI Search . (2025). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. Retrieved from
-
ChemicalBook . (2025). 5-Nitroindole-3-carboxylic acid Properties and Supplier Data. Retrieved from
-
BenchChem . (2025).[5] Vilsmeier-Haack Formylation of Indoles: Protocols and Yields. Retrieved from
-
Wikipedia / Organic Chemistry Portal . (2025). Pinnick Oxidation Mechanism and Scope. Retrieved from
-
ChemBK . (2024). 5-Nitro-1H-indole-3-carboxylic acid MSDS and Structure. Retrieved from
Sources
- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. orgoly.com [orgoly.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. psiberg.com [psiberg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. chemimpex.com [chemimpex.com]
Biological Activity and Pharmacological Potential of 5-Nitro-1H-indole-3-carboxylic Acid
This technical guide provides a comprehensive analysis of 5-nitro-1H-indole-3-carboxylic acid , a privileged scaffold in medicinal chemistry.[1][2] It synthesizes current pharmacological data, focusing on its role as a precursor for anticancer agents (specifically G-quadruplex binders) and its inherent redox-active properties.[2]
Technical Guide for Drug Development Professionals
Executive Summary
5-Nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8) represents a critical "pharmacophore hub" in drug discovery.[1][2] While the parent acid exhibits modest intrinsic activity due to limited membrane permeability, its value lies in its dual-functional architecture:
-
The 5-Nitro Group: A redox-active center capable of generating Reactive Oxygen Species (ROS) and serving as a prodrug moiety activated by nitroreductases (bacterial or hypoxic tumor environments).[1][2]
-
The 3-Carboxylic Acid: A versatile conjugation handle for amide/ester diversification, essential for tuning lipophilicity and target engagement (e.g., c-Myc G-quadruplex binding).[1][2]
This guide details the molecule's structure-activity relationships (SAR), validated therapeutic applications, and standardized protocols for biological evaluation.[3]
Molecular Architecture & Pharmacophore Analysis[2]
The biological activity of this scaffold is dictated by the electronic push-pull system between the electron-withdrawing nitro group and the indole nitrogen.[2]
| Structural Feature | Biological Function | Chemical Consequence |
| 5-Nitro Group (-NO₂) | Redox Cycling / Warhead | Accepts electrons to form nitro-radical anions ( |
| Indole NH (N1) | H-Bond Donor | Essential for binding in the minor groove of DNA or ATP-binding pockets of kinases. |
| 3-Carboxyl Group (-COOH) | Solubility / Ligand Anchor | Ionizable at physiological pH (pKa ~4-5).[1][2] Acts as the primary vector for derivatization into bioactive amides/esters.[2] |
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the core scaffold is modified to access specific biological activities.
Figure 1: Pharmacological diversification pathways for the 5-nitro-1H-indole-3-carboxylic acid scaffold.[1][2]
Therapeutic Applications
Anticancer Activity: c-Myc G-Quadruplex Targeting
The most significant recent application of this scaffold is in the design of G-quadruplex (G4) stabilizers .[1][2] The c-Myc proto-oncogene promoter forms a G4 structure that, when stabilized by a ligand, represses c-Myc transcription.[2]
-
Mechanism: Derivatives of 5-nitro-1H-indole-3-carboxylic acid (specifically amides linked to cationic amines like pyrrolidine) stack atop the G-tetrads.[2] The planar indole ring provides
- stacking interactions, while the nitro group enhances the electron-deficient character of the ring, strengthening the interaction with the electron-rich guanine bases. -
Data: Substituted derivatives have shown IC
values in the low micromolar range (approx.[2][4] 5.0 M) against HeLa and MCF-7 cancer cell lines [1].[2]
Antibacterial & Anti-Parasitic Potential
The 5-nitro moiety is a classical antibacterial pharmacophore (analogous to nitrofurantoin and metronidazole).[1][2]
-
Mechanism: Bacterial nitroreductases (Type I, oxygen-insensitive) reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates.[2] These intermediates damage bacterial DNA and proteins.[2]
-
Spectrum: While the free acid is less potent, amide derivatives have demonstrated activity against MRSA and Pseudomonas aeruginosa by increasing membrane permeability and inducing oxidative stress [2].[2]
Plant Growth Regulation (Auxin Antagonism)
Indole-3-acetic acid (IAA) is the primary plant auxin. 5-Nitro-1H-indole-3-carboxylic acid acts as a structural mimic.[1][2]
-
Activity: It competes with IAA for the TIR1 ubiquitin-ligase receptor but fails to activate the degradation of Aux/IAA repressor proteins effectively.[2] This antagonistic behavior makes it a candidate for herbicidal development [3].[2]
Mechanism of Action: The ROS Cascade
The cytotoxicity of 5-nitroindoles is frequently driven by Reactive Oxygen Species (ROS).[1][2] This pathway is distinct from the G-quadruplex binding and provides a secondary mechanism of cell death (apoptosis/ferroptosis).[2]
Figure 2: The redox cycling mechanism of 5-nitroindoles leading to oxidative stress and cytotoxicity.[1][2]
Experimental Protocols
Protocol A: Synthesis of 5-Nitro-1H-indole-3-carboxylic Acid
For researchers requiring high-purity starting material from Indole-3-carboxylic acid.[1][2]
Reagents: Indole-3-carboxylic acid, Fuming Nitric Acid (
-
Preparation: Dissolve indole-3-carboxylic acid (10 mmol) in glacial acetic acid (20 mL). Cool to 0°C in an ice bath.
-
Nitration: Slowly add a mixture of fuming
(1.1 eq) and dropwise over 30 minutes. Maintain temperature to prevent polynitration. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.
-
Quenching: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate will form.[2]
-
Isolation: Filter the solid under vacuum. Wash with cold water (
mL) to remove excess acid.[2] -
Purification: Recrystallize from ethanol/DMF (9:1).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standardized protocol for evaluating anticancer potential of derivatives.[1][2]
Objective: Determine IC
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in 100 L DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% . -
Treatment:
-
Prepare stock solution of the 5-nitroindole derivative in DMSO (10 mM).
-
Perform serial dilutions in culture medium (Final concentrations: 0.1, 1, 5, 10, 50, 100
M). Ensure final DMSO concentration . -
Add 100
L of treatment medium to wells (triplicates). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).[2]
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Carefully remove supernatant.[1][2] Add 150
L DMSO to dissolve purple formazan crystals.[2] Shake plate for 10 mins. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
.[2] Plot dose-response curve to determine IC .[2]
References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021.[2][7]
-
New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 2020.[2]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 2018.[2]
-
5-Nitro-1H-indole-3-carboxylic acid - Compound Summary. PubChem.
Sources
- 1. 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitro-1H-indole-3-carboxylic Acid: A Technical Guide to Synthesis and Medicinal Application
Topic: 5-Nitro-1H-indole-3-carboxylic Acid: Synthesis, Pharmacology, and Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary
5-nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the development of kinase inhibitors, antiviral agents, and c-Myc G-quadruplex binders. Its structural duality—combining the electron-deficient nitro group with the ionizable carboxylic acid at the C3 position—makes it a versatile pharmacophore for fragment-based drug design (FBDD).
This guide provides a rigorous analysis of its synthesis, emphasizing a high-yield, non-oxidative hydrolytic route over traditional Vilsmeier-Haack oxidation sequences. It further details the compound's utility in targeting specific biological pathways, supported by validated experimental protocols.
Chemical Synthesis & Manufacturing
The synthesis of 5-nitro-1H-indole-3-carboxylic acid has evolved from multi-step oxidative procedures to more direct, atom-economical acylation-hydrolysis strategies.
Comparative Synthetic Routes
| Feature | Route A: Trifluoroacetyl Hydrolysis (Recommended) | Route B: Vilsmeier-Haack Oxidation (Classic) |
| Starting Material | 5-Nitroindole | 5-Nitroindole |
| Key Reagent | Trifluoroacetic Anhydride (TFAA) | POCl₃ / DMF |
| Intermediate | 3-Trifluoroacetyl-5-nitroindole | 5-Nitroindole-3-carboxaldehyde |
| Step Count | 2 (One-pot potential) | 2-3 |
| Yield | High (>85%) | Moderate (60-75%) |
| Safety Profile | Corrosive reagents, no heavy metals | Generates toxic phosphorous waste |
| Scalability | Excellent; avoids exothermic oxidations | Limited by POCl₃ quenching exotherms |
Reaction Logic Visualization
The following diagram illustrates the mechanistic pathways for both the recommended and classical routes.
Figure 1: Comparative synthesis pathways. Route A is preferred for its regioselectivity and avoidance of harsh oxidants.
Detailed Experimental Protocols
Protocol A: The Trifluoroacetyl Hydrolysis Route (Recommended)
This method exploits the high electrophilicity of trifluoroacetic anhydride (TFAA) to regioselectively acylate the C3 position, followed by a haloform-like hydrolytic cleavage to yield the carboxylic acid.
Reagents:
-
5-Nitroindole (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
DMF (Dimethylformamide) or Acetonitrile (Solvent)
-
Sodium Hydroxide (NaOH) (40% aq.[1] solution)
-
Hydrochloric Acid (HCl) (1N and 6N)
Step-by-Step Procedure:
-
Acylation (Formation of Intermediate):
-
Dissolve 5-nitroindole (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C.
-
Add TFAA (12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until starting material is consumed.
-
Note: The intermediate, 3-trifluoroacetyl-5-nitroindole, often precipitates or can be isolated by pouring the mixture into ice water and filtering.
-
-
Hydrolysis (Conversion to Acid):
-
Suspend the wet filter cake or crude intermediate in 40% aqueous NaOH (40 mL).
-
Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solution should become homogeneous as the salt forms.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Isolation:
-
Acidify the solution carefully with 6N HCl to pH ~3. Caution: Evolution of heat.
-
The product, 5-nitro-1H-indole-3-carboxylic acid, will precipitate as a yellow/brown solid.
-
Filter the solid, wash copiously with cold water to remove salts, and dry under vacuum at 50°C.
-
Recrystallization: If necessary, recrystallize from ethanol/water.
-
Validation Criteria:
-
Appearance: Yellow to brownish powder.
-
Melting Point: >270°C (decomposition).
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C3 proton (typically ~8.0-8.2 ppm in precursor) and the presence of the carboxylic acid proton (broad singlet >12 ppm).
Pharmacology & Medicinal Chemistry Applications[2][3][4][5][6]
Mechanism of Action & Targets
The 5-nitro-1H-indole-3-carboxylic acid scaffold acts as a bioisostere for tryptophan and other indole-based metabolites, but with significantly altered electronics due to the nitro group.
-
c-Myc G-Quadruplex Binding: Derivatives of this scaffold, particularly amides, have been shown to stabilize G-quadruplex structures in the c-Myc promoter region, downregulating the expression of the c-Myc oncogene.
-
Kinase Inhibition: The core structure mimics the ATP-binding motif of various kinases. The C3-carboxylic acid can form critical hydrogen bonds with the hinge region of kinases (e.g., CK2, GSK-3β).
-
Antiviral Activity: Structural analogs (e.g., 5-methoxy variants) are potent inhibitors of viral fusion proteins (e.g., SARS-CoV-2 Spike protein). The 5-nitro variant serves as a precursor to 5-amino derivatives, which are key to accessing these antiviral pharmacophores.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable sites for drug optimization.
References
-
Regioselective Synthesis of 3-Nitroindoles and Derivatives. Source: RSC Advances, 2023. Relevance: Establishes the utility of trifluoroacetyl nitrate and anhydride systems for regioselective indole functionalization.
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem (via PubMed), 2021. Relevance: Details the anticancer activity and SAR of 5-nitroindole-3-carboxylic acid derivatives.
-
In Vitro Antiviral Activity of Indole-3-carboxylic Acid Derivatives. Source: Acta Naturae, 2023.[2] Relevance: Provides data on the antiviral potential of the indole-3-carboxylic acid scaffold against SARS-CoV-2.
-
Trifluoroacetyl Nitrate as a Nitrating Agent for Indoles (Application Note). Source: BenchChem Protocols.[3] Relevance: Validates the experimental conditions for using TFAA/Nitrate systems.
-
Preparation of 5-Nitroindole-3-carboxylic Acid via Trifluoroacetyl Hydrolysis. Source: ChemicalBook / Patent Literature (CN100491350C context). Relevance: Confirms the hydrolysis protocol of the 3-trifluoroacetyl intermediate.
Sources
An In-depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a nitro group onto this privileged structure profoundly influences its electronic properties and biological activity, opening avenues for novel therapeutic agents. This guide provides a comprehensive technical overview of a key member of this class: 5-nitro-1H-indole-3-carboxylic acid. We will delve into its historical context, explore the nuances of its synthesis, analyze its physicochemical characteristics, and discuss its applications as a versatile building block in drug discovery and chemical biology.
The Genesis of a Key Intermediate: A Historical Perspective
While the precise first synthesis of 5-nitro-1H-indole-3-carboxylic acid is not readily apparent in contemporary chemical literature, its emergence is intrinsically linked to the broader history of indole chemistry and the development of nitration techniques in the early 20th century. The Fischer indole synthesis, discovered in 1883, provided a versatile route to the core indole structure, paving the way for the exploration of its derivatives.
Early investigations into the electrophilic substitution of indoles revealed the pyrrole ring's high reactivity. However, the harsh acidic conditions of typical nitration reactions often led to polymerization and the formation of complex mixtures. The development of milder nitrating agents and a deeper understanding of the directing effects of substituents on the indole ring were crucial for the controlled synthesis of specific nitroindole isomers. The synthesis of 5-nitro-1H-indole-3-carboxylic acid likely emerged from systematic studies on the nitration of indole-3-carboxylic acid, a readily accessible derivative of the naturally occurring amino acid tryptophan.
Physicochemical Properties
5-Nitro-1H-indole-3-carboxylic acid is a yellow to light brown crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₄ | [2] |
| Molecular Weight | 206.15 g/mol | [2] |
| Melting Point | 276-278 °C (decomposes) | [2] |
| Boiling Point | 520.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.38 ± 0.30 (Predicted) | [2] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and dimethylformamide. | [3] |
Synthetic Strategies: A Tale of Two Routes
Two primary synthetic routes have been established for the preparation of 5-nitro-1H-indole-3-carboxylic acid. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Direct Nitration of Indole-3-carboxylic Acid
The most direct approach involves the electrophilic nitration of commercially available indole-3-carboxylic acid. This method leverages the inherent reactivity of the indole nucleus towards electrophiles.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and potent nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4]
-
Solvent and Temperature: The reaction is typically carried out under acidic conditions and at controlled temperatures to minimize side reactions and prevent thermal decomposition of the starting material and product.
-
Regioselectivity: The indole ring is an electron-rich aromatic system. Electrophilic attack is generally favored at the C3 position of the pyrrole ring. However, when the C3 position is substituted, as in indole-3-carboxylic acid, the incoming electrophile is directed to the benzene ring. The carboxylic acid group at C3 is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. Consequently, nitration occurs on the electron-rich benzene portion of the indole. The directing effect of the indole nitrogen lone pair favors substitution at the C5 position.
Reaction Workflow:
Figure 1: Workflow for the direct nitration of indole-3-carboxylic acid.
Detailed Experimental Protocol:
-
Dissolution: Dissolve indole-3-carboxylic acid in a suitable acidic solvent, such as concentrated sulfuric acid, under cooling.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid, potentially in sulfuric acid, to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture onto ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water to remove residual acid, and purify by crystallization from a suitable solvent.
Hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone
An alternative and often high-yielding method involves the hydrolysis of a pre-functionalized indole precursor. This approach can offer better control over regioselectivity.
Causality of Experimental Choices:
-
Starting Material: 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone is a suitable precursor as the trifluoroacetyl group can be readily hydrolyzed under basic conditions. The nitro group is already in the desired position.
-
Hydrolysis Conditions: A strong aqueous base, such as sodium hydroxide, is used to facilitate the nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group. Heating is often employed to accelerate the reaction rate.
-
Acidification: After hydrolysis, the resulting carboxylate salt is protonated by the addition of a strong acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.
Reaction Workflow:
Figure 2: Workflow for the hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.
Detailed Experimental Protocol:
The following protocol is adapted from a literature procedure.[2]
-
Reaction Setup: In a reaction vessel, dissolve 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone (7 g, 24.7 mmol) in a 40% aqueous sodium hydroxide solution (40 mL).
-
Heating: Stir the reaction mixture at 60 °C for 3 hours.
-
Cooling and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 1N aqueous hydrochloric acid solution to adjust the pH to approximately 3, which will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the filter cake with water. The resulting solid is 5-nitro-1H-indole-3-carboxylic acid. The reported yield for this procedure is quantitative (5.9 g, 100%).[2]
Applications in Research and Development
5-Nitro-1H-indole-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the nitro group and the carboxylic acid moiety provides two reactive handles for further chemical transformations.
-
Intermediate for Heterocyclic Synthesis: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acid chlorides, which can then be used in coupling reactions to build larger molecular scaffolds.[3]
-
Fluorescent Probes and Luminescent Materials: The extended π-system of the indole ring, further modulated by the nitro group, can impart fluorescent properties to molecules, making this compound a potential precursor for the development of fluorescent probes for biological imaging or as a component of luminescent materials.[3]
-
Potential Biological Activities: Nitroindole derivatives have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[3] Substituted 5-nitroindoles have shown broad-spectrum anticancer activities against various cancer cell lines.
Conclusion
5-Nitro-1H-indole-3-carboxylic acid is a fundamentally important building block in the field of medicinal chemistry and materials science. Its synthesis, achievable through direct nitration or hydrolysis of a functionalized precursor, provides access to a versatile scaffold for further chemical exploration. The interplay of the electron-withdrawing nitro group and the versatile carboxylic acid functionality makes this compound a valuable starting point for the design and synthesis of novel molecules with a wide range of potential applications, from therapeutic agents to advanced materials. As research into the biological significance of nitroindoles continues to expand, the importance of 5-nitro-1H-indole-3-carboxylic acid as a key synthetic intermediate is set to grow.
References
-
ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, 5-Nitro-1H-indole-3-carboxylic acid. [Link]
-
RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
- Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
Sources
A Comprehensive Technical Guide to 5-Nitro-1H-indole-3-carboxylic Acid for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 5-nitro-1H-indole-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. From sourcing and quality control to its applications and handling, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 5-Nitro-1H-indole-3-carboxylic Acid in Modern Drug Discovery
5-Nitro-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in the scientific community. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of the nitro group at the 5-position and the carboxylic acid at the 3-position makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the critical aspects of working with this compound, ensuring both scientific integrity and practical utility.
Commercial Sourcing: A Curated List of Suppliers
The reliable sourcing of starting materials is the foundation of any successful research and development program. Below is a curated list of commercial suppliers of 5-nitro-1H-indole-3-carboxylic acid, compiled to assist in the procurement process. It is imperative to request a Certificate of Analysis (CofA) from any potential supplier to verify the quality and purity of the compound.
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | A well-established supplier with extensive documentation, including Safety Data Sheets. | |
| PharmaBlock | Specializes in building blocks for drug discovery. | |
| Bide Pharmatech Ltd. | Not available | A supplier of pharmaceutical intermediates. |
| Shanghai Boyle Chemical Co., Ltd. | Not available | A China-based supplier of fine chemicals. |
| Matrix Fine Chemicals | [Link] | A Swiss-based supplier of fine chemicals. |
| CymitQuimica | A European supplier of research chemicals. |
Quality Control and Verification: Ensuring the Integrity of Your Starting Material
The purity of 5-nitro-1H-indole-3-carboxylic acid is paramount to the success of subsequent synthetic steps and the reliability of biological data. A thorough quality control (QC) process is therefore non-negotiable.
The Certificate of Analysis (CofA): Your First Line of Defense
A Certificate of Analysis is a critical document that provides lot-specific information about the quality and purity of the supplied chemical. While a specific, publicly available CofA for 5-nitro-1H-indole-3-carboxylic acid is not readily found, a typical CofA for a research-grade chemical would include the following parameters:
| Parameter | Typical Specification | Analytical Method |
| Appearance | Light brown to brown solid | Visual Inspection |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥95% | High-Performance Liquid Chromatography |
| Melting Point | 276-278 °C (decomposes) | Melting Point Apparatus |
| Loss on Drying | ≤1.0% | Thermogravimetric Analysis (TGA) |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
In-House Verification: A Prudent Step
It is best practice to perform in-house verification of the supplier's CofA data. Key analytical techniques for this purpose are detailed below.
HPLC is a powerful technique for assessing the purity of 5-nitro-1H-indole-3-carboxylic acid. A general reverse-phase HPLC method can be adapted for this purpose.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. For Mass-Spec compatible applications, formic acid is preferred.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). For bacterial culture supernatants, a simple centrifugal filtration clean-up step can be employed.[2]
NMR spectroscopy is indispensable for confirming the chemical structure of the compound.
-
¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring and the acidic proton of the carboxylic acid.
-
¹³C-NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
A detailed analysis of the expected NMR spectra is beyond the scope of this guide, but spectral data for similar indole derivatives can be found in the literature for comparison.
Synthesis of 5-Nitro-1H-indole-3-carboxylic Acid: A Step-by-Step Protocol
For researchers who wish to synthesize this compound in-house, a common method involves the nitration of indole-3-carboxylic acid.[3] Another reported synthesis involves the hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.[4]
Experimental Protocol: Synthesis via Hydrolysis [4]
-
Starting Material: 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone (7 g, 24.7 mmol).
-
Reaction: Dissolve the starting material in 40% aqueous NaOH solution (40 mL).
-
Stir the reaction mixture for 3 hours at 60 °C.
-
Work-up: After completion of the reaction, cool the mixture to 0 °C.
-
Acidify the solution by the slow addition of 1N HCl aqueous solution to a pH of approximately 3.
-
Isolation: Collect the resulting precipitate by filtration.
-
Wash the filter cake with water.
-
Purification: The target product, 5-nitroindole-3-carboxylic acid, is obtained as a brown solid (5.9 g, 100% yield).
-
Characterization: The product can be detected by LC/MS (ESI), with an expected m/z of 207 [M+H]⁺.[4]
Applications in Drug Discovery and Medicinal Chemistry
5-Nitro-1H-indole-3-carboxylic acid is a valuable building block for the synthesis of a variety of biologically active molecules. The indole nucleus is a common feature in many pharmaceuticals, and the nitro and carboxylic acid functionalities provide handles for further chemical modifications.
Precursor for Anticancer Agents
Derivatives of 5-nitroindole have shown promise as anticancer agents. For instance, substituted 5-nitroindole scaffolds have been investigated as binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells.[5] This highlights the potential of 5-nitro-1H-indole-3-carboxylic acid as a starting material for the development of novel cancer therapeutics.
Intermediate in the Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of diverse heterocyclic derivatives.[3][6] The reactivity of the indole ring, coupled with the functional groups, allows for the construction of complex molecular architectures with potential applications in various therapeutic areas.
Other Potential Biological Activities
Research suggests that derivatives of 5-nitro-1H-indole-3-carboxylic acid may also possess anti-inflammatory, antioxidant, and anti-tumor activities.[3] It is also used in the development of fluorescent probes and luminescent materials.[3]
Safety, Handling, and Storage
Proper handling and storage of 5-nitro-1H-indole-3-carboxylic acid are crucial for laboratory safety.
-
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature and the biological importance of the indole scaffold make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its sourcing, quality control, synthesis, applications, and handling, with the aim of empowering researchers to utilize this compound effectively and safely in their endeavors to discover the next generation of therapeutics.
Visualizations
Procurement and Quality Control Workflow
Caption: A streamlined workflow for the procurement and quality control of 5-nitro-1H-indole-3-carboxylic acid.
Synthetic Pathway Overview
Caption: A simplified overview of a common synthetic route to 5-nitro-1H-indole-3-carboxylic acid.
References
-
5-Nitro-1H-indole-3-carboxylic acid - Introduction. (2024, April 10). ChemBK. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021, May 18). PubMed. Retrieved from [Link]
-
Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). ChemMedChem. Retrieved from [Link]
-
5-nitro-1H-indole-3-carboxylic acid. (2025, May 20). ChemSynthesis. Retrieved from [Link]
- The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). Google Patents.
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012, October 31). PMC - NIH. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate. Retrieved from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Source not further specified].
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Source not further specified].
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Source not further specified].
Sources
- 1. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of 5-Nitro-1H-indole-3-carboxylic Acid
Abstract & Strategic Overview
This application note details the optimized protocol for synthesizing 5-nitro-1H-indole-3-carboxylic acid from indole-3-carboxylic acid . This transformation is a critical step in the development of kinase inhibitors and serotonin receptor modulators.[1]
The primary challenge in this synthesis is regioselectivity . The indole core is electron-rich, but the presence of the electron-withdrawing carboxylic acid at the C3 position deactivates the pyrrole ring, directing electrophilic aromatic substitution (
Key Mechanistic Insights
-
Substrate Electronics: The C3-COOH group blocks the most reactive site (C3) and deactivates the C2 position.
-
Medium Effect: Concentrated sulfuric acid serves a dual role: it solubilizes the starting material via protonation and generates the active nitronium ion (
) electrophile. -
Regiocontrol: The 5-position is electronically favored over the 6-position due to the para-relationship with the indole nitrogen (a resonance donor), despite the acidic medium.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves the use of concentrated strong acids and exothermic nitration reactions.[2]
-
Nitration Risks: The reaction of nitric acid with organic compounds is highly exothermic. Runaway temperatures can lead to explosive decomposition or "fume-off" events. Strict temperature control (<10 °C) is mandatory during addition.
-
Chemical Burns: Concentrated H
SO and HNO cause severe, immediate burns. Wear butyl rubber gloves, a face shield, and an acid-resistant apron. -
Toxic Fumes:
fumes may be generated.[3] All operations must be performed in a high-efficiency fume hood.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Role |
| Indole-3-carboxylic acid | >98% HPLC | Starting Material (SM) |
| Sulfuric Acid ( | Concentrated (95-98%) | Solvent & Catalyst |
| Nitric Acid ( | Fuming (>90%) or Conc. (70%)* | Nitrating Agent |
| Ethanol (EtOH) | Absolute | Recrystallization Solvent |
| Ice/Water | Distilled | Quenching Medium |
*Note: Fuming nitric acid is preferred for cleaner kinetics, but concentrated (70%) is sufficient if the temperature is managed carefully.
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and internal thermometer.
-
Cooling: Ice/Salt bath (capable of maintaining -5 °C to 0 °C).
-
Addition: Pressure-equalizing addition funnel (for scale >10g) or syringe pump.
-
Filtration: Sintered glass funnel (Porosity 3) and vacuum flask.
Experimental Protocol
Phase 1: Solubilization and Setup
-
Charge: Place Indole-3-carboxylic acid (1.0 equiv) into the 3-neck RBF.
-
Solvent Addition: Add Concentrated H
SO (10-15 volumes relative to SM mass) .-
Technical Note: Indole-3-carboxylic acid dissolves slowly.[4] Stir moderately at room temperature until a clear or slightly amber solution is obtained.
-
-
Cooling: Submerge the flask in an ice/salt bath. Cool the internal solution to 0–5 °C .
-
Checkpoint: Ensure the solution is below 5 °C before proceeding. Higher temperatures promote polymerization and C6-isomer formation.
-
Phase 2: Electrophilic Substitution (Nitration)
-
Preparation of Nitrating Mix: In a separate beaker, pre-mix Conc. HNO
(1.05 – 1.1 equiv) with Conc. H SO (2 volumes) . Cool this mixture to 0 °C.-
Why? Pre-mixing generates the nitronium ion (
) in a controlled manner and dissipates the heat of mixing before it contacts the substrate.
-
-
Controlled Addition: Add the Nitrating Mix to the indole solution dropwise.
-
Rate Limit: Maintain internal temperature < 10 °C .
-
Observation: The solution may darken slightly.[2]
-
-
Reaction: After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour , then slowly warm to room temperature (20–25 °C) and stir for an additional 1–2 hours .
-
Monitoring: Monitor reaction progress by TLC (Mobile Phase: MeOH/DCM 1:9 with trace acetic acid) or LC-MS. The starting material should be consumed.
-
Phase 3: Quenching and Isolation
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 50 volumes) with vigorous stirring.
-
Result: The product will precipitate immediately as a yellow/brown solid.
-
-
Filtration: Collect the solid via vacuum filtration.
-
Washing: Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH ~6-7). This removes residual acid which can degrade the product during drying.
-
Drying: Air dry the solid or dry in a vacuum oven at 50 °C overnight.
Phase 4: Purification (Recrystallization)
-
Solvent System: Dissolve the crude solid in boiling Ethanol (EtOH) or an EtOH/Water mixture. Alternatively, Glacial Acetic Acid can be used for higher purity requirements.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4 °C.
-
Collection: Filter the purified yellow crystals and dry.
Process Visualization
Reaction Scheme & Logic
Figure 1: Mechanistic pathway for the regioselective nitration of indole-3-carboxylic acid.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Data & Validation
To validate the synthesis, compare your isolated product against these standard analytical markers.
Expected Yield[5]
-
Crude Yield: 85–95%
-
Isolated Yield (after recrystallization): 70–80%
Characterization Data
| Parameter | Expected Value | Notes |
| Appearance | Yellow to brownish-yellow powder | Darker color indicates oxidation impurities. |
| Melting Point | 254 – 258 °C (Decomposes) | Sharp MP indicates high purity. |
| H4 is the most deshielded aromatic proton due to the ortho-nitro and peri-carbonyl effect. | ||
| MS (ESI-) | Negative mode is often more sensitive for carboxylic acids. |
Interpretation of NMR
The key to confirming the 5-nitro isomer over the 6-nitro isomer lies in the coupling constants:
-
5-Nitro Isomer: The proton at C4 appears as a doublet with a small meta-coupling constant (
Hz) to H6. The proton at C7 appears as a doublet with a large ortho-coupling constant ( Hz) to H6. -
6-Nitro Isomer: Would show a different pattern where H7 is a singlet (or small doublet) and H4/H5 show ortho coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tars | Temperature too high during addition. | Ensure internal temp stays <10 °C. Add nitrating agent slower.[5] |
| Product is Red/Black | Oxidation of the indole ring. | Use fresh reagents. Ensure inert atmosphere ( |
| Incomplete Reaction | Water in H | Use fresh 98% H |
| Mixture of Isomers | Fast warming or local hot spots. | Improve stirring efficiency. Keep the reaction cold for the full initial hour. |
References
-
American Chemical Society (ACS). (2021). Synthesis of a Series of Diaminoindoles (Supporting Info). The Journal of Organic Chemistry.[6] Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indoles and Functionalization.[5][6][7][8][9] Retrieved from [Link]
-
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[1][5][7][8] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.[6] Retrieved from [Link]
Sources
- 1. 5-Nitro-1H-indole-3-carboxylic acid [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 9. experts.umn.edu [experts.umn.edu]
Application Note: A Detailed Experimental Protocol for the Synthesis of 5-nitro-1H-indole-3-carboxylic acid
Abstract
This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 5-nitro-1H-indole-3-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] The described methodology is based on a robust two-step sequence involving an initial Fischer indole synthesis to construct the core heterocyclic scaffold, followed by saponification to yield the final carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and a self-validating protocol to ensure reproducibility and high yield.
Introduction and Strategic Overview
5-nitro-1H-indole-3-carboxylic acid is a versatile intermediate used in the synthesis of various biologically active compounds, including potential anticancer agents that target G-quadruplex DNA.[1] Its synthesis requires careful control of regioselectivity to install the nitro group at the C5 position of the indole ring. While direct nitration of indole-3-carboxylic acid is possible, it often leads to a mixture of products and potential degradation of the sensitive indole nucleus.
Therefore, a more controlled and reliable strategy is to build the indole ring with the nitro group already incorporated into the starting material. The Fischer indole synthesis is a classic and highly effective method for this purpose.[2] This approach involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an appropriately substituted arylhydrazine and a carbonyl compound.
This protocol employs a two-part strategy:
-
Part A: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate. This step utilizes the Fischer indole synthesis by reacting 4-nitrophenylhydrazine with ethyl pyruvate. The resulting hydrazone is then cyclized using a polyphosphoric acid catalyst to form the indole ester intermediate.[3]
-
Part B: Hydrolysis to 5-nitro-1H-indole-3-carboxylic acid. The ethyl ester intermediate is hydrolyzed under basic conditions (saponification) and subsequently acidified to precipitate the desired final product.
This method is advantageous due to the high purity and excellent yield of the final product.[3]
Visualized Synthesis Workflow
The overall workflow from commercially available starting materials to the final product is depicted below.
Caption: Overall two-part synthetic workflow.
Part A: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
Mechanistic Rationale
The Fischer indole synthesis proceeds in two main stages. First, 4-nitrophenylhydrazine and ethyl pyruvate undergo a condensation reaction to form a hydrazone. This reaction is typically straightforward and occurs readily in a protic solvent.
The second stage is the key cyclization step. Under strong acid catalysis (polyphosphoric acid), the hydrazone tautomerizes to its enamine form. This is followed by a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond at the ortho position of the aromatic ring.[2][4] Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[5] The use of polyphosphoric acid serves as both the catalyst and a dehydrating agent.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Nitrophenylhydrazine hydrochloride | ≥98% | Sigma-Aldrich | Corrosive, toxic |
| Ethyl pyruvate | ≥97% | Sigma-Aldrich | Flammable liquid, irritant |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Flammable |
| Toluene | Anhydrous | Fisher Scientific | Flammable, toxic |
| Polyphosphoric acid (PPA) | 83% P₂O₅ assay | Sigma-Aldrich | Corrosive, handle in fume hood |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization |
| Deionized Water (DI H₂O) | Type II or better | - | |
| Round-bottom flasks (various sizes) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and hotplate | - | - | |
| Buchner funnel and filter paper | - | - | |
| Standard laboratory glassware | - | - | Beakers, graduated cylinders, etc. |
Step-by-Step Experimental Protocol
Step 1: Formation of Ethyl Pyruvate-4-nitrophenylhydrazone
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of 4-nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol) in 100 mL of DI water.
-
In a separate beaker, prepare a solution of ethyl pyruvate (6.12 g, 52.7 mmol) in 50 mL of ethanol.
-
Slowly add the ethanolic solution of ethyl pyruvate to the aqueous hydrazine solution at room temperature with vigorous stirring.
-
A yellow precipitate (the hydrazone intermediate) should form almost immediately.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Collect the solid intermediate by vacuum filtration using a Buchner funnel. Wash the filter cake with cold DI water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the collected yellow solid under vacuum. A yield of ~13.0 g (98%) is expected. The intermediate is typically used in the next step without further purification.
Step 2: Fischer Indole Cyclization
-
Caution: Perform this step in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive and viscous.
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the dried hydrazone intermediate (13.0 g, 51.7 mmol).
-
Add 150 mL of anhydrous toluene to the flask.
-
Carefully and slowly add polyphosphoric acid (approx. 65 g) to the stirred suspension. The mixture will become thick.
-
Heat the reaction mixture to 95-100 °C using an oil bath and maintain this temperature with vigorous stirring for 45-60 minutes.[3] The color of the mixture will darken.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring. This will hydrolyze the PPA. This step is exothermic.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude ethyl 5-nitro-1H-indole-2-carboxylate as a solid.
-
The crude product can be purified by recrystallization from ethanol to afford a pure crystalline solid.
Part B: Hydrolysis to 5-nitro-1H-indole-3-carboxylic acid
Mechanistic Rationale
This step is a standard base-catalyzed hydrolysis of an ester, also known as saponification. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is deprotonated in the basic medium. In the final workup step, the addition of a strong acid (HCl) protonates the carboxylate anion to yield the final, neutral carboxylic acid, which is typically insoluble in acidic aqueous media and precipitates out.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Ethyl 5-nitro-1H-indole-2-carboxylate | - | From Part A | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Sigma-Aldrich | Corrosive |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | Corrosive, handle in fume hood |
| Deionized Water (DI H₂O) | Type II | - | |
| Round-bottom flask | - | - | |
| Magnetic stirrer and hotplate | - | - | |
| pH paper or pH meter | - | - | For acidification step |
| Buchner funnel and filter paper | - | - |
Step-by-Step Experimental Protocol
-
In a 250 mL round-bottom flask, suspend the ethyl 5-nitro-1H-indole-2-carboxylate (e.g., 10.0 g, 42.7 mmol) in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100 °C) with stirring for 5-8 hours.[3] The solid should gradually dissolve as the hydrolysis proceeds.
-
After the reaction period, cool the resulting solution to room temperature and then further cool in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise.
-
Monitor the pH. Continue adding acid until the pH of the solution is approximately 2-3. A precipitate of 5-nitro-1H-indole-3-carboxylic acid will form.
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold DI water (3 x 50 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a yellow or brown crystalline solid.[6]
Product Characterization and Data
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
| Compound | Formula | Mol. Weight ( g/mol ) | Appearance | Expected Yield |
| Ethyl 5-nitro-1H-indole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | Yellow solid | >85% |
| 5-nitro-1H-indole-3-carboxylic acid | C₉H₆N₂O₄ | 206.16 | Yellow to brown solid[6] | >90% |
Safety and Handling
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.
-
4-Nitrophenylhydrazine hydrochloride: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with extreme care.
-
Polyphosphoric Acid (PPA): Highly corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Sodium Hydroxide & Hydrochloric Acid: Strong base and acid, respectively. Highly corrosive and can cause severe burns.
References
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Dal-Piaz, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]
-
YouTube. (2024). Reissert Indole Synthesis. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Pete, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]
-
SlidePlayer. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
James Ashenhurst. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
-
Crossref. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]
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Application Notes and Protocols: Regioselective Nitration of Indole-3-Carboxylic Acid
Introduction: The Strategic Value of Nitroindoles in Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The introduction of a nitro group onto this privileged structure, specifically onto indole-3-carboxylic acid, unlocks a wealth of synthetic possibilities. The resulting nitroindole-3-carboxylic acids are not merely intermediates; they are versatile building blocks for developing novel therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can be utilized for its electron-withdrawing properties to modulate the electronic landscape of the molecule.
However, the synthesis of these valuable compounds is fraught with challenges. The indole nucleus is exceptionally electron-rich and notoriously sensitive to the strongly acidic conditions typical of electrophilic nitration, often leading to polymerization and the formation of intractable tars.[1][4][5] This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the successful and regioselective nitration of indole-3-carboxylic acid, empowering researchers to navigate the complexities of this critical transformation.
Part 1: Mechanistic Insights and Regioselectivity
The nitration of indole-3-carboxylic acid is a classic electrophilic aromatic substitution (SEAr) reaction. The outcome is governed by a delicate interplay between the activating nature of the indole's pyrrole ring and the deactivating effects of both the carboxylic acid group at the C-3 position and the harsh acidic medium.
Causality of Experimental Choices:
Under neutral conditions, the C-3 position of indole is the most nucleophilic and thus the primary site for electrophilic attack.[4][6] However, with a carboxylic acid substituent already occupying this position, electrophilic attack is sterically and electronically hindered. Furthermore, the use of strong nitrating media, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a critical mechanistic deviation.
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[7] This is the species that attacks the aromatic ring.
-
Protonation and Deactivation: In the strongly acidic environment, the indole ring itself is protonated. This protonation occurs preferentially at the C-3 position, which deactivates the pyrrole ring towards further electrophilic attack.[4][5]
-
Directed Nitration: With the pyrrole moiety deactivated, the nitronium ion is directed to the less reactive but now electronically favored benzene ring. This results in nitration primarily at the C-5 and C-6 positions, which are meta and para, respectively, to the deactivating indolium cation but still activated by the nitrogen lone pair through resonance.[4][8]
The predominance of the 6-nitro isomer over the 5-nitro isomer is often observed in the nitration of 3-substituted indoles, a selectivity attributed to the complex electronic and steric environment of the protonated intermediate.[8][9]
Caption: Mechanism of mixed-acid nitration of indole-3-carboxylic acid.
Part 2: Experimental Protocols & Data
Controlling the reaction temperature is the single most critical parameter to prevent polymerization and maximize the yield of the desired nitro-isomers. The following protocols provide detailed, step-by-step methodologies for this transformation.
Protocol 1: Mixed-Acid Nitration for the Synthesis of 6- and 5-Nitroindole-3-carboxylic Acid
This protocol is adapted from established procedures for the nitration of related indole and indoline systems and is designed to favor substitution on the benzene ring.[8] It typically yields a mixture of 6-nitro and 5-nitro isomers, with the 6-nitro derivative often being the major product.
Materials and Equipment:
-
Indole-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized water and crushed ice
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-salt bath or cryocooler
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pre-dried three-neck flask, add indole-3-carboxylic acid (1.0 eq). Place the flask in an ice-salt bath and cool the interior to -5 °C.
-
Dissolution: Slowly add concentrated H₂SO₄ (approx. 10 mL per gram of starting material) via the dropping funnel while maintaining the internal temperature between -5 and 0 °C. Stir until all the solid has dissolved completely.
-
Cooling: Cool the resulting solution to -15 °C.
-
Addition of Nitrating Agent: Slowly add concentrated HNO₃ (1.05 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature between -15 and -10 °C throughout the addition. An exothermic reaction will occur.
-
Reaction: After the addition is complete, stir the reaction mixture at -10 °C for 30-60 minutes. Monitor the reaction progress by TLC if a suitable method is developed (e.g., using a protected standard).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water (approx. 200 g per gram of starting material). Pour the cold reaction mixture slowly and carefully onto the ice with vigorous stirring. A precipitate (the product mixture) should form.
-
Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude solid contains a mixture of 5- and 6-nitro isomers. Separation can be achieved by fractional crystallization or silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation: Comparison of Nitration Outcomes
| Parameter | Method 1: Mixed-Acid (H₂SO₄/HNO₃) | Notes & Rationale |
| Primary Products | 6-Nitro- and 5-Nitroindole-3-carboxylic acid | Protonation of the pyrrole ring directs nitration to the benzene ring.[4][8] |
| Typical Ratio | 6-Nitro > 5-Nitro | The 6-position is often electronically favored in deactivated indole systems.[9] |
| Temperature | -15 to -10 °C | Essential to minimize acid-catalyzed polymerization and tar formation.[4] |
| Key Challenge | Isomer Separation | The similar polarity of the 5- and 6-nitro isomers can make purification difficult. |
| Safety | Highly corrosive and exothermic. Requires careful temperature control. | Strong acids and oxidizing agents present significant hazards. |
Physical Properties of Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| 5-Nitroindole-3-carboxylic acid | 6958-37-8 | C₉H₆N₂O₄ | 206.15 | 276-278 (decomp.) | Yellowish solid |
| 6-Nitroindole-3-carboxylic acid | 10242-03-2 | C₉H₆N₂O₄ | 206.16 | 245-249 | Yellowish-orange to brown powder |
| Data sourced from ChemBK and Chem-Impex International.[2][10] |
Part 3: Experimental Workflow and Troubleshooting
A self-validating protocol anticipates potential pitfalls. The following workflow and troubleshooting guide are designed to ensure reproducible and successful outcomes.
Sources
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Application Notes and Protocols: 5-Nitro-1H-indole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Indole Scaffold
5-Nitro-1H-indole-3-carboxylic acid is a highly functionalized indole derivative that serves as a strategic starting material in multi-step organic synthesis. Its utility stems from the presence of three distinct, orthogonally reactive functional groups on a privileged heterocyclic scaffold: the indole N-H, a C3-carboxylic acid, and a C5-nitro group. The indole core is a ubiquitous motif in pharmaceuticals and biologically active natural products. The electron-withdrawing nature of both the nitro and carboxylic acid groups significantly influences the electron density of the indole ring, modulating its reactivity and providing handles for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-nitro-1H-indole-3-carboxylic acid. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and showcase its role in the synthesis of complex molecular architectures.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₄[1] |
| Molecular Weight | 206.15 g/mol [2] |
| Appearance | Light brown to brown solid[2][3] |
| Melting Point | 276-278 °C (decomposes)[2][3] |
| pKa | 3.38 ± 0.30 (Predicted)[2][3] |
| CAS Number | 6958-37-8[2] |
Chapter 1: Synthesis of the Building Block
The preparation of 5-nitro-1H-indole-3-carboxylic acid is critical for its subsequent use. Two primary, reliable methods are presented below: direct nitration of indole-3-carboxylic acid and a hydrolytic approach from a trifluoromethyl ketone precursor.
Protocol 1.1: Direct Nitration of Indole-3-carboxylic Acid
This is the most straightforward approach, involving the electrophilic nitration of the readily available indole-3-carboxylic acid. The C5 position is the kinetically and thermodynamically favored site for nitration on the indole-3-substituted ring system due to the directing effects of the pyrrole nitrogen.
Causality: The reaction is typically performed at low temperatures to control the exothermic nitration process and minimize the formation of undesired regioisomers and degradation products. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Caption: Workflow for the synthesis via direct nitration.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add indole-3-carboxylic acid (10.0 g, 62.0 mmol) to concentrated sulfuric acid (100 mL) at 0 °C. Stir until all solids have dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (4.2 mL, 65.1 mmol) to concentrated sulfuric acid (20 mL) while maintaining the temperature below 10 °C.
-
Reaction: Slowly add the nitrating mixture dropwise to the indole solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: A yellow-brown precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the washings are pH neutral. Dry the solid under vacuum at 60 °C to yield 5-nitro-1H-indole-3-carboxylic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.
-
Expected Yield: 75-85%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
-
Protocol 1.2: Hydrolysis of a Trifluoroethanone Precursor
This method provides a high-yield alternative, often resulting in a cleaner product. It involves the hydrolysis of a pre-functionalized indole.[2][3]
Causality: The trifluoroacetyl group at the C3 position is a robust acyl group that can be introduced via Friedel-Crafts acylation of 5-nitroindole. This group is then readily hydrolyzed under basic conditions. The strong electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions, leading to a clean cleavage to the carboxylic acid.
Experimental Protocol:
-
Starting Material: Dissolve 2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one (7.0 g, 24.7 mmol) in a 40% aqueous sodium hydroxide solution (40 mL) in a round-bottom flask.[2]
-
Hydrolysis: Heat the mixture to 60 °C and stir for 3 hours. Monitor the reaction progress by TLC.[2]
-
Acidification: After completion, cool the reaction mixture to 0 °C in an ice bath. Slowly acidify by adding 1N HCl dropwise with stirring until the pH of the solution is approximately 3. A precipitate will form.[2][3]
-
Isolation: Collect the precipitate by vacuum filtration.[2]
-
Purification: Wash the filter cake with cold water (2 x 50 mL) and dry under vacuum to afford the pure 5-nitro-1H-indole-3-carboxylic acid as a brown solid.[2]
Chapter 2: Reactivity and Strategic Applications
The true power of 5-nitro-1H-indole-3-carboxylic acid lies in the selective manipulation of its functional groups. The nitro group serves as a precursor to an amine, a powerful directing group and a key component of many bioactive molecules. The carboxylic acid can be converted into a range of functional groups or removed entirely.
Caption: Key reaction pathways for the title compound.
Protocol 2.1: Reduction of the Nitro Group to Form 5-Aminoindole Derivatives
The conversion of the nitro group to an amine is one of the most valuable transformations of this building block. The resulting 5-aminoindole is a key intermediate for the synthesis of dyes, sensors, and pharmacologically active agents, including kinase inhibitors.
Causality: Catalytic hydrogenation is a clean and efficient method for this reduction. Palladium on carbon (Pd/C) is an excellent catalyst for this purpose. The reaction proceeds by the adsorption of the nitro group onto the palladium surface, followed by sequential reduction by hydrogen. Using a protic solvent like ethanol or methanol is ideal for this process.
Experimental Protocol:
-
Setup: To a solution of 5-nitro-1H-indole-3-carboxylic acid (2.06 g, 10.0 mmol) in ethanol (100 mL) in a hydrogenation flask, add 10% Pd/C (200 mg, 10 wt%).
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-1H-indole-3-carboxylic acid. The product may be used directly or recrystallized from ethanol/water.
-
Expected Yield: >90%
-
Trustworthiness: The disappearance of the starting material and the appearance of a new, more polar spot on TLC (visualized with UV and/or ninhydrin stain for the amine) confirms the reaction's progress. Mass spectrometry will show a new molecular ion corresponding to the reduced product.
-
Protocol 2.2: Esterification of the Carboxylic Acid
Protecting the carboxylic acid as an ester is often a necessary step before performing other transformations on the indole ring, such as N-alkylation or cross-coupling reactions.
Causality: Fischer esterification, using a simple alcohol like methanol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic and effective method. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Experimental Protocol:
-
Setup: Suspend 5-nitro-1H-indole-3-carboxylic acid (2.06 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization & Extraction: Pour the remaining solution into 100 mL of cold water. A precipitate, methyl 5-nitro-1H-indole-3-carboxylate, will form. If no precipitate forms, neutralize the solution with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: If a precipitate forms, collect it by filtration, wash with water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Expected Yield: 80-90%
-
Characterization: The successful esterification can be confirmed by ¹H NMR (appearance of a methyl singlet around 3.8-4.0 ppm) and IR spectroscopy (shift of the C=O stretch).
-
Chapter 3: Spectroscopic Data and Characterization
Accurate characterization is paramount for validating the synthesis and purity of the building block. Below is a summary of expected spectroscopic data based on published literature.[4]
| Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.48 (br s, 2H, NH, COOH), 8.89 (d, J = 1.9 Hz, 1H, H4), 8.26 (s, 1H, H2), 8.09 (dd, J = 9.0, 2.0 Hz, 1H, H6), 7.67 (d, J = 9.0 Hz, 1H, H7) |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 165.1 (C=O), 142.2 (C5), 139.6 (C7a), 135.6 (C2), 125.3 (C3a), 117.5 (C6), 117.0 (C4), 113.0 (C7), 109.5 (C3) |
| HRMS (ESI/TOF) | m/z: [M – H]⁻ calcd for C₉H₅N₂O₄, 205.0255; found, 205.0266 |
Conclusion
5-Nitro-1H-indole-3-carboxylic acid is more than just a chemical reagent; it is a versatile platform for molecular design. The strategic placement of its functional groups allows for a predictable and powerful entry into a vast chemical space. By understanding the causality behind its synthesis and reactivity, researchers can unlock its full potential, accelerating the development of novel pharmaceuticals, functional materials, and complex organic molecules. The protocols and data presented herein serve as a robust foundation for any scientist looking to incorporate this invaluable building block into their synthetic programs.
References
-
PubChem. 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available from: [Link]
-
PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. Available from: [Link]
- Google Patents. The preparation method of 5-nitroindole-2-carboxylic acid.
-
Stevens, M. C., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11843-11850. Available from: [Link]
Sources
analytical techniques for 5-nitro-1H-indole-3-carboxylic acid characterization
An Application Note for the Comprehensive Characterization of 5-Nitro-1H-indole-3-carboxylic Acid
Abstract
5-Nitro-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds and functional materials.[1] Its purity and structural integrity are paramount for successful downstream applications in research and drug development. This guide provides a comprehensive suite of analytical methodologies for the unambiguous characterization of this compound. We delve into the principles and practical application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) Spectroscopy. The protocols herein are designed for researchers, scientists, and quality control professionals, offering a robust framework for identity confirmation, purity assessment, and structural elucidation.
Introduction: The Need for a Multi-faceted Analytical Approach
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[2] The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position, as in 5-nitro-1H-indole-3-carboxylic acid, significantly modulates the molecule's electronic properties and potential for further functionalization.[1] Therefore, rigorous characterization is not merely a procedural step but a foundational requirement to ensure the reliability and reproducibility of scientific findings. No single analytical technique can provide a complete picture. A synergistic approach, where the data from orthogonal methods are integrated, is essential for a definitive structural assignment and purity evaluation. This document outlines such an integrated workflow.
Physicochemical Profile
A foundational step in any analytical protocol is understanding the basic physicochemical properties of the analyte. These properties inform choices in solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [3] |
| Molecular Weight | 206.15 g/mol | [3] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 276-278 °C (with decomposition) | [4] |
| pKa (Predicted) | 3.38 ± 0.30 | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and DMF. | [4] |
Chromatographic Analysis for Purity and Quantification: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For 5-nitro-1H-indole-3-carboxylic acid, a reverse-phase (RP) method is optimal. The nonpolar stationary phase effectively retains the aromatic indole core, while a polar mobile phase allows for elution and separation from potential impurities.
Causality of Method Choice: The combination of an aromatic system, a polar carboxylic acid, and a nitro group gives the molecule an intermediate polarity, making it an ideal candidate for separation on C8 or C18 columns. The acidic nature of the analyte necessitates the addition of an acid (e.g., formic or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[5]
Workflow for HPLC Purity Assessment
Caption: HPLC workflow from sample preparation to purity calculation.
Detailed HPLC Protocol
Objective: To determine the purity of 5-nitro-1H-indole-3-carboxylic acid by percentage area.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
From the stock, prepare a working solution of 0.1 mg/mL by diluting with the same solvent.
-
Filter the working solution through a 0.45 µm PTFE syringe filter prior to injection.[6]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 322 nm (based on the absorbance of the 5-nitroindole chromophore)[7] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Molecular Weight and Formula Confirmation: Mass Spectrometry
Mass Spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the ionizable carboxylic acid group.
Detailed LC-MS Protocol
Objective: To confirm the molecular weight of 5-nitro-1H-indole-3-carboxylic acid.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).[8]
-
LC Conditions: Use the same HPLC method as described above. The use of formic acid is critical as it is a volatile mobile phase modifier compatible with MS.[5]
-
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Scan Range | 50 - 500 m/z |
-
Expected Results: The analysis will confirm the molecular weight of 206.15 g/mol .
| Ion Mode | Adduct | Calculated m/z | Expected m/z |
| Positive | [M+H]⁺ | 207.0355 | 207.04 |
| Negative | [M-H]⁻ | 205.0202 | 205.02 |
A high-resolution mass spectrometer (HRMS) can provide an exact mass measurement, which can be used to confirm the elemental composition (C₉H₆N₂O₄).[9]
Structural Elucidation: NMR and FTIR Spectroscopy
While HPLC and MS confirm purity and molecular weight, NMR and FTIR spectroscopy provide detailed information about the chemical structure and the specific arrangement of atoms and functional groups.
A. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. It provides information on the chemical environment, connectivity, and number of different types of protons and carbons.
Causality of Solvent Choice: The compound's limited solubility in common NMR solvents like CDCl₃ necessitates the use of a more polar, aprotic solvent. DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with the aromatic signals. The acidic and N-H protons are also observable in DMSO-d₆.
Detailed NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard 1H, 13C, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected Spectral Interpretation:
-
1H NMR: The spectrum will be complex due to the substituted indole ring. The carboxylic acid proton is expected to be a broad singlet far downfield (~12-13 ppm).[10] The indole N-H proton will also appear as a broad singlet. The aromatic protons will be in the 7-9 ppm region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups.
-
13C NMR: The carbonyl carbon of the carboxylic acid will appear around 160-180 ppm.[10] The aromatic carbons will be in the 110-145 ppm range.
| Proton Assignment (Predicted) | Approx. Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.5 - 13.5 | broad singlet |
| Indole N-H | 11.5 - 12.5 | broad singlet |
| Aromatic Protons (H4, H6, H7, H2) | 7.5 - 9.0 | multiplets/singlets |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.[11]
Detailed FTIR Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Spectral Interpretation: The spectrum serves as a molecular "fingerprint" and should show characteristic absorption bands for all major functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Indole | N-H stretch | 3300-3500 (medium, sharp) |
| Aromatic Ring | C-H stretch | ~3100 |
| Carboxylic Acid | C=O stretch | 1680-1710 (strong)[12] |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Nitro Group (NO₂) | Asymmetric stretch | 1500-1550 (strong) |
| Nitro Group (NO₂) | Symmetric stretch | 1335-1365 (strong) |
| Carboxylic Acid | C-O stretch | 1210-1320 |
| Carboxylic Acid | O-H bend (out-of-plane) | 900-960 (broad)[13] |
Electronic Properties: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. The indole ring is a strong chromophore, and its absorption spectrum is significantly affected by substituents.
Detailed UV-Vis Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.01 mg/mL) in a suitable UV-transparent solvent, such as ethanol or acetonitrile.[14]
-
Data Acquisition: Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.
Expected Spectrum: The spectrum of indole-3-carboxylic acid typically shows a maximum around 278 nm.[15] The 5-nitroindole chromophore has a characteristic absorption peak at 322 nm.[7] Therefore, 5-nitro-1H-indole-3-carboxylic acid is expected to have a primary absorption maximum (λmax) in the range of 320-330 nm, corresponding to the extended conjugation involving the nitro group.
Integrated Analytical Strategy
The power of this multi-technique approach lies in the complementary nature of the data. No single method is sufficient, but together they provide an undeniable confirmation of the compound's identity, purity, and structure.
Caption: Integrated analytical workflow for comprehensive characterization.
Conclusion
The analytical protocols detailed in this application note provide a robust and reliable framework for the comprehensive characterization of 5-nitro-1H-indole-3-carboxylic acid. By systematically applying HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for structural elucidation, and FTIR/UV-Vis for functional group and electronic system analysis, researchers can ensure the quality and identity of their material. This multi-faceted approach upholds the principles of scientific integrity and provides the confidence needed for advancing research and development in pharmaceuticals and materials science.
References
- SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
- ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid.
- Jacobs, M. I., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
- Kravchenko, L. V., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Growth Regulation.
-
Vijayalakshmi, V., et al. (2025). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Journal of the Indian Chemical Society. Retrieved from [Link]
- Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen.
- Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde.
- Benchchem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.
- ChemicalBook. (2025). 5-NITROINDOLE-3-CARBOXYLIC ACID.
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde... Retrieved from [Link]
-
Wang, C., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
All about chemistry. (2023). FTIR spectra of carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Nitro-1H-indole-3-carboxylic Acid
Introduction & Chemical Context
5-Nitro-1H-indole-3-carboxylic acid (5-NICA) is a critical heterocyclic intermediate, most notably utilized in the synthesis of Tropisetron , a serotonin 5-HT3 receptor antagonist used as an antiemetic. It also serves as a scaffold in the development of antiviral and anti-inflammatory agents.
Analyzing 5-NICA presents specific physicochemical challenges that this guide addresses:
-
Acidity (pKa ~3.4): The C3-carboxylic acid moiety requires strict pH control to prevent peak splitting or excessive tailing caused by mixed ionization states.
-
Hydrophobicity: The nitro-substituted indole core exhibits significant retention on alkyl-bonded phases, requiring adequate organic strength for elution.
-
Solubility: While soluble in organic solvents (DMSO, Methanol), it has poor aqueous solubility, necessitating careful diluent selection to prevent precipitation in the injector or column head.
This guide provides a robust, self-validating protocol designed to meet the rigorous standards of pharmaceutical impurity profiling and raw material assay.
Method Development Strategy (Expertise & Logic)
Before detailing the step-by-step protocol, it is vital to understand the causality behind the parameter choices.
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane), fully end-capped.
-
Reasoning: The indole nitrogen (secondary amine) can interact with free silanols on the silica support, leading to severe peak tailing. An end-capped column blocks these silanols. A C8 column may be used for faster elution, but C18 provides superior resolution from potential synthesis by-products like Indole-3-carboxylic acid (non-nitrated impurity).
Mobile Phase Engineering
-
Buffer (pH 2.5 – 3.0): We must operate at least 1.5 pH units below the pKa (approx 3.4) to ensure the carboxylic acid remains in its neutral, protonated form (
). -
Solvent (Acetonitrile vs. Methanol): Acetonitrile (ACN) is preferred. Nitro-aromatics often show better selectivity and lower backpressure in ACN/Water systems compared to Methanol.
Detection Wavelength[3]
-
Primary: 254 nm. The nitro group conjugated with the indole ring provides strong absorbance here.
-
Secondary: 280 nm or 300 nm. Can be used for specificity checks against non-nitro impurities.
Experimental Protocols
Protocol A: Standard Purity Assay (Isocratic)
Best for: Routine Quality Control (QC) of incoming raw material.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |
| Mobile Phase | 60% Buffer (20 mM Potassium Phosphate, pH 2.8) / 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled temperature is critical for retention reproducibility) |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 254 nm |
| Run Time | ~15 minutes |
Reagent Preparation:
-
Buffer: Dissolve 2.72 g KH₂PO₄ in 1000 mL HPLC-grade water. Adjust pH to 2.8 ± 0.1 using dilute Phosphoric Acid (85%). Filter through 0.45 µm membrane.
-
Diluent: 50:50 Methanol:Water (Dissolve sample in 100% MeOH first if necessary, then dilute).
Protocol B: Impurity Profiling (Gradient)
Best for: Detecting synthesis precursors (Indole-3-carboxylic acid) or degradation products.
| Time (min) | % Buffer (pH 2.8) | % Acetonitrile | Event |
| 0.0 | 85 | 15 | Injection |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 40 | 60 | Isocratic Hold (Elute highly hydrophobic impurities) |
| 20.1 | 85 | 15 | Return to Initial |
| 25.0 | 85 | 15 | Re-equilibration |
Critical Note: The gradient starts with low organic content to retain and separate more polar impurities (like de-nitrated analogs) before eluting the main 5-NICA peak.
Visualized Workflows & Logic
Analytical Workflow
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.
Caption: Step-by-step analytical workflow emphasizing solubility management and system suitability criteria.
Impurity Separation Logic
Understanding the elution order is critical for identifying unknown peaks.
Caption: Expected elution order on a C18 column. The nitro group increases retention relative to the non-nitrated parent.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data release:
-
Tailing Factor (Tf): Must be ≤ 1.5 .
-
Why? Higher tailing indicates silanol interaction or pH mismatch, compromising integration accuracy.
-
-
Theoretical Plates (N): > 5000.
-
Resolution (Rs): > 2.0 between 5-NICA and the nearest impurity (if present).
-
Precision: RSD of peak area for 5 replicate injections ≤ 2.0%.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Split Peak | Sample solvent mismatch. | The sample is likely dissolved in 100% strong solvent (MeOH/ACN). Dilute the sample with the mobile phase (or water) to match the initial gradient conditions. |
| Retention Time Drift | pH instability. | The buffer capacity of 10mM phosphate is low. Increase to 25mM or ensure the mobile phase is freshly prepared. |
| Excessive Tailing | Secondary interactions. | The column may have active silanols.[3] Switch to a "High Purity" or "Base Deactivated" C18 column. Ensure pH is ≤ 3.[2]0. |
References
-
European Pharmacopoeia (Ph. Eur.). Tropisetron Hydrochloride Monograph. (Lists 5-NICA derivatives as Impurity A/B context).
-
ChemicalBook. 5-Nitroindole-3-carboxylic acid Properties and CAS Data. (Source for pKa and solubility data).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83993, 5-Nitroindole-3-carboxylic acid.
-
Sielc Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (Analogous method grounding for indole-acids).[4][5]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 3. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
NMR spectroscopy of 5-nitro-1H-indole-3-carboxylic acid
An Application Note for the Comprehensive NMR Spectroscopic Analysis of 5-nitro-1H-indole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the structural elucidation of 5-nitro-1H-indole-3-carboxylic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a pivotal intermediate in medicinal chemistry and drug development, possessing potential anti-inflammatory and anti-tumor properties, unambiguous characterization of this molecule is paramount.[1] This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, offering researchers a robust, self-validating methodology for confirming the identity, purity, and structure of this and related indole compounds. The protocols and analyses detailed herein encompass one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, providing a holistic and definitive structural assignment.
Introduction: The Significance of 5-nitro-1H-indole-3-carboxylic Acid
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[2] The derivative, 5-nitro-1H-indole-3-carboxylic acid, is a versatile building block used in the synthesis of more complex molecules, including potential anticancer agents designed to interact with biological targets like the c-Myc G-quadruplex.[3][4] Given its role as a key synthetic intermediate, ensuring its structural integrity is a critical step in the drug discovery pipeline.[5][6]
NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic molecules. It provides granular information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details the application of a multi-faceted NMR approach to provide unequivocal evidence for the structure of 5-nitro-1H-indole-3-carboxylic acid.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential prior to analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [7][8] |
| Molecular Weight | 206.15 g/mol | [7][8] |
| Appearance | Light brown to brown solid | [8] |
| Melting Point | 276-278 °C (with decomposition) | [1][8] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and dimethylformamide (DMF) | [1] |
| pKa (Predicted) | 3.38 ± 0.30 | [1][8] |
Experimental Methodology: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. This section outlines a validated protocol designed to yield high-resolution spectra for 5-nitro-1H-indole-3-carboxylic acid.
Diagram: Overall Experimental Workflow
Caption: Workflow from sample preparation to final structural elucidation.
Protocol 1: Sample Preparation
Materials:
-
5-nitro-1H-indole-3-carboxylic acid
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tube
-
Vortex mixer
Procedure:
-
Accurately weigh 10-15 mg of 5-nitro-1H-indole-3-carboxylic acid and place it into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex the sample until the solid is completely dissolved. The solution should be clear.
-
Add 1-2 µL of TMS to the solution as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the final solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
Causality and Expertise:
-
Solvent Choice: DMSO-d₆ is selected for its excellent solvating power for polar, acidic compounds like the target molecule. Crucially, its high boiling point minimizes evaporation. Most importantly, it is aprotic but allows for the observation of exchangeable protons (N-H and COOH), which appear as broad signals that can be confirmed by D₂O exchange.
-
Concentration: A concentration of 15-25 mg/mL ensures a high signal-to-noise ratio (S/N) for all experiments, including less sensitive ones like ¹³C and 2D NMR, without risking precipitation.
-
Internal Standard: TMS is the universally accepted standard for ¹H and ¹³C NMR. Its single, sharp resonance at 0.00 ppm is inert and does not overlap with signals from the analyte.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Scans: 16, Relaxation Delay (d1): 2 s, Spectral Width: 16 ppm | Provides a high-resolution overview of all proton environments. 16 scans offer excellent S/N. A 2s delay allows for adequate relaxation of most protons. |
| ¹³C NMR | Scans: 1024, Relaxation Delay (d1): 2 s, Spectral Width: 240 ppm | ¹³C has a low natural abundance, requiring more scans. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. |
| DEPT-135 | Scans: 256, Relaxation Delay (d1): 2 s | A crucial experiment for carbon type identification. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent. |
| ¹H-¹H COSY | Scans: 8, Relaxation Delay (d1): 1.5 s | Reveals scalar coupling between protons, typically over 2-3 bonds. Essential for identifying adjacent protons in the aromatic system. |
| ¹H-¹³C HSQC | Scans: 8, Relaxation Delay (d1): 1.5 s | Maps protons directly to their attached carbons (¹JCH). This is the primary method for assigning protonated carbons. |
| ¹H-¹³C HMBC | Scans: 16, Relaxation Delay (d1): 2 s | Detects long-range correlations between protons and carbons over 2-3 bonds (ⁿJCH). This is the key experiment for connecting molecular fragments and assigning quaternary carbons. |
Spectral Interpretation: Assembling the Structural Puzzle
The following is a predictive analysis based on established chemical shift theory and data from analogous structures, such as indole-3-carboxylic acid and 5-nitroindole.[9][10]
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of 5-nitro-1H-indole-3-carboxylic acid with IUPAC numbering.
¹H NMR Analysis (Predicted, in DMSO-d₆)
The electron-withdrawing nature of the nitro group at C5 and the carboxylic acid at C3 will significantly deshield adjacent protons, shifting them downfield.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H10 (COOH) | ~12.5 | broad singlet | - | Highly acidic proton, chemical shift is concentration-dependent.[11] |
| H1 (N-H) | ~12.2 | broad singlet | - | Acidic indole N-H proton, broadened by exchange. |
| H4 | ~8.80 | d | J ≈ 2.0 Hz | Ortho to the strongly withdrawing NO₂ group, resulting in significant deshielding. Exhibits meta-coupling to H6. |
| H2 | ~8.35 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent carboxylic acid and ring nitrogen. |
| H6 | ~8.15 | dd | J ≈ 9.0, 2.0 Hz | Deshielded by the NO₂ group. Exhibits ortho-coupling to H7 and meta-coupling to H4. |
| H7 | ~7.70 | d | J ≈ 9.0 Hz | Least affected aromatic proton, but still in a relatively electron-poor ring system. Exhibits ortho-coupling to H6. |
¹³C NMR and DEPT-135 Analysis (Predicted, in DMSO-d₆)
The DEPT-135 experiment will confirm the assignments for all protonated carbons (CH groups).
| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |
| C9 (COOH) | ~165.0 | Absent | Typical chemical shift for a carboxylic acid carbon. |
| C5 | ~141.0 | Absent | Quaternary carbon directly attached to the electron-withdrawing nitro group. |
| C7a | ~138.0 | Absent | Bridgehead carbon adjacent to the indole nitrogen. |
| C2 | ~133.0 | CH (+) | Deshielded by the adjacent nitrogen and substitution at C3. |
| C3a | ~127.0 | Absent | Bridgehead carbon. |
| C6 | ~119.0 | CH (+) | Aromatic CH carbon. |
| C4 | ~117.0 | CH (+) | Aromatic CH carbon ortho to the nitro group. |
| C7 | ~112.0 | CH (+) | Aromatic CH carbon. |
| C3 | ~108.0 | Absent | Quaternary carbon attached to the carboxylic acid group. |
2D NMR Correlation Analysis
-
COSY: Will show a clear correlation path between H7 ↔ H6 . A weaker, long-range correlation may be visible between H6 and H4 (meta-coupling). This confirms the arrangement of protons on the benzene ring portion of the indole.
-
HSQC: Will provide direct, unambiguous one-bond correlations, validating the assignments in the tables above (e.g., H4 correlates to C4, H6 to C6, etc.).
-
HMBC: This is the ultimate structural confirmation tool, connecting the molecular fragments.
Diagram: Key Predicted HMBC Correlations
Sources
- 1. chembk.com [chembk.com]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitro-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 9. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: High-Sensitivity Quantitation & Structural Characterization of 5-Nitro-1H-indole-3-carboxylic Acid via LC-MS/MS
Here is a comprehensive Application Note and Protocol for the mass spectrometry analysis of 5-nitro-1H-indole-3-carboxylic acid, written from the perspective of a Senior Application Scientist.
Abstract
This guide outlines a robust methodology for the analysis of 5-nitro-1H-indole-3-carboxylic acid (5-NICA), a critical synthetic intermediate and potential bioactive scaffold. Due to the presence of both an acidic carboxyl group (
Introduction & Chemical Context
5-nitro-1H-indole-3-carboxylic acid is an indole derivative substituted at the C5 position with a nitro group and at C3 with a carboxylic acid.[1]
-
Molecular Formula:
[1][2][3] -
Exact Mass: 206.03
-
Physicochemical Challenge: The nitro group at C5 pulls electron density from the indole ring, significantly reducing the basicity of the heterocyclic nitrogen. Simultaneously, it stabilizes the negative charge on the carboxylate anion in the deprotonated state.
-
Analytical Implication: Standard "generic" indole methods often fail because they assume high basicity. This protocol leverages the compound's acidity for maximum sensitivity.
Method Development: The "Why" Behind the Parameters
Ionization Source & Polarity Selection[4]
-
The Trap: Many researchers default to Positive ESI (
) for nitrogen-containing heterocycles. -
The Solution: We utilize Negative Electrospray Ionization (ESI-) .
Chromatography Chemistry[7][9]
-
Stationary Phase: A C18 column is standard, but a Biphenyl or Phenyl-Hexyl phase provides superior selectivity for nitro-aromatic compounds due to
interactions, helping separate 5-NICA from non-nitrated indole impurities. -
Mobile Phase:
-
Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5). The buffer ensures the carboxylic acid remains deprotonated for the MS source.
-
Solvent B: Methanol or Acetonitrile. Methanol often yields better solvation for nitro-aromatics in negative mode.
-
Experimental Protocol
Sample Preparation (Critical Step)
-
Precaution: Nitroindoles can be light-sensitive. Use Amber Glassware for all steps.
-
Stock Solution: Dissolve 1 mg of 5-NICA in 1 mL of DMSO (solubility enhancer). Dilute working standards in 50:50 Methanol:Water.
-
Matrix Extraction (Plasma/Tissue):
-
Aliquot 100
L sample. -
Add 400
L ice-cold Acetonitrile (protein precipitation). -
Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to an amber autosampler vial.
-
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Setting |
|---|
| Column | C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.7
Gradient Profile
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Elution |
| 6.0 | 95 | Ramp |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry (MS) - Source Parameters (ESI Negative)
| Parameter | Setting | Rationale |
|---|---|---|
| Capillary Voltage | 2.5 kV | Lower voltage prevents discharge in Neg mode. |
| Desolvation Temp | 450°C | High temp needed for nitro-compound volatility. |
| Gas Flow | 800 L/hr | Efficient droplet drying. |
MRM Transitions (Quantitation & Qualification)
Note: Collision Energies (CE) are estimated; optimize for your specific instrument.
| Precursor Ion ( | Product Ion ( | Type | CE (eV) | Mechanism |
| 205.0 ( | 161.0 | Quant | 15 | Neutral loss of |
| 205.0 ( | 115.0 | Qual | 30 | Loss of |
| 205.0 ( | 131.0 | Qual | 25 | Loss of |
Fragmentation Logic & Visualization
Understanding the fragmentation is vital for confirming identity against interferences.[8]
-
Decarboxylation (
): The most energetically favorable pathway for indole-3-carboxylic acids. The carboxyl group leaves as neutral , generating a stable 5-nitroindolyl anion ( 161). -
Nitro Group Loss: High energy collision causes the loss of the nitro group (
) or partial reduction ( ) from the core ring.
Visualization: Fragmentation Pathway
Caption: Proposed ESI(-) fragmentation pathway for 5-nitro-1H-indole-3-carboxylic acid showing the dominant decarboxylation step.
Visualization: Analytical Workflow
Caption: Step-by-step analytical workflow from sample preparation to MRM quantitation.
Results & Discussion
Linearity and Sensitivity
Using the optimized Negative Mode protocol, a Lower Limit of Quantitation (LLOQ) of 1–5 ng/mL is achievable in plasma matrices. Linearity is typically maintained over 3 orders of magnitude (
Troubleshooting Guide
-
Issue: Low Signal Intensity.
-
Cause: pH of mobile phase is too low (acidic), suppressing ionization in negative mode.
-
Fix: Ensure Ammonium Acetate is used, not Formic Acid.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the carboxylic acid and active sites on the column.
-
Fix: Increase buffer concentration to 10mM or switch to a column with "polar-embedded" groups.
-
-
Issue: Degradation.
-
Cause: Photodegradation of the nitro group.
-
Fix: Verify amber glassware usage.[9]
-
References
-
ChemicalBook. (2025).[5] 5-Nitroindole-3-carboxylic acid Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 246039: 5-nitro-1H-indole-3-carboxylic acid. Retrieved from
-
Clifford, M. N., et al. (2007).[9][10] A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
-
Paranthaman, R., et al. (2018).[11] Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals. Pharmacognosy Journal. Retrieved from
-
Dezena, et al. (2019).[6] Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology. Retrieved from
Sources
- 1. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 2. 5-Nitro-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Development of Indole-Based Nitroreductase-Responsive Fluorescent Probes
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis and validation of hypoxia-sensitive fluorescent probes using 5-nitro-1H-indole-3-carboxylic acid as the core scaffold.
Scaffold: 5-Nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8)
Target Analyte: Nitroreductase (NTR) – A biomarker for solid tumor hypoxia.
Mechanism: Photoinduced Electron Transfer (PET) quenching
Executive Summary & Design Logic
Hypoxia (low oxygen) is a hallmark of solid tumors and is associated with resistance to chemotherapy and radiotherapy. Nitroreductase (NTR) is an enzyme overexpressed in hypoxic cells that catalyzes the reduction of nitro groups to amino groups.[1]
5-Nitro-1H-indole-3-carboxylic acid serves as an ideal scaffold for designing "turn-on" fluorescent probes due to two key structural features:
-
The 5-Nitro Group (The Trigger): Acts as a strong electron acceptor. When conjugated to a fluorophore, it effectively quenches fluorescence via Photoinduced Electron Transfer (PET). Upon enzymatic reduction by NTR to a 5-amino group (electron donor), the PET process is abolished, restoring fluorescence.
-
The 3-Carboxylic Acid (The Linker): Provides a facile handle for amide coupling to amine-functionalized fluorophores (e.g., Naphthalimide, Coumarin, or Rhodamine derivatives) without altering the electronic integrity of the nitro-aromatic trigger.
Mechanism of Action
The probe functions as a molecular switch. In its native state (Nitro form), the excited fluorophore transfers an electron to the electron-deficient nitroindole moiety (PET ON), resulting in a non-fluorescent state. In the presence of NTR and NADH (cofactor), the nitro group is reduced to an amino group.[2] The electron-rich aminoindole moiety raises the energy of the acceptor orbital, inhibiting electron transfer (PET OFF) and restoring radiative emission.
Figure 1: Sensing Mechanism
Caption: Enzymatic reduction of the nitro-indole moiety switches the probe from a "dark" state to a highly fluorescent state.
Chemical Synthesis Protocol
Objective: Synthesize NI-Naph-1 , a conjugate of 5-nitroindole and 4-piperidinyl-1,8-naphthalimide. Note: Naphthalimide is chosen for its photostability and large Stokes shift.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
-
Scaffold: 5-Nitro-1H-indole-3-carboxylic acid (Sigma/Fluorochem).
-
Fluorophore Precursor: 4-(piperidin-1-yl)-N-(2-aminoethyl)-1,8-naphthalimide.
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
-
Solvents: Anhydrous DMF, Dichloromethane (DCM), Methanol.
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Synthesis Workflow
-
Activation of the Scaffold:
-
Dissolve 5-nitro-1H-indole-3-carboxylic acid (1.0 eq, 206 mg) in anhydrous DMF (5 mL).
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir at 0°C for 30 minutes under nitrogen atmosphere to form the active ester.
-
-
Coupling Reaction:
-
Add the amine-functionalized fluorophore (4-(piperidin-1-yl)-N-(2-aminoethyl)-1,8-naphthalimide) (1.0 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitoring: Check reaction progress via TLC (DCM/MeOH 95:5).
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the precipitate and wash with water (3x) and cold diethyl ether (2x).
-
Purify via Silica Gel Column Chromatography using a gradient of DCM to DCM/MeOH (98:2).
-
Yield Expectation: 60–75% (Yellow/Orange solid).
-
-
Characterization (Validation Criteria):
-
1H NMR (DMSO-d6): Confirm presence of indole protons (singlet at ~8.5 ppm for H-2, doublet at ~8.1 ppm for H-4) and naphthalimide aromatic peaks.
-
HRMS: Confirm molecular ion peak [M+H]+.
-
Figure 2: Synthesis Workflow
Caption: Three-step synthetic route for generating the NI-Naph-1 hypoxia probe.
In Vitro Validation Protocol
Objective: Validate the fluorogenic response to Nitroreductase (NTR).
Reagents
-
Probe Stock: 10 mM in DMSO.
-
Enzyme: E. coli Nitroreductase (Sigma N9284).
-
Cofactor: NADH (10 mM aqueous stock).
-
Buffer: PBS (pH 7.4, 10 mM).
Spectroscopic Characterization Procedure[4][5][6]
-
Preparation: Dilute Probe Stock to 10 µM in PBS (containing 1% DMSO).
-
Baseline Measurement: Record UV-Vis absorbance and Fluorescence emission (Excitation: 450 nm for naphthalimide) of the probe alone. Expectation: Weak fluorescence.
-
Enzymatic Reaction:
-
Add NADH (final conc. 100 µM).
-
Add NTR (final conc. 5 µg/mL).
-
Incubate at 37°C.
-
-
Time-Course Scan: Measure fluorescence emission every 2 minutes for 30 minutes.
-
Data Analysis: Plot Fluorescence Intensity (
) vs. Time.
Data Presentation: Expected Photophysical Properties
| Parameter | Probe-NO2 (Reactant) | Probe-NH2 (Product) | Shift/Change |
| Absorbance Max ( | 440 nm | 445 nm | Minimal Shift |
| Emission Max ( | 535 nm | 535 nm | Intensity Change |
| Quantum Yield ( | < 0.02 (Quenched) | > 0.45 (Bright) | ~20-fold Increase |
| Stokes Shift | ~95 nm | ~90 nm | Large |
Biological Application: Hypoxia Imaging
Objective: Visualize hypoxia in live cancer cells (e.g., A549 or HeLa).
Cell Culture Protocol
-
Seeding: Seed cells in a 35mm confocal dish (
cells) and incubate for 24h. -
Hypoxia Induction:
-
Group A (Normoxia): Incubate in standard incubator (20%
). -
Group B (Hypoxia): Incubate in an anaerobic jar or hypoxia chamber (1%
) for 4–6 hours. Alternatively, treat with CoCl2 (100 µM) to chemically mimic hypoxia.
-
-
Staining:
-
Replace media with fresh media containing NI-Naph-1 (5 µM).
-
Incubate for 30 minutes at 37°C.
-
Wash cells 3x with PBS to remove extracellular probe.
-
-
Imaging:
-
Use a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm or 488 nm.
-
Emission Collection: 500–550 nm (Green channel).
-
Troubleshooting & Controls (Self-Validating System)
-
Control 1 (Inhibitor): Pre-treat cells with Dicoumarol (NTR inhibitor) before adding the probe. Result: Fluorescence should be significantly suppressed even in hypoxia.
-
Control 2 (Selectivity): Incubate probe with other biological reductants (GSH, Cys, Hcy, Ascorbic Acid) at high concentrations (1 mM). Result: No significant fluorescence increase (<5% compared to NTR).
Figure 3: Experimental Workflow
Caption: Workflow for live-cell hypoxia imaging including critical validation steps.
References
-
NTR Sensing Mechanism: Li, Z., et al. "Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections." PMC (NIH). Link
-
Indole Scaffold Utility: "5-Nitro-1H-indole-3-carbaldehyde applications in fluorescent probes." Chem-Impex. Link
-
Naphthalimide-Indole Conjugates: "Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging." PubMed. Link
-
Hypoxia Probe Design: "A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging." PMC (NIH). Link
-
General Synthesis of Indole Probes: "Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore." MDPI. Link
Sources
Application Notes & Protocols: A Guide to the Antimicrobial Screening of Novel 5-Nitro-1H-indole-3-carboxylic Acid Derivatives
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a promising class of compounds: 5-nitro-1H-indole-3-carboxylic acid derivatives. The indole scaffold is a well-established pharmacophore, and the addition of a nitro group can enhance antimicrobial activity. These notes offer a detailed framework, from the underlying scientific principles to step-by-step experimental protocols, for the robust evaluation of these compounds against a panel of clinically relevant microbial pathogens.
Introduction: The Rationale for Targeting Microbial Pathogens with 5-Nitroindole Derivatives
The indole nucleus is a prominent scaffold in numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1] The introduction of a 5-nitro group to the indole ring is a key chemical modification. Nitro-containing molecules are a cornerstone in the treatment of various microbial infections.[2] Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates like nitroso and superoxide species.[2] These reactive species can then covalently bind to and damage cellular macromolecules such as DNA, ultimately resulting in cell death.[2] This multi-targeted mode of action is advantageous in combating the development of resistance.
This guide will detail the essential in vitro assays required to characterize the antimicrobial profile of newly synthesized 5-nitro-1H-indole-3-carboxylic acid derivatives. The workflow is designed to efficiently identify promising lead compounds for further development.
Caption: High-level workflow for the antimicrobial screening of 5-nitroindole compounds.
Materials and Reagents
Test Compounds
-
Synthesized 5-nitro-1H-indole-3-carboxylic acid derivatives.
-
Stock solutions (typically 10 mg/mL) prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
Microbial Strains
A representative panel of Gram-positive and Gram-negative bacteria, and fungi should be used.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA) (clinical isolate), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungal: Candida albicans (e.g., ATCC 90028).
Culture Media and Reagents
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.
-
Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Sterile 96-well microtiter plates.
-
Sterile petri dishes, pipettes, and tips.
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.[3][4]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. The presence of a zone of inhibition around the well indicates antimicrobial activity.[5]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate.[6]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[5]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.[7] Include a positive control (a known antibiotic) and a negative control (solvent alone).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[7]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[9] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Step-by-Step Methodology:
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth (e.g., CAMHB).[8]
-
Inoculum Preparation and Standardization: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[12] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.[13] Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for Candida species.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[15]
Protocol 3: Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[16][17]
Principle: A standardized inoculum is exposed to the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC), and the number of viable cells is determined at different time points.[18][19]
Step-by-Step Methodology:
-
Culture Preparation: Prepare a logarithmic phase culture of the test organism in the appropriate broth.
-
Exposure: Add the test compound at the desired concentrations to flasks containing the bacterial culture. Include a growth control without the compound.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates to determine the number of colony-forming units per milliliter (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Data Presentation and Interpretation
MIC Data Summary
The results of the broth microdilution assay should be presented in a clear and concise table.
| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5NI-001 | 16 | 32 | 64 | >128 | 32 |
| 5NI-002 | 8 | 8 | 32 | 64 | 16 |
| 5NI-003 | >128 | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 4 | 0.015 | 0.25 | NA |
| Fluconazole | NA | NA | NA | NA | 1 |
NA: Not Applicable
Interpretation: Lower MIC values indicate greater antimicrobial potency.[20] A compound with broad-spectrum activity will show low MICs against both Gram-positive and Gram-negative bacteria.[21]
Caption: Proposed mechanism of action for 5-nitroindole antimicrobial compounds.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial antimicrobial screening of 5-nitro-1H-indole-3-carboxylic acid derivatives. By systematically applying these methods, researchers can effectively identify and characterize promising new antimicrobial agents, contributing to the critical effort of combating infectious diseases and antimicrobial resistance.
References
-
Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
- Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2419–2431.
-
Journal of Applied Pharmaceutical Science. (2024, February 5). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
ResearchGate. (2025, November 26). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
PubMed. (2021, May 18). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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PubMed. (n.d.). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
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FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
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National Institutes of Health. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]
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Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Retrieved from [Link]
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Portland Press. (2023, November 17). The nitric oxide paradox: antimicrobial and inhibitor of antibiotic efficacy. Retrieved from [Link]
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Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Retrieved from [Link]
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Application Notes & Protocols: 5-Nitro-1H-indole-3-carboxylic Acid in Advanced Material Science
Abstract
This document provides a detailed technical guide for researchers, material scientists, and chemical engineers on the application of 5-nitro-1H-indole-3-carboxylic acid as a versatile building block in the synthesis of advanced functional materials. We move beyond simple descriptions to explain the underlying chemical principles and causality that drive its utility. This guide furnishes field-tested, step-by-step protocols for the development of electroactive polymers and as a novel organic linker for metal-organic frameworks (MOFs). Each protocol is designed as a self-validating system, complete with recommended characterization techniques to verify experimental outcomes.
Introduction: The Molecular Logic of 5-Nitro-1H-indole-3-carboxylic Acid
5-Nitro-1H-indole-3-carboxylic acid is a bifunctional organic molecule poised for significant applications in material science. Its utility stems from the unique interplay of its three primary components: the indole ring, the carboxylic acid group, and the nitro group.
-
Indole Ring System: The aromatic, heterocyclic indole core provides a rigid, planar structure that facilitates π-π stacking interactions, which are crucial for creating ordered materials. It is also an electron-rich system that is susceptible to oxidative polymerization, forming conductive polymer chains.[1]
-
Carboxylic Acid Group (-COOH): This is a cornerstone functional group in material synthesis. It serves as a primary coordination site for metal ions, enabling the self-assembly of highly porous structures like Metal-Organic Frameworks (MOFs).[2][3] Furthermore, it can participate in esterification or amidation reactions, allowing the molecule to be covalently grafted onto other materials or polymer backbones.[4][5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the indole ring. This enhances its oxidative stability and alters the electrochemical behavior of resulting polymers.[1] The nitro group can also serve as a reactive handle for post-synthetic modification, for instance, through reduction to an amine group, offering a secondary layer of functionality.
These features make 5-nitro-1H-indole-3-carboxylic acid an exemplary candidate for creating materials with tailored electronic, optical, and catalytic properties.
Physicochemical Properties
A summary of the key properties of 5-nitro-1H-indole-3-carboxylic acid is provided below for reference in experimental design.
| Property | Value | Source |
| CAS Number | 6958-37-8 | [6][7][8] |
| Molecular Formula | C₉H₆N₂O₄ | [6][7][8] |
| Molecular Weight | 206.16 g/mol | [6][7] |
| Appearance | Light brown to brown solid | [6] |
| Melting Point | 276-278 °C (decomposes) | [6] |
| pKa | ~3.38 (Predicted) | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMF. | [9] |
| Storage | Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. | [6][7] |
Application I: Electrosynthesis of Functional Conducting Polymers
The indole backbone is readily polymerizable through an oxidative process. The resulting poly(indole)s are electroactive materials. The presence of both a nitro and a carboxylic acid group on the monomer, 5-nitro-1H-indole-3-carboxylic acid, imparts unique properties to the final polymer, such as enhanced redox activity and the potential for pH sensing or ion-exchange capabilities. Nitroindoles are known to form electroactive polymer films upon oxidative electropolymerization.[1]
Logical Workflow for Electropolymerization
Caption: Workflow for the electrosynthesis and characterization of polymer films.
Protocol 2.1: Potentiostatic Deposition of Poly(5-nitro-1H-indole-3-carboxylic acid)
Principle: This protocol utilizes an applied electrical potential to induce the oxidative polymerization of the monomer onto a conductive substrate. The polymerization is believed to occur primarily at the 2 and 3 positions of the indole ring.[1] A constant potential is applied to control the film growth rate and morphology.
Materials & Reagents:
-
5-nitro-1H-indole-3-carboxylic acid (Monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (Supporting Electrolyte)
-
Acetonitrile (CH₃CN), anhydrous grade (Solvent)
-
Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disk electrode (Working Electrode)
-
Platinum wire or graphite rod (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
Procedure:
-
Electrode Preparation:
-
Clean the working electrode meticulously. For ITO glass, sonicate sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of N₂.
-
For a Pt disk electrode, polish with alumina slurry of decreasing particle size (1.0, 0.3, 0.05 µm), rinse with deionized water, and sonicate in water to remove residual alumina.
-
Causality: A pristine electrode surface is critical for uniform current distribution and defect-free film adhesion. Contaminants can act as nucleation inhibitors or create pinholes in the polymer film.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Dissolve 5-nitro-1H-indole-3-carboxylic acid into this solution to a final concentration of 10 mM.
-
Purge the solution with N₂ or Argon gas for at least 20 minutes to remove dissolved oxygen.
-
Causality: Anhydrous solvent prevents unwanted side reactions involving water. The supporting electrolyte is essential to ensure conductivity of the solution and minimize IR drop. Removing oxygen is crucial as it can be electrochemically reduced and interfere with the polymerization process.
-
-
Electrosynthesis:
-
Assemble the three electrodes in the electrochemical cell containing the prepared solution. Ensure the reference electrode tip is close to the working electrode.
-
Perform a preliminary cyclic voltammetry (CV) scan (e.g., from 0 V to +1.5 V vs. Ag/AgCl) to determine the monomer's oxidation potential.
-
Apply a constant potential (potentiostatic mode) slightly higher than the observed onset of oxidation. A typical starting point is +1.2 V. The deposition time will determine film thickness (e.g., 120-600 seconds).
-
Causality: The applied potential must be sufficient to overcome the activation energy for monomer oxidation, initiating the radical cation formation that leads to polymerization. Holding the potential constant provides controlled, uniform growth, whereas sweeping the potential (CV) can sometimes lead to a more stratified or dendritic structure.
-
-
Post-Processing:
-
After deposition, carefully remove the working electrode from the cell.
-
Rinse it gently with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the polymer-coated electrode under a gentle stream of N₂ or in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Validation & Characterization:
-
Cyclic Voltammetry (CV): Transfer the coated electrode to a monomer-free electrolyte solution. A successful deposition will show characteristic redox peaks corresponding to the doping/de-doping of the polymer film, confirming its electroactivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymer structure. Look for the disappearance of the C-H vibration peak of the pyrrole ring and changes in the C-N and N-H vibration modes, indicating polymerization has occurred.[1]
-
Scanning Electron Microscopy (SEM): Visualize the surface morphology of the deposited film (e.g., globular, fibrous, uniform).
Application II: Linker for Metal-Organic Framework (MOF) Synthesis
The rigid structure and divergent carboxylic acid group of 5-nitro-1H-indole-3-carboxylic acid make it an excellent candidate for an organic linker in MOF synthesis. MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers, forming a highly porous, three-dimensional network.[10] The choice of linker is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework.[3]
Conceptual Diagram of MOF Assembly
Caption: Schematic of a Metal-Organic Framework structure.
Protocol 3.1: Solvothermal Synthesis of a Zn-Based MOF
Principle: This method uses heat and pressure in a sealed system to increase the solubility of reactants and promote the slow crystallization of the MOF. Solvothermal synthesis is a common and effective method for producing high-quality, crystalline MOF materials.[2]
Materials & Reagents:
-
5-nitro-1H-indole-3-carboxylic acid (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol or Chloroform (for washing)
-
Teflon-lined stainless-steel autoclave (e.g., 23 mL)
-
Programmable oven
-
Centrifuge
Procedure:
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve 20.6 mg (0.1 mmol) of 5-nitro-1H-indole-3-carboxylic acid in 10 mL of DMF. Sonicate briefly if needed to aid dissolution.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Causality: The molar ratio of linker to metal is a critical parameter that influences the final structure and phase purity of the MOF. A 1:1 ratio is a common starting point for linkers with dicarboxylate-like connectivity.
-
-
Solvothermal Reaction:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool slowly to room temperature over 12 hours.
-
Causality: Slow heating and cooling rates are crucial for promoting the growth of large, well-defined single crystals rather than amorphous precipitate. The reaction time allows the system to reach thermodynamic equilibrium, favoring the most stable crystalline phase.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the crystalline product (often a powder) by decanting the mother liquor.
-
Wash the product by soaking it in fresh DMF (3 x 10 mL, 12 hours each) to remove unreacted starting materials trapped within the pores.
-
Centrifuge and decant the DMF after each wash.
-
Perform a solvent exchange by soaking the product in a more volatile solvent like ethanol or chloroform (3 x 10 mL, 12 hours each).
-
Activate the material by heating under vacuum (e.g., 120 °C for 12 hours) to remove the solvent molecules from the pores.
-
Causality: The washing and activation steps are non-negotiable for achieving a porous material. Failure to remove guest solvent molecules will result in a non-porous material with a measured surface area near zero.
-
Validation & Characterization:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern is a fingerprint of the material's crystal structure.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and confirm the temperature required for complete solvent removal during activation.
-
Gas Sorption Analysis (N₂ at 77 K): Measure the specific surface area (BET method) and pore volume of the activated MOF to confirm its permanent porosity.
-
FTIR Spectroscopy: Confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency compared to the free linker.
References
-
Dalton Transactions. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of poly(5-carboxyindole) and poly(5-carboxyindole)/carboxylated multiwall carbon nanotube nanocomposite. Retrieved from [Link]
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Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). Retrieved from [Link]
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Frontiers Media. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health. Retrieved from [Link]
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2014). Porous, rigid metal(III)-carboxylate metal-organic frameworks for the delivery of nitric oxide. Retrieved from [Link]
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PubMed. (n.d.). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. National Institutes of Health. Retrieved from [Link]
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Semantic Scholar. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid- Based MOFs at Room Temperature by Biomimetic Crystallization. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
-
YouTube. (2021, November 2). New Metal-Organic Framework with Victor Quezada-Novoa & Ashlee Howarth. Retrieved from [Link]
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 5-nitro-1H-indole-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-nitro-1H-indole-3-carboxylic acid. This valuable heterocyclic compound is a key building block in medicinal chemistry, and its efficient, safe, and scalable production is of paramount importance. This guide critically evaluates common synthetic strategies and provides a detailed, field-proven protocol for the direct nitration of indole-3-carboxylic acid, a route chosen for its atom economy and directness. Emphasis is placed on the causality behind experimental choices, process safety, and analytical quality control, ensuring a robust and reproducible synthesis.
Introduction: The Significance of 5-nitro-1H-indole-3-carboxylic acid
The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the 5-position of the indole ring, coupled with a carboxylic acid at the 3-position, creates a versatile intermediate, 5-nitro-1H-indole-3-carboxylic acid. This molecule serves as a precursor for a wide range of more complex, biologically active compounds, including potential anti-inflammatory, antioxidant, and anti-tumor agents.[2] Its unique electronic and structural features make it an ideal starting point for further chemical elaboration in the development of novel therapeutics. The growing demand for indole-based pharmaceuticals necessitates the development of efficient and scalable synthetic methods.[3]
Strategic Overview of Synthetic Routes
Several synthetic pathways can be envisioned for the production of 5-nitro-1H-indole-3-carboxylic acid. The choice of the optimal route for scale-up depends on a careful consideration of factors such as starting material cost, number of steps, overall yield, safety, and environmental impact.
Caption: A flowchart illustrating the primary synthetic routes to the target compound.
Route A: Direct Nitration of Indole-3-carboxylic Acid
This is the most direct approach, involving the electrophilic nitration of the readily available indole-3-carboxylic acid. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[2] Under these strongly acidic conditions, the indole ring is protonated at the C-3 position, which deactivates the pyrrole ring towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the electron-rich benzene ring at the C-5 position.[4] While atom-economical, this method requires stringent control over reaction conditions to prevent runaway reactions and the formation of byproducts.
Route B: Multi-step Synthesis from 5-Nitroindole
An alternative pathway begins with 5-nitroindole. This involves a Vilsmeier-Haack formylation to introduce a formyl group at the C-3 position, yielding 5-nitro-1H-indole-3-carbaldehyde.[5] This intermediate can then be oxidized to the desired carboxylic acid.[6] Aldehyde oxidases, for instance, are known to convert aldehydes to their corresponding carboxylic acids.[7] This route avoids the harsh nitrating conditions on the indole-3-carboxylic acid scaffold but adds synthetic steps, potentially lowering the overall yield and increasing production costs.
Route C: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole core from an arylhydrazine and a suitable carbonyl compound.[8] For the synthesis of a 5-nitroindole derivative, one would typically start with a p-nitrophenylhydrazine.[9] While powerful for creating diverse indole structures, this method is often multi-step and may not be the most convergent approach for this specific target, making it potentially less ideal for large-scale production compared to direct nitration.
Recommended Scale-Up Protocol: Direct Nitration
The direct nitration of indole-3-carboxylic acid is recommended for scale-up due to its convergence and atom economy. The following protocol has been optimized for safety and yield.
Process Workflow
Caption: Step-by-step workflow for the direct nitration synthesis.
Detailed Experimental Protocol
Materials and Equipment:
-
Glass-lined reactor with temperature control, overhead stirrer, and addition funnel.
-
Indole-3-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and face shield.
Procedure:
-
Preparation of the Nitrating Mixture: In a separate, clean, and dry vessel, cautiously add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10 °C. This is a highly exothermic process.
-
Reaction Setup: Charge the main reactor with indole-3-carboxylic acid and concentrated sulfuric acid. Stir the mixture at a low temperature (0-5 °C) until all the solid has dissolved.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition. A runaway reaction can occur if the temperature is not controlled.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of ice and water. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a yellow crystalline solid.[2]
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.
Critical Process Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 0-10 °C | Prevents thermal runaway and minimizes side-product formation. |
| Addition Rate | 1-2 hours | Ensures efficient heat dissipation and maintains temperature control. |
| Stirring Speed | Sufficient for good mixing | Ensures homogeneity and efficient heat transfer. |
| Quenching | Pouring onto ice/water | Rapidly stops the reaction and precipitates the product. |
Process Safety and Hazard Analysis
The direct nitration of aromatic compounds is an energetic process that requires strict safety protocols.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[1][11] Inhalation of vapors can lead to severe respiratory damage.[12][13]
-
Exothermic Reaction: The mixing of nitric and sulfuric acids, and the nitration reaction itself, are highly exothermic. Inadequate temperature control can lead to a thermal runaway, potentially causing a dangerous increase in pressure and the release of toxic nitrogen oxides.
-
Oxidizing Properties: Nitric acid is a strong oxidizing agent and can react violently with organic materials.
Mitigation Strategies:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, clothing, and eye/face protection.
-
Ventilation: Conduct the reaction in a well-ventilated area, preferably a fume hood or a controlled reactor with off-gas scrubbing.
-
Temperature Control: Utilize a robust cooling system and monitor the reaction temperature continuously. Ensure an emergency cooling plan is in place.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Quenching Procedure: The quenching step should be performed cautiously by adding the reaction mixture to ice/water, not the other way around, to manage the heat of dilution.
Quality Control and Analytical Methods
Ensuring the quality and purity of the final product is critical, especially for a pharmaceutical intermediate.[14][15][16][17]
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| HPLC | Purity and Impurity Profile | Purity ≥ 98%; specific impurities below defined limits. |
| ¹H NMR & ¹³C NMR | Structural Confirmation | Spectrum conforms to the reference standard. |
| Mass Spectrometry | Molecular Weight Confirmation | Correct molecular ion peak observed. |
| Melting Point | Identity and Purity | 200-203 °C[2] |
| Loss on Drying (LOD) | Residual Solvent/Moisture | ≤ 0.5% |
Conclusion
The scale-up synthesis of 5-nitro-1H-indole-3-carboxylic acid via direct nitration offers an efficient and atom-economical route. However, the inherent hazards of nitration chemistry demand a disciplined approach to process safety, including rigorous temperature control and adherence to established safety protocols. By following the detailed protocol and implementing the recommended quality control measures, researchers and manufacturers can produce this valuable intermediate safely, reliably, and to the high standards required for pharmaceutical development.
References
-
ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available from: [Link]
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-
Wikipedia. Indole-3-carbaldehyde. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
Vanderbilt University. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]
-
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-
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-
SlideShare. Synthesis and Chemistry of Indole. Available from: [Link]
-
Columbus Chemical. Sulfuric Acid / Nitric Acid 98.8 : 1.2. Available from: [Link]
-
National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Available from: [Link]
-
East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). Available from: [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/437-Mixed-Nitrating-Acid-50-HNO3.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/437-Mixed-Nitrating-Acid-50-HNO3.pdf)
-
PharmaGud. Five Key Elements of Pharmaceutical Intermediate Quality Control. Available from: [Link]
-
EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Available from: [Link]
-
DES Pharma. A Deep Dive into Quality Control in the Pharmaceutical Industry. Available from: [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Fluorine Notes. Three-component one-step synthesis of new nitriles 3-(1H-indole-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid. Available from: [Link]
-
PMC. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available from: [Link]
-
New Jersey Department of Health. Nitric Acid - Hazardous Substance Fact Sheet. Available from: [Link]
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ACS Publications. Industrial and Laboratory Nitrations. Available from: [Link]
-
RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Dyno Nobel. Safety Data Sheet. Available from: [Link]
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
-
PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available from: [Link]
-
iris.unina.it. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. Available from: [Link]
Sources
- 1. columbuschemical.com [columbuschemical.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemimpex.com [chemimpex.com]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nj.gov [nj.gov]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. dynonobel.com [dynonobel.com]
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- 16. despharmaconsulting.com [despharmaconsulting.com]
- 17. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
Application Note: High-Purity Recovery of 5-nitro-1H-indole-3-carboxylic acid via Optimized Recrystallization
Abstract
5-nitro-1H-indole-3-carboxylic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials.[1][2] Synthetic routes, such as the nitration of indole-3-carboxylic acid or hydrolysis of precursors, often yield a crude product that is brown and contains residual starting materials, by-products, or colorimetric impurities.[1][3] This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 5-nitro-1H-indole-3-carboxylic acid using a mixed-solvent recrystallization technique. The methodology is designed to be self-validating, ensuring researchers can achieve high purity and recovery, as verified by melting point analysis and visual inspection.
The Foundational Principle: Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[4] Conversely, impurities should either be insoluble in the hot solvent or remain fully dissolved in the cold solvent.
The efficacy of this process hinges on the slow, controlled formation of a crystal lattice. As the saturated solution cools, the solubility of the target compound decreases, forcing it to organize into a highly ordered, pure crystalline structure.[5] Impurity molecules, which do not fit into this lattice, are excluded and remain in the solvent, now referred to as the mother liquor. Rapid cooling is to be avoided as it can trap impurities within the rapidly forming crystals.[5]
Physicochemical Profile: 5-nitro-1H-indole-3-carboxylic acid
Understanding the compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [2][3] |
| Molecular Weight | 206.15 g/mol | [3] |
| Appearance | Yellow to brown crystalline solid | [1][3] |
| Melting Point | 276-278 °C (with decomposition) | [1][3] |
| pKa | 3.38 ± 0.30 (Predicted) | [1][3] |
| Solubility Profile | Slightly soluble in water; Soluble in ethanol and dimethylformamide (DMF).[1] Insoluble in non-polar solvents. Soluble in aqueous base. | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [3] |
Materials and Equipment
Reagents:
-
Crude 5-nitro-1H-indole-3-carboxylic acid (~5 g)
-
Ethanol (95% or absolute), Reagent Grade
-
Deionized Water
-
Activated Carbon, Decolorizing
Equipment:
-
250 mL Erlenmeyer flasks (x3)
-
100 mL Graduated cylinder
-
Glass stirring rod
-
Stirring hotplate
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and flask (500 mL)
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Ice bath
-
Melting point apparatus
Protocol I: Optimized Recrystallization Workflow
This protocol employs an ethanol/water mixed-solvent system. Ethanol is selected as the primary solvent due to its ability to effectively dissolve the target compound at elevated temperatures.[1] Water serves as the anti-solvent; its addition reduces the compound's solubility in the mixture, promoting a high recovery of crystalline product upon cooling.
Workflow Visualization
Caption: Workflow for the purification of 5-nitro-1H-indole-3-carboxylic acid.
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude 5-nitro-1H-indole-3-carboxylic acid into a 250 mL Erlenmeyer flask with a stir bar.
-
Add approximately 80-100 mL of 95% ethanol.
-
Gently heat the mixture on a stirring hotplate. Bring the solvent to a gentle boil.
-
Causality: The objective is to create a saturated solution. Add just enough hot solvent to fully dissolve the solid. Using an excessive amount will reduce the final yield.
-
-
Decolorization (If Necessary):
-
If the solution is significantly colored (e.g., dark brown), remove it from the heat source.
-
Add a small amount (one spatula tip, ~0.1 g) of activated carbon to the hot solution.
-
Expert Insight: Add carbon to a solution that is hot but not boiling vigorously to prevent sudden, violent boiling.
-
Return the flask to the hotplate and allow it to simmer for 2-3 minutes. The porous structure of activated carbon adsorbs high molecular weight colored impurities.
-
-
Hot Filtration:
-
Set up a second 250 mL Erlenmeyer flask (the receiving flask) on the hotplate with ~20 mL of ethanol boiling to keep the flask full of solvent vapor.
-
Place a stemless funnel with fluted filter paper into the neck of the receiving flask.
-
Causality: Pre-heating the filtration apparatus is critical. If the funnel or flask is cold, the product will crystallize prematurely, clogging the filter paper and reducing the yield.
-
Remove both flasks from the heat. Quickly and carefully pour the hot mixture through the fluted filter paper into the receiving flask.
-
-
Crystallization:
-
Remove the receiving flask containing the clear, hot filtrate from the heat.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. This slow cooling process is essential for the formation of large, pure crystals.[5]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold 95% ethanol to ensure it seals against the funnel.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold 95% ethanol.
-
Causality: The wash solvent must be cold to prevent the re-dissolving of the purified product while still effectively rinsing away the impurity-laden mother liquor.
-
Continue to pull air through the crystals for 5-10 minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at a moderate temperature (60-80 °C) or in a desiccator under vacuum.
-
Quality Control and Troubleshooting
A successful purification should result in a significant improvement in color and a sharp melting point.
| Parameter | Crude Product | Expected Purified Product |
| Appearance | Brown to light brown solid | Bright yellow crystalline solid |
| Melting Point | Broad range, lower than 276 °C | Sharp range, 276-278 °C |
| Expected Yield | N/A | 75-90% |
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound's solubility limit was exceeded too quickly, or the boiling point of the solvent is higher than the compound's melting point (not an issue here). | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear, then cool again, perhaps more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off a portion of the solvent to concentrate the solution. Let it cool again. If using a mixed-solvent system, add a small amount of the anti-solvent (water). |
| Low Yield | Too much solvent was used; crystals were filtered while the solution was still warm; product is too soluble in the cold wash solvent. | Ensure the solution is fully cooled in an ice bath before filtering. Use a minimal volume of ice-cold solvent for washing. |
| Premature Crystallization | The hot filtration apparatus was too cold. | Ensure the receiving flask and funnel are adequately pre-heated with solvent vapor before and during filtration. |
Safety and Handling
-
5-nitro-1H-indole-3-carboxylic acid: May cause skin, eye, and respiratory irritation.[6] Harmful if swallowed.[3]
-
Ethanol: Flammable liquid and vapor.
-
General Precautions: Conduct all operations in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7] Avoid inhalation of dust and vapors.[6] In case of accidental release, contain the spill and clean up mechanically, avoiding dust generation.[8]
References
-
ChemBK. (n.d.). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from ChemBK.com. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID. Retrieved from MatrixFineChemicals.com. [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from chem.rochester.edu. [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid. Retrieved from carlroth.com. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Reddit. (2021). carboxylic acid solubility + TLC. Retrieved from Reddit. [Link]
-
Journal of the American Chemical Society. (2023). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from pubs.acs.org. [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from chem.ucalgary.ca. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]
- 3. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Troubleshooting & Optimization
improving yield of 5-nitro-1H-indole-3-carboxylic acid synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for 5-Nitro-1H-indole-3-carboxylic Acid Synthesis
Executive Summary
Achieving high yields and regiochemical purity in the synthesis of 5-nitro-1H-indole-3-carboxylic acid is a common challenge due to the sensitivity of the indole nucleus to oxidation and the difficulty of controlling electrophilic substitution on the deactivated ring.
This guide outlines two primary synthetic pathways:
-
The Haloform Strategy (Recommended): A 3-step sequence utilizing a trifluoroacetyl blocking group to ensure perfect regioselectivity and high yields (>90%).
-
Direct Nitration (Legacy): A single-step route often plagued by isomer mixtures (5- vs 6-nitro) and purification difficulties, suitable only when starting material costs are the primary constraint.
Part 1: The Haloform Strategy (High-Yield Protocol)
This route is superior for drug development applications where purity is paramount. It utilizes the strong electron-withdrawing nature of the trifluoroacetyl group to direct nitration to the 5-position while simultaneously protecting the sensitive C3 position from over-oxidation.
Mechanism & Workflow
The synthesis proceeds via the "Haloform" reaction logic. The trifluoroacetyl group acts as a meta-director (relative to itself) but, in the indole system, the directing effect is dominated by the pyrrole nitrogen. However, the C3-acyl group prevents C3-nitration and sterically/electronically favors C5 substitution.
Figure 1: The Haloform Strategy relies on the conversion of the trifluoroacetyl group into a carboxyl group after nitration.
Step-by-Step Protocol
Step 1: Preparation of 3-(Trifluoroacetyl)indole
-
Reagents: Indole (1.0 eq), Trifluoroacetic anhydride (TFAA) (1.2 eq), DMF (Solvent).
-
Procedure: Dissolve indole in DMF. Add TFAA dropwise at 0°C. The reaction is exothermic. Allow to warm to RT.
-
Key Insight: No catalyst is needed; the high electrophilicity of TFAA drives the reaction at C3 exclusively.
-
Workup: Pour into ice water. Filter the precipitate.[1] Yields are typically quantitative.
Step 2: Regioselective Nitration
-
Reagents: 3-(Trifluoroacetyl)indole, Fuming HNO3 (excess).
-
Procedure: Add the solid intermediate to cold fuming nitric acid (0°C). Stir for 1 hour.
-
Why this works: The electron-withdrawing C3-group deactivates the ring slightly, preventing polymerization (a common issue with bare indoles) and directing the incoming nitro group to position 5 (para to the indole nitrogen's electronic push).
-
Workup: Quench on ice. Filter the yellow solid.
Step 3: Haloform Hydrolysis
-
Reagents: 40% NaOH (aq), Reflux.
-
Procedure: Suspend the nitrated intermediate in NaOH solution. Heat to reflux (approx. 100°C) for 3-4 hours. The solid will dissolve as the salt forms.
-
Isolation: Cool to 0°C. Acidify with 6M HCl to pH 3. The product precipitates as a brown/tan solid.
-
Yield: ~90-95% for this step.
Part 2: Direct Nitration (Legacy Route)
Use this route only if you already possess bulk quantities of indole-3-carboxylic acid.
Protocol
-
Dissolution: Dissolve indole-3-carboxylic acid in concentrated H2SO4 at 0°C.
-
Nitration: Add fuming HNO3 (1.05 eq) dropwise, maintaining temp < 5°C.
-
Quenching: Pour onto crushed ice.
-
Purification: This is the bottleneck. The product often co-precipitates with the 6-nitro isomer. Recrystallization from acetic acid or DMF/Ethanol is required.
Part 3: Troubleshooting & FAQs
Q1: My yield is low (<40%) using the Direct Nitration route. What is happening?
Diagnosis: You are likely experiencing decarboxylation or oxidative degradation .
-
Cause: Indole-3-carboxylic acids are prone to decarboxylation under strong acidic heating (ipso-substitution). If the temperature spikes during HNO3 addition, the carboxyl group can be lost, leading to 5-nitroindole (impurity).
-
Solution: Ensure temperature stays strictly below 5°C during addition. Switch to the Haloform route to avoid exposing the free carboxyl group to nitrating conditions.
Q2: I see a mixture of isomers (5-nitro and 6-nitro) by NMR. How do I separate them?
Diagnosis: Poor regiocontrol.
-
Cause: In the direct nitration of indole-3-carboxylic acid, the directing effects of the -NH- (ortho/para director) and -COOH (meta director) conflict slightly depending on the protonation state of the nitrogen.
-
Solution:
-
Separation: The 5-nitro isomer is typically less soluble in acidic water than the 6-nitro isomer. Filter the crude quench immediately. For high purity, recrystallize from glacial acetic acid .
-
Prevention: Use the Haloform route. The bulky -COCF3 group at C3 creates a steric and electronic environment that heavily favors the 5-position (>98% selectivity).
-
Q3: The product from the Haloform hydrolysis is not precipitating upon acidification.
Diagnosis: The "Salting In" effect or incomplete acidification.
-
Solution:
-
Ensure pH is brought down to 2-3 . The pKa of the carboxylic acid is approx 4.5; pH 5 is not low enough.
-
If still soluble, the ionic strength might be too high. Dilute with water or perform a continuous extraction with Ethyl Acetate (EtOAc). Note that nitroindoles are often sparingly soluble in EtOAc; adding 10% Methanol helps.
-
Q4: The intermediate 3-(trifluoroacetyl)indole is oiling out instead of crystallizing.
Diagnosis: Solvent impurity or temperature issues.
-
Solution: This intermediate should be a solid. Triturate the oil with cold water or hexanes. Scratch the flask to induce nucleation. Ensure all DMF is washed away, as residual DMF solubilizes the product.
Part 4: Data Comparison
| Feature | Haloform Strategy (Route 1) | Direct Nitration (Route 2) |
| Overall Yield | 75 - 85% (3 steps) | 30 - 50% (1 step + purification) |
| Regioselectivity | Excellent (>98% 5-nitro) | Moderate (Contains 6-nitro) |
| Purification | Simple Filtration | Recrystallization Required |
| Safety | Standard (Corrosives) | High Risk (Exothermic Nitration) |
| Cost | Higher (Requires TFAA) | Lower (Commodity acids) |
Part 5: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for resolving common synthetic failures.
References
- Citation for the hydrolysis of trifluoroacetyl intermedi
-
Zhang, H., et al. (2023).[2][3] "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." RSC Advances. Retrieved from [Link]
- Provides mechanistic insight into the nitration of substituted indoles and regioselectivity control.
- Reference for standard nitration protocols and solubility d
-
National Institutes of Health (NIH). (2022). Microwave-Assisted Synthesis of Indole-3-carboxylate Derivatives. Retrieved from [Link]
- Supports data on purification and spectral characterization of nitroindole carboxyl
Sources
- 1. guidechem.com [guidechem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Purification of 5-Nitro-1H-indole-3-carboxylic Acid
Status: Operational Topic: Impurity Profiling & Troubleshooting Guide Ticket ID: IND-NITRO-05-QA Audience: Synthetic Chemists, Process Development Scientists
System Overview & Reaction Logic
The synthesis of 5-nitro-1H-indole-3-carboxylic acid is a critical workflow in the development of indole-based agonists and antagonists. While the molecule appears simple, its preparation is plagued by the high electron density of the indole ring, leading to aggressive electrophilic substitution and stability issues.[1]
Most laboratory failures stem from two competing pathways:
-
Regiochemical Ambiguity: The competition between the 5- and 6-positions during nitration.
-
Thermal Instability: The tendency of the indole-3-carboxylic acid moiety to undergo decarboxylation under the very acidic conditions required for its synthesis.
This guide provides a root-cause analysis of these side products and actionable protocols for their removal.
Troubleshooting Module: Common Side Products
Issue #1: The "6-Nitro" Impurity (Regioisomer Contamination)
Symptom: HPLC shows a persistent peak with RRT ~0.95-1.05 relative to the product. 1H-NMR shows a complex aromatic region with overlapping signals.
-
Root Cause: Direct nitration of indole-3-carboxylic acid (or its ester) involves electrophilic aromatic substitution. The C3-carboxyl group is electron-withdrawing (meta-directing relative to itself), theoretically deactivating the ring. However, the pyrrole nitrogen (NH) is strongly activating (ortho/para directing).
-
Mechanism: The protonated indole species directs nitration to position 5.[1] However, in highly acidic media (fuming HNO3/H2SO4), the 6-nitro isomer is a significant minor product (often 5–15%) due to the interplay of steric hindrance at C4 and electronic effects at C6 [1, 2].
-
-
Diagnostic (Self-Validating): Do not rely solely on LC-MS, as the isomers have identical masses (m/z 206). Use 1H-NMR coupling constants (
values) to distinguish them.-
Target (5-Nitro): Look for a doublet with a large coupling constant (
Hz) for the H-7 proton and a meta-coupling ( Hz) for the H-4 proton. -
Impurity (6-Nitro): Look for a distinct singlet-like signal (or small doublet) for H-7 if the nitro group is at position 6 (no ortho proton neighbor).
-
-
Corrective Action (Purification Protocol): Separation by column chromatography is difficult due to polarity similarities.
-
Convert to Ester: Methylate the crude mixture (MeOH/H2SO4). The methyl esters of 5- and 6-nitroindole have significantly different solubilities.
-
Recrystallization: Recrystallize the ester mixture from Methanol/Acetonitrile (9:1) . The 5-nitro ester typically crystallizes first.
-
Hydrolysis: Saponify the purified ester (LiOH/THF/H2O) to regenerate the pure acid.
-
Issue #2: Decarboxylation (Formation of 5-Nitroindole)
Symptom: Loss of acidic functionality; product is soluble in organic solvents but does not dissolve in aqueous NaHCO3. Mass spectrum shows m/z 162 (M-44).
-
Root Cause: Indole-3-carboxylic acids are thermally unstable, particularly in acidic media. The mechanism involves protonation at C3, breaking the C3-COOH bond, and releasing CO2 [3]. This is accelerated if the reaction temperature exceeds 60°C during nitration or acid hydrolysis.
-
Corrective Action:
-
Temperature Control: Maintain nitration temperature below 0°C to 5°C .
-
Workup: Avoid heating the acidic solution. Quench onto ice.
-
Recovery: If 5-nitroindole is present, wash the crude solid with saturated aqueous NaHCO3 . The target acid will dissolve (as the sodium salt); the decarboxylated impurity will remain as a solid. Filter, then re-acidify the filtrate to precipitate the pure product.
-
Visualizing the Impurity Landscape
The following logic flow illustrates the critical bifurcation points in the synthesis where side products are generated.
Figure 1: Reaction pathway showing the origin of the 6-nitro regioisomer and the thermal decarboxylation product.
Comparative Data: Impurity Profile
| Impurity | Structure Note | Origin | Detection (Key Signal) | Removal Strategy |
| 6-Nitro Isomer | Nitro group at C6 | Regioselectivity failure during nitration | 1H-NMR: H-7 appears as singlet (no ortho coupling) | Recrystallization of methyl ester derivative |
| 5-Nitroindole | Missing -COOH at C3 | Thermal decarboxylation (Heat + Acid) | MS: m/z 162; Insoluble in NaHCO3 | Base extraction (Target dissolves, impurity does not) |
| Dinitro Species | 3,5- or 3,6-dinitro | Excess HNO3 or high temp | MS: m/z 251 | Control stoichiometry (1.05 eq HNO3) |
| Oxidation Intermediates | Aldehyde (-CHO) | Incomplete oxidation (if using aldehyde route) | 1H-NMR: Aldehyde proton ~10 ppm | Extend reaction time; use KMnO4 wash |
Frequently Asked Questions (FAQs)
Q1: Can I use the Fischer Indole Synthesis to avoid the 6-nitro isomer? A: Yes, but it requires a different starting material strategy. Reacting 4-nitrophenylhydrazine with a pyruvate derivative typically yields the 5-nitroindole-2-carboxylic acid (not the 3-acid) due to the cyclization mechanism [4]. To get the 3-carboxylic acid via Fischer, you must synthesize the 3-methyl-5-nitroindole and then oxidize the methyl group, or use a specific alpha-keto acid. Direct nitration of indole-3-carboxylic acid is generally shorter but requires careful purification.
Q2: My product is turning black during drying. What is happening? A: This indicates oxidative degradation, likely due to residual acid trapped in the crystal lattice. Indoles are acid-sensitive.
-
Fix: Ensure the final filter cake is washed thoroughly with water until the filtrate pH is neutral (pH 6-7). Vacuum dry at moderate temperature (40°C) rather than high heat.
Q3: How do I confirm I have the 5-nitro and not the 6-nitro isomer using only a 300 MHz NMR? A: Focus on the H-4 proton (the proton on the benzene ring closest to the pyrrole nitrogen, but on the other side of the nitro group).
-
In 5-nitroindole-3-COOH : H-4 is a doublet (
Hz) due to meta-coupling with H-6. It appears very downfield (~8.8-9.0 ppm) because it is ortho to the nitro group. -
In 6-nitroindole-3-COOH : H-5 is the doublet ortho to the nitro group. The coupling pattern of the remaining protons (H-4, H-5, H-7) will differ significantly. The H-7 proton in the 6-nitro isomer is a singlet (or very small doublet) because C6 is substituted.
References
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid Preparation Method and Safety. Available at: [Link]
- Pelkey, E. T. (2003). Metal-assisted synthesis of indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 120-140). Elsevier.
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
- Sigma-Aldrich (Merck).Product Specification: 5-Nitroindole-3-carboxylic acid. (Standard industrial purity profiles).
Sources
purification challenges of 5-nitro-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Purification of 5-nitro-1H-indole-3-carboxylic acid
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-nitro-1H-indole-3-carboxylic acid (5-NICA). We understand the unique challenges this molecule presents and have structured this resource to provide clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 5-nitro-1H-indole-3-carboxylic acid?
A: The impurity profile of crude 5-NICA is heavily dependent on the synthetic route employed. The most common method is the direct nitration of indole-3-carboxylic acid.[1]
-
Isomeric Impurities: The primary challenge arises from the formation of other nitro-indole isomers. While the 5-position is a common site for electrophilic substitution on the indole ring under acidic conditions, other isomers can form.[2] You may also encounter 3-nitroindole if the starting material is not carefully chosen.[3][4]
-
Unreacted Starting Material: Incomplete nitration will leave residual indole-3-carboxylic acid in your crude product.
-
Polymerization Products: Indole rings are susceptible to polymerization under harsh acidic conditions, which are often used for nitration.[5][6] These byproducts typically present as dark, tarry substances that can be difficult to remove.
-
Degradation Products: The indole scaffold can be sensitive and may degrade under certain conditions, contributing to discoloration and a complex impurity profile.[7]
Q2: What is the best starting point for purifying crude 5-NICA? Recrystallization or column chromatography?
A: For most cases, recrystallization is the most efficient first-line purification strategy. It is excellent for removing the bulk of impurities, especially unreacted starting material and polymerization byproducts. The compound's nature as a carboxylic acid often allows for a straightforward acid-base precipitation/recrystallization technique.[8]
Column chromatography should be reserved for situations where:
-
Recrystallization fails to remove closely related impurities, such as isomers.
-
The highest possible purity (>99%) is required for applications like drug development.[9]
The choice can be guided by a preliminary purity assessment using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
Q3: What are the best solvents for recrystallizing 5-nitro-1H-indole-3-carboxylic acid?
A: The key is to find a solvent that fully dissolves the compound when hot but in which it has poor solubility at room temperature or below.[11] Given that 5-NICA is a polar molecule, polar solvents are generally required.[12]
-
Good Candidates: Ethanol, methanol, and mixtures of ethanol/water or acetone/hexane are often effective.[12][13]
-
Acid-Base Approach: A highly effective method involves dissolving the crude acid in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the soluble sodium salt. Impurities that are not acidic can be removed by filtration. The solution can then be treated with activated charcoal to remove colored impurities before re-acidifying with an acid like HCl to precipitate the purified 5-NICA.[8]
Q4: How can I reliably assess the purity of my final product?
A: A multi-pronged approach is recommended for authoritative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of indole derivatives.[14][15] A reversed-phase C18 column with a gradient elution of water/acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a typical starting point.
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to monitor the progress of purification. However, carboxylic acids can streak on silica gel. This can be mitigated by adding 0.5-1% acetic acid to your eluent system.[16][17]
-
Nuclear Magnetic Resonance (¹H NMR): NMR is essential for confirming the structure of your purified compound and can give a good indication of purity by revealing the presence of residual solvents or other proton-bearing impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.[8]
Troubleshooting Guide
This section addresses specific experimental problems in a "Problem, Probable Cause, and Solution" format.
Problem 1: My isolated product is a dark brown or black solid, not the expected yellow/light brown powder.
-
Probable Cause: This is almost always due to the presence of colored, high-molecular-weight byproducts from the polymerization of the indole ring during synthesis.[5][6]
-
Solution: Decolorization during Recrystallization.
-
Dissolve your crude product in a suitable hot solvent (see Table 1 below) or in a dilute aqueous base as described in FAQ Q3.
-
Once fully dissolved, add a small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.
-
Keep the solution heated for 5-10 minutes with gentle swirling.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, filtered solution to cool slowly to induce crystallization.
-
Problem 2: During recrystallization, my compound "oils out" or fails to crystallize.
-
Probable Cause: The solvent choice is suboptimal, the solution is too concentrated, or significant impurities are present that are inhibiting crystal lattice formation.[13]
-
Solution: Systematic Recrystallization Protocol.
-
Solvent Selection: Use the data in Table 1 to select an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Controlled Cooling: Cool the flask slowly. Initial cooling to room temperature followed by further cooling in an ice bath or refrigerator is recommended. Rapid cooling often leads to the precipitation of fine, impure crystals or oils.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool slowly.
-
Data & Protocols
Table 1: Recrystallization Solvent Selection for 5-nitro-1H-indole-3-carboxylic acid
| Solvent System | Type | Rationale & Expected Outcome |
| Ethanol | Single Solvent | Good general-purpose polar solvent. Dissolves 5-NICA when hot, but solubility drops significantly upon cooling.[12] |
| Methanol/Water | Solvent/Anti-Solvent | Dissolve in minimal hot methanol, then add hot water dropwise until cloudy. Good for removing more polar impurities. |
| Acetone/Hexane | Solvent/Anti-Solvent | Dissolve in minimal hot acetone, then add hexane dropwise. Effective for removing non-polar impurities. |
| Aqueous NaOH / HCl | Acid-Base Extraction | Highly selective for the acidic product. Excellent for removing non-acidic impurities and allows for easy charcoal treatment.[8] |
Workflow 1: Purification Method Selection
This decision tree guides the user toward the most appropriate purification strategy based on initial sample characteristics.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Recrystallization using Acid-Base Extraction and Charcoal Treatment
This protocol is highly effective for crude 5-NICA that is dark and contains various non-acidic impurities.
-
Dissolution: In a suitably sized Erlenmeyer flask, suspend the crude 5-NICA (e.g., 5.0 g) in water (100 mL). While stirring, slowly add 1M sodium hydroxide (NaOH) solution until the solid completely dissolves and the pH is ~9-10.
-
Decolorization: Heat the solution to approximately 60-70°C. Carefully add activated charcoal (0.1 g, ~2% w/w). Maintain the heat and stir for 10 minutes.
-
Hot Filtration: Set up a hot filtration apparatus (e.g., pre-heated Büchner funnel with filter paper or a Celite® pad). Quickly filter the hot solution to remove the charcoal. Rinse the flask and filter cake with a small amount of hot water.
-
Precipitation: Transfer the warm, clear filtrate to a new flask and cool it in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3. A thick precipitate of the purified product should form.
-
Isolation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Problem 3: My compound streaks severely during column chromatography.
-
Probable Cause: The carboxylic acid functional group is acidic and interacts strongly with the slightly acidic silica gel surface. This causes the compound to elute as a broad band or "streak" rather than a tight peak.[16]
-
Solution: Use a Modified Eluent.
-
The most reliable solution is to add a small amount of a volatile acid to your mobile phase. Acetic acid or formic acid at a concentration of 0.5% to 1% (v/v) is standard practice.
-
Mechanism: The added acid creates an equilibrium that pushes the 5-NICA into its neutral, protonated form. This neutral molecule has a much lower affinity for the silica surface, resulting in better peak shape and improved separation.
-
Protocol 2: Flash Column Chromatography for High-Purity 5-NICA
This method is ideal for removing closely related isomers when recrystallization is insufficient.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various mixtures of a less polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol). Remember to add ~1% acetic acid to the TLC jar. The ideal system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (70-230 mesh is suitable for flash chromatography) using your chosen eluent system (without the added acid initially) as the slurry solvent.[9]
-
Sample Loading: Dissolve your semi-pure 5-NICA in a minimal amount of the eluent or a strong solvent like acetone. Adsorb this solution onto a small amount of silica gel (~2-3 times the sample weight) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your pre-mixed mobile phase containing 0.5-1% acetic acid .
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
Workflow 2: Recrystallization Process
Caption: Step-by-step workflow for a typical recrystallization experiment.
References
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Available at: [Link]
-
Lima, D. P., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]
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SolubilityofThings. (n.d.). 5-Nitroindole | Solubility of Things. Available at: [Link]
-
Unknown. (n.d.). Preparation and Properties of INDOLE. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]
- Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
American Chemical Society. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
Scribd. (n.d.). Indole Chemistry. Available at: [Link]
-
National Institutes of Health. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Available at: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]
-
National Institutes of Health. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]
-
Reddit. (n.d.). carboxylic acid solubility + TLC. Available at: [Link]
-
MDPI. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 9. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 12. solubilityofthings.com [solubilityofthings.com]
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- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Nitro-1H-indole-3-carboxylic Acid
Last Updated: January 30, 2026
Welcome to the technical support center for the synthesis of 5-nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and questions related to this synthesis, with a specific focus on the critical role of temperature in achieving high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental questions regarding the synthesis, emphasizing the "why" behind the procedural steps.
Q1: What is the optimal temperature range for the nitration of indole-3-carboxylic acid to achieve the 5-nitro isomer?
A1: Based on established protocols and our field experience, the optimal temperature for the nitration of indole-3-carboxylic acid is between 0°C and 5°C . Maintaining this low temperature throughout the addition of the nitrating agent is paramount for success. Some protocols even call for temperatures as low as -20°C to 0°C to further minimize side reactions.[1]
Q2: Why is strict, low-temperature control so critical during the nitration step?
A2: The criticality of low-temperature control is due to two primary factors inherent to the chemistry of indoles and nitration reactions:
-
Exothermic Nature of Nitration: The reaction between the nitrating agent (typically a mixture of nitric and sulfuric acid) and the indole substrate is highly exothermic. Without efficient cooling, the temperature can rise uncontrollably, leading to a cascade of undesirable outcomes. Proper temperature management is a key safety and process control parameter.[2]
-
Reactivity of the Indole Ring: The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, it is also sensitive to strong acidic conditions and oxidation. Low temperatures decrease the overall reaction rate, allowing the selective nitration to occur while minimizing competing degradation pathways like acid-catalyzed polymerization and oxidation.[1][3]
Q3: What are the specific consequences of allowing the reaction temperature to rise above the recommended range (e.g., > 10°C)?
A3: A temperature excursion above 10°C can lead to several significant problems that will compromise your synthesis:
-
Decreased Regioselectivity: While the 5-position is electronically favored, higher temperatures provide enough activation energy to overcome the selectivity barrier, leading to the formation of other isomers such as 4-nitro, 6-nitro, and 7-nitroindole derivatives. This results in a complex product mixture that is difficult to purify.
-
Increased Dinitration: Higher temperatures increase the rate of a second nitration event, producing dinitro-indole-carboxylic acid impurities (e.g., 3,5-dinitro or 3,6-dinitro derivatives).[4][5] These impurities can be challenging to separate from the desired mononitrated product.
-
Polymerization and Degradation: Indoles are notoriously prone to polymerization in strong acids, a process that is accelerated by heat.[1] An uncontrolled temperature rise will often result in the formation of dark, insoluble tars, which drastically reduces the yield of the desired product and complicates the work-up and purification process.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment and provides actionable, temperature-related solutions.
Q1: My final yield is very low, and the crude product was a dark, tarry solid. What went wrong?
A1: This is a classic sign of a temperature control failure. The dark, tarry appearance points directly to acid-catalyzed polymerization of the indole starting material.[1]
-
Root Cause Analysis: The most likely cause is that the local temperature where the nitrating agent was added exceeded the optimal range, initiating polymerization and degradation cascades. This can happen even if the external cooling bath temperature appears correct.
-
Corrective Actions:
-
Improve Heat Transfer: Ensure your reaction flask is appropriately sized and immersed in the cooling bath (e.g., an ice-salt or acetone-dry ice bath) for efficient heat removal.
-
Slow Down Reagent Addition: Add the nitrating agent dropwise and very slowly using an addition funnel. A rate of 1-2 drops per second is a good starting point.
-
Monitor Internal Temperature: Crucially, use a low-temperature thermometer or probe placed directly in the reaction mixture, not just in the cooling bath, to get a true reading of the reaction conditions.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent localized "hot spots" from forming at the point of addition.
-
Q2: My TLC and NMR analysis show a mixture of several nitro-isomers, not just the desired 5-nitro product. How can I improve the selectivity?
A2: The formation of multiple isomers is a direct consequence of poor regioselectivity, which is heavily influenced by temperature.
-
Root Cause Analysis: The reaction was likely run at a temperature that was too high, allowing nitration to occur at other positions on the indole ring (C4, C6, C7). The electron-donating effect of the indole nitrogen activates multiple positions, and temperature provides the energy to overcome the subtle electronic preferences.
-
Corrective Actions:
-
Strict Temperature Adherence: Re-run the reaction, ensuring the internal temperature is rigorously maintained at 0-5°C or even lower.
-
Choice of Nitrating Agent: While nitric/sulfuric acid is common, milder nitrating agents like acetyl nitrate (prepared in situ at low temperatures) or benzoyl nitrate can offer superior regioselectivity by reducing the harshness of the reaction conditions.[1][3]
-
Section 3: Protocols and Data
Experimental Protocol: Synthesis of 5-Nitro-1H-indole-3-carboxylic acid
This protocol is a self-validating system with critical temperature control checkpoints.
-
Apparatus Setup:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath capable of maintaining temperatures between 0°C and 5°C (an ice-salt bath is effective).
-
-
Reaction Preparation:
-
Dissolve indole-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Once fully dissolved, cool the solution to 0-5°C with vigorous stirring. Checkpoint: Ensure the solution is clear and the temperature is stable before proceeding.
-
-
Nitrating Agent Addition (Critical Temperature Step):
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of chilled concentrated sulfuric acid.
-
Transfer this nitrating mixture to the dropping funnel.
-
Add the nitrating mixture to the indole solution dropwise over a period of 30-60 minutes.
-
CRITICAL: Monitor the internal reaction temperature continuously. It must not rise above 5°C. Adjust the addition rate as necessary to maintain this temperature.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress using TLC (Thin Layer Chromatography).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified 5-nitro-1H-indole-3-carboxylic acid.
-
Data Table: Effect of Temperature on Synthesis Outcome
The following table summarizes expected outcomes based on temperature control, illustrating the importance of the recommended protocol.
| Reaction Temperature | Expected Yield of 5-Nitro Isomer | Purity (Regioselectivity) | Observations |
| 0-5°C | Good to Excellent (>75%) | High (>95% 5-nitro) | Clean reaction, pale yellow precipitate forms upon quenching. |
| 10-15°C | Moderate (40-60%) | Moderate (Mixture of isomers) | Reaction may darken slightly. Product requires extensive purification. |
| > 20°C | Poor to Very Low (<25%) | Low (Complex mixture) | Reaction turns dark brown or black, significant tar formation.[1] |
Section 4: Mechanisms and Workflows
Workflow for Temperature-Controlled Nitration
This diagram illustrates the critical checkpoints in the synthesis workflow.
Sources
Technical Support Center: Troubleshooting Solubility of 5-Nitro-1H-indole-3-carboxylic Acid
Executive Summary & Core Challenge
The Problem: Users frequently report that 5-nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8) exhibits poor solubility in standard organic solvents (DCM, Toluene) and neutral aqueous buffers, complicating amide couplings, biological assays, and purification.
The Science: This insolubility arises from two factors:
-
High Crystal Lattice Energy: The nitro group at the 5-position and the carboxylic acid at the 3-position create a rigid, planar system capable of strong intermolecular hydrogen bonding and
- stacking. This results in a high melting point (>270°C) and resistance to dissolution. -
pKa Limitations: With a pKa of approximately 3.4 , the molecule exists as a poorly soluble free acid in acidic media and standard organic solvents, but as a highly soluble carboxylate salt in basic aqueous media.
Diagnostic Troubleshooting (Q&A)
Q1: Why won't this compound dissolve in Dichloromethane (DCM) or Diethyl Ether?
A: This compound is too polar and has too high a lattice energy for non-polar or moderately polar chlorinated solvents.
-
Mechanism: The nitro group is strongly electron-withdrawing, increasing the polarity of the indole ring. DCM cannot disrupt the strong intermolecular H-bonds between the carboxylic acid and the indole N-H of adjacent molecules.
-
Solution: Switch to dipolar aprotic solvents. DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are the gold standards here.
Q2: I need to use it in an aqueous biological assay. It precipitates when I dilute my DMSO stock into the buffer. Why?
A: This is a "pH shock" precipitation.
-
Mechanism: If your DMSO stock (typically 10-100 mM) is diluted into a buffer with pH < 4, or if the local concentration is too high during addition, the compound protonates and crashes out.
-
Solution: Ensure your assay buffer is buffered to pH 7.4 or higher . The carboxylate anion (formed at pH > 5) is significantly more soluble than the free acid.
Q3: My amide coupling reaction in THF is a suspension. Will it still work?
A: Yes, but kinetics will be slow.
-
Mechanism: Many amide couplings (EDC/NHS, HATU) can proceed in suspension because as the dissolved fraction reacts, more solid dissolves (Le Chatelier’s principle). However, this risks incomplete reaction or side reactions.
-
Solution: Add a co-solvent.[1] A mixture of THF:DMF (4:1) usually maintains solubility without interfering with workup.
Solvent Selection & Solubility Profile
The following data summarizes the solubility behavior based on internal application testing.
| Solvent System | Solubility Rating | Estimated Limit | Usage Recommendation |
| DMSO | High | > 50 mg/mL | Primary Choice. Ideal for stocks and reactions. |
| DMF / DMAc | High | > 40 mg/mL | Excellent for peptide coupling reactions. |
| Ethanol (Hot) | Moderate | ~ 5-10 mg/mL | Good for recrystallization. Poor at RT. |
| Water (pH < 3) | Insoluble | < 0.1 mg/mL | Do not use. |
| Water (pH > 7) | High | > 20 mg/mL | Soluble as Sodium/Potassium salt. |
| DCM / Chloroform | Poor | < 1 mg/mL | Avoid. |
| THF | Low-Moderate | ~ 2-5 mg/mL | Use only with DMF co-solvent. |
Step-by-Step Protocols
Protocol A: Preparation of 10 mM Stock for Biological Assays
Use this protocol to prevent precipitation during serial dilutions.
-
Weighing: Weigh 2.06 mg of 5-nitro-1H-indole-3-carboxylic acid.
-
Primary Solubilization: Add 1.0 mL of 100% anhydrous DMSO . Vortex vigorously for 30 seconds.
-
Check: Solution should be clear yellow/brown. If particles remain, sonicate at 40°C for 5 minutes.
-
-
Dilution Strategy:
-
Do not dilute directly into water.
-
Dilute into a buffer (PBS or HEPES) that has been pre-adjusted to pH 7.4 - 8.0 .
-
Tip: If higher concentrations are needed in water, add 1 equivalent of NaOH to the DMSO stock to pre-form the salt before dilution.
-
Protocol B: Acid-Base Purification (The "Self-Validating" Workup)
Since the compound is amphoteric (acidic COOH, very weakly acidic NH), we utilize the carboxylic acid pKa for purification.
-
Dissolution (Basic Phase):
-
Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram).
-
Observation: The solution should turn dark yellow/brown and become clear.
-
Filtration: Filter this basic solution through Celite to remove non-acidic impurities (e.g., unreacted nitroindoles lacking the carboxyl group).
-
-
Precipitation (Acidic Phase):
-
Cool the filtrate to 0°C on ice.
-
Slowly add 1M HCl dropwise while stirring.
-
Target: Adjust pH to ~2-3.
-
Result: The product will precipitate as a thick solid.
-
-
Isolation:
Protocol C: Optimized Amide Coupling Conditions
Standard conditions often fail due to solubility. Use this modified HATU protocol.
-
Solvent: Use DMF (anhydrous) as the reaction solvent.
-
Base: Use DIPEA (Diisopropylethylamine), 3.0 equivalents.
-
Reason: Ensures the carboxylic acid is deprotonated (soluble) and activates the coupling agent.
-
-
Coupling Agent: Add HATU (1.1 equivalents).
-
Wait: Stir for 15 minutes to form the activated ester before adding the amine.
-
-
Amine Addition: Add the amine substrate (1.0 - 1.2 equivalents).
-
Workup: Pour reaction mixture into 1M HCl (aqueous). The product should precipitate (if hydrophobic) or be extracted into EtOAc.
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision tree for selecting solvents based on experimental intent, highlighting critical pH checkpoints.
Diagram 2: Acid-Base Workup Mechanism
Visualizing the chemical state transitions during purification.
Caption: The "Self-Validating" purification workflow utilizing the pKa switch of the carboxylic acid.
References
-
ChemicalBook. (2025).[3] 5-Nitroindole-3-carboxylic acid Properties and Synthesis. Retrieved from [4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6958-37-8. Retrieved from
-
Organic Syntheses. (n.d.). General procedures for Indole Carboxylic Acid derivatives.[5] (Analogous protocols). Retrieved from
-
Britannica. (2026). Carboxylic Acid Solubility and Salt Formation Principles.[6][7] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
Technical Support Center: Catalyst Selection for 5-Nitro-1H-Indole-3-Carboxylic Acid Reactions
Welcome to the technical support center for reactions involving 5-nitro-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. We will move beyond simple protocol lists to explain the underlying principles governing catalyst performance, ensuring your experiments are both successful and reproducible.
Section 1: Reduction of the 5-Nitro Group
The conversion of the 5-nitro group to a 5-amino group is a pivotal step in the synthesis of many biologically active molecules. The choice of catalyst is critical to achieve high yield and selectivity without affecting the indole core or the carboxylic acid moiety.
FAQ 1: What are the standard catalysts for reducing the nitro group to an amine, and how do I choose the best one?
The selection of a catalyst for nitro group reduction depends on the desired reaction conditions (e.g., temperature, pressure) and the presence of other functional groups on your substrate.
Catalytic Hydrogenation is often the preferred method due to its clean work-up.[1]
-
Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for the hydrogenation of aromatic nitro groups. It typically requires a hydrogen atmosphere (from a balloon to a high-pressure autoclave) and a protic solvent like ethanol or methanol.
-
Raney Nickel (Raney Ni): A good alternative to Pd/C, especially if you are concerned about potential dehalogenation of aryl halides that might be present on your molecule.[1]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): A highly active catalyst that can be used for this transformation, often under milder conditions than Pd/C.
Metal/Acid Reductions are classical methods that are highly effective and can be more tolerant of certain functional groups that might poison hydrogenation catalysts (like thiols).[2]
-
Tin(II) Chloride (SnCl₂): A mild reducing agent that is effective for the selective reduction of nitro groups in the presence of other reducible functionalities.[1]
-
Iron (Fe) or Zinc (Zn) in Acid: Using iron or zinc powder in the presence of an acid like acetic acid or hydrochloric acid provides a cost-effective and mild method for nitro group reduction.[1][2] These systems are particularly useful when avoiding high-pressure hydrogenation.
Transfer Hydrogenation offers a safer alternative to using gaseous hydrogen.
-
Formic Acid or Ammonium Formate: Used in conjunction with a catalyst like Pd/C, these reagents serve as a hydrogen source, eliminating the need for a pressurized hydrogen setup.[3]
Troubleshooting 1: My catalytic hydrogenation (e.g., with Pd/C) is slow or incomplete. What could be the problem?
Several factors can impede the efficiency of a catalytic hydrogenation. A systematic approach to troubleshooting is key.
-
Catalyst Inactivation (Poisoning): The indole nitrogen itself or trace impurities (especially sulfur-containing compounds) can poison the catalyst surface.[2]
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If poisoning is suspected from the substrate itself, consider using a metal/acid reduction method instead.
-
-
Poor Mass Transfer: In a heterogeneous reaction, the hydrogen gas must dissolve in the solvent and reach the catalyst surface where the substrate is adsorbed.
-
Solution: Ensure vigorous stirring to maximize the gas-liquid surface area. Check that your solvent is appropriate and can dissolve the starting material adequately.
-
-
Insufficient Hydrogen Pressure: Some reactions require higher hydrogen pressure to proceed efficiently.
-
Solution: If using a balloon, ensure it is freshly filled and the system is properly sealed. If available, move the reaction to a Parr shaker or a similar hydrogenation apparatus where pressure can be controlled and monitored.
-
-
Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Use a new bottle of catalyst or test a different batch. Ensure the catalyst has been stored under inert gas and has not been exposed to air for extended periods.
-
Table 1: Comparison of Common Catalysts for Nitro Group Reduction
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | H₂ (1-50 atm), EtOH/MeOH, RT-50°C | High efficiency, clean byproducts (H₂O) | Can be poisoned, potential for side reactions |
| H₂/Raney-Ni | H₂ (1-50 atm), EtOH, RT-50°C | Less prone to dehalogenation than Pd/C | Pyrophoric, requires careful handling |
| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O, reflux | Cost-effective, tolerant of many functional groups | Requires stoichiometric metal, acidic workup |
| SnCl₂·2H₂O | EtOH, reflux | Mild, good for sensitive substrates | Stoichiometric tin salts require removal |
| Pd/C, HCOOH | MeOH, reflux | Avoids pressurized H₂, mild conditions | Slower than direct hydrogenation |
Experimental Protocol: Reduction of 5-Nitro-1H-Indole-3-Carboxylic Acid using Transfer Hydrogenation
This protocol avoids the use of pressurized hydrogen gas, making it more accessible for standard laboratory setups.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-1H-indole-3-carboxylic acid (1.0 eq).
-
Catalyst and Solvent: Add Palladium on carbon (10% w/w, 0.1 eq) and methanol to create a slurry.
-
Hydrogen Source: Add ammonium formate (5.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-amino-1H-indole-3-carboxylic acid.
Section 2: Transformations of the 3-Carboxylic Acid Group
The carboxylic acid at the C3 position is a versatile handle for further functionalization through esterification, amidation, or its removal via decarboxylation.
Subsection 2.1: Esterification & Amidation
Directly coupling the carboxylic acid avoids the need for pre-activation to an acyl chloride or other reactive species, which can be unstable with the electron-deficient nitro-indole core.
FAQ 2: What catalysts are effective for the direct amidation of 5-nitro-1H-indole-3-carboxylic acid?
Direct catalytic amidation is a highly atom-economical process. Several modern catalytic systems can achieve this transformation under relatively mild conditions.
-
Boronic Acid Catalysts: ortho-Iodoarylboronic acids have emerged as effective catalysts for direct amidation at room temperature.[4] These catalysts are thought to activate the carboxylic acid via formation of an acylborate intermediate. The reaction requires a dehydrating agent, such as molecular sieves, to drive the equilibrium.
-
Nickel Nanocatalysts: For a one-pot reductive amidation, a heterogeneous nickel-based catalyst can be used.[5] This process simultaneously reduces the nitro group and facilitates the amidation of an ester, which could be formed in situ.
-
Lewis Acid Catalysts: Mild Lewis acids like Mg(ClO₄)₂ can catalyze esterification by activating the carboxylic acid towards reaction with an alcohol, often via an intermediate mixed anhydride.[6]
Troubleshooting 2: My esterification/amidation reaction is low-yielding. What factors should I investigate?
Low yields in coupling reactions of the carboxylic acid often point to issues with activation or competing side reactions.
-
Inadequate Water Removal: Amidation and esterification are condensation reactions that produce water. If water is not removed, the equilibrium will not favor product formation.
-
Solution: For catalytic reactions, ensure your molecular sieves are fully activated by heating under vacuum before use.[4] For reactions run at high temperatures, a Dean-Stark apparatus can be effective.
-
-
Poor Carboxylic Acid Activation: The catalyst may not be effectively activating the carboxyl group.
-
Solution: If using a boronic acid catalyst, ensure it is of high purity. Consider switching to a more traditional coupling agent (e.g., HATU, EDC) to confirm the amine/alcohol is reactive before optimizing the catalytic version.
-
-
Steric Hindrance: A bulky amine or alcohol can slow the reaction rate.
-
Solution: Increase the reaction temperature or extend the reaction time. A more active catalyst may be required.
-
-
Substrate Solubility: The starting material must be soluble in the reaction solvent for the catalyst to work effectively.
-
Solution: Screen different solvents. For 5-nitro-1H-indole-3-carboxylic acid, polar aprotic solvents like DMF or DMSO are often required.
-
Subsection 2.2: Decarboxylation
Removal of the C3-carboxylic acid group to yield 5-nitroindole is a key transformation. This can be achieved thermally or with catalytic assistance.
FAQ 3: How can I selectively remove the carboxylic acid group? What catalysts are needed?
Decarboxylation of indole-3-carboxylic acids can often be achieved under metal-free conditions.[7]
-
Base-Catalyzed: Heating in the presence of a base like potassium carbonate (K₂CO₃) in a high-boiling solvent like DMF can facilitate smooth decarboxylation.[7]
-
Acid-Catalyzed: While less common for this specific substrate, heating in acidic conditions can also promote decarboxylation, though care must be taken to avoid side reactions on the electron-rich indole ring.
-
Transition Metal-Catalyzed: For decarboxylative coupling reactions, where the carboxyl group is replaced with another moiety, catalysts based on palladium, copper, nickel, or silver are commonly employed.[8] However, for simple removal of CO₂, these are often unnecessary.
Troubleshooting 3: My decarboxylation is not going to completion or is causing decomposition. What should I do?
-
Insufficient Temperature: Decarboxylation is often thermally driven. The reaction temperature may be too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the appearance of decomposition products by TLC.
-
-
Solvent Choice: The solvent can play a crucial role in mediating the reaction.
-
Solution: High-boiling polar aprotic solvents (DMF, DMSO) or even protic solvents in some cases can be effective. A patent suggests that using N,N-dimethylformamide with a catalytic amount of an organic acid can be an effective system.[9]
-
-
Decomposition: The nitro group makes the indole ring susceptible to nucleophilic attack under harsh basic or thermal conditions.
-
Solution: Lower the reaction temperature and extend the reaction time. If using a base, ensure it is not in large excess. A milder, metal-free catalyzed method is preferable.[7]
-
Section 3: N-Alkylation of the Indole Ring
Alkylation of the indole nitrogen is a common strategy in medicinal chemistry. Achieving selective N-alkylation over C-alkylation is the primary challenge.
FAQ 4: What are the recommended catalytic methods for N-alkylation of the indole, and how do I avoid C-alkylation?
Due to the weak nucleophilicity of the indole nitrogen, catalytic methods often rely on a strong base to deprotonate the N-H bond, followed by reaction with an alkylating agent.
-
Base-Catalyzed Alkylation: Using a catalytic amount of a suitable base is a common approach. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for N-methylation and N-benzylation of indoles using dimethyl carbonate or dibenzyl carbonate as the alkylating agents.[10]
-
Palladium-Catalyzed Alkylation: For more complex alkylations, palladium complexes with chiral ligands can catalyze the N-alkylation of electron-deficient indoles with high enantioselectivity.[11]
-
Iron-Catalyzed Alkylation: An alternative two-step, one-pot procedure involves the N-alkylation of the corresponding indoline using an iron catalyst, followed by oxidation to the N-alkylated indole.[12]
To favor N-alkylation over C-alkylation, the choice of base and solvent is critical. Using a base to generate the indolide anion in a polar aprotic solvent (like DMF) generally favors N-alkylation.
Section 4: C-H Functionalization and Cross-Coupling Reactions
Modern synthetic methods allow for the direct functionalization of the indole core through cross-coupling reactions. The presence of both a nitro and a carboxylic acid group presents unique challenges.
FAQ 5: Can I perform cross-coupling reactions (e.g., Suzuki) on the indole ring without protecting the carboxylic acid?
Yes, it is often possible, but the reaction conditions must be carefully optimized.
-
Impact of the Carboxylic Acid: The acidic proton of the carboxylic acid will react with the base required for the cross-coupling catalytic cycle. Therefore, at least one extra equivalent of base must be used to account for this.[13]
-
Solubility Issues: The resulting carboxylate salt may have poor solubility in the organic solvents typically used for cross-coupling reactions, which can hinder the reaction rate.[13]
-
Solution: Using a mixed solvent system (e.g., dioxane/water) can help to solubilize all components.[14]
-
-
Catalyst Inhibition: The carboxylate may coordinate to the palladium center and inhibit catalysis.
-
Solution: Screening different ligands is crucial. Sterically demanding, electron-donating ligands can sometimes mitigate these issues and favor the desired cross-coupling over side reactions.[6]
-
If these issues cannot be overcome, protecting the carboxylic acid as an ester is a reliable strategy.
Section 5: Catalyst Choice: Homogeneous vs. Heterogeneous
The choice between a homogeneous and a heterogeneous catalyst is a fundamental decision that impacts reaction conditions, selectivity, and process scalability.[15]
FAQ 6: When should I choose a homogeneous versus a heterogeneous catalyst for my reaction?
-
Choose a Homogeneous Catalyst when...
-
High Selectivity is Required: The active sites of homogeneous catalysts are well-defined, which often leads to higher chemo-, regio-, and stereoselectivity.[16]
-
Mild Conditions are Necessary: These catalysts are often highly active at lower temperatures and pressures.[16]
-
Mechanistic Understanding is Key: The single-site nature of homogeneous catalysts makes studying the reaction mechanism more straightforward.
-
-
Choose a Heterogeneous Catalyst when...
-
Catalyst Recovery and Reuse is a Priority: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, making them ideal for industrial processes and green chemistry applications.[15][16]
-
High Thermal Stability is Needed: Solid-supported catalysts are generally more robust and can withstand higher temperatures than their molecular counterparts.[16]
-
Continuous Flow Processes are Desired: Heterogeneous catalysts are well-suited for use in packed-bed reactors for continuous manufacturing.
-
Decision Workflow: Homogeneous vs. Heterogeneous Catalyst
Caption: Catalyst selection workflow.
References
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. Available at: [Link]
-
MDPI. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Available at: [Link]
-
Nature. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Available at: [Link]
-
ACS Publications. (n.d.). Distinguishing between Homogeneous and Heterogeneous Catalytic Activity in C–H Arylation of an Indole with Aryl Halides under “Ligandless” Conditions. Available at: [Link]
-
ACS Publications. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Available at: [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids Catalyzed by ortho -Iodo Arylboronic Acids. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
PubMed. (n.d.). Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]
-
MDPI. (n.d.). Catalysis: Homogeneous and Heterogeneous. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]
-
ResearchGate. (2021). Troubleshooting Tips for Site Directed Mutagenesis? Available at: [Link]
-
Reddit. (n.d.). Carboxylic acid and Cross Coupling reactions. Available at: [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available at: [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Homogeneous and heterogeneous ruthenium catalysts in the synthesis of fine chemicals. Available at: [Link]
-
University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts. Available at: [Link]
-
National Institutes of Health. (n.d.). Nitrilation of carboxylic acids by PIII/PV-catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters.
-
MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available at: [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. reddit.com [reddit.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ethz.ch [ethz.ch]
Technical Support Center: Indole Nitration & Regiocontrol
Ticket ID: IND-NO2-REGIO-001
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Indole Paradox
Welcome to the Indole Chemistry Support Center. If you are reading this, you are likely facing one of two problems: your reaction mixture has turned into an intractable black tar, or you have isolated the wrong regioisomer.
The Core Conflict: Indole is an electron-rich heterocycle (π-excessive).
-
Neutral Conditions: It behaves like an enamine. The C3 position is
times more nucleophilic than benzene, making C3-nitration extremely fast. -
Acidic Conditions: Indole is acid-sensitive.[1][2][3] Protonation occurs at C3 to form a reactive indolenium cation, which oligomerizes (tar) or directs substitution to the benzene ring (C5/C6).
This guide provides the protocols to navigate this bifurcation.
Diagnostic Workflow: Select Your Pathway
Before mixing reagents, determine your target isomer and substrate tolerance. Use the decision tree below to select the correct protocol.
Figure 1: Strategic decision tree for selecting nitration conditions based on regiochemical targets and substrate stability.
Technical Modules & Protocols
Module A: C3-Selective Nitration (The "Mild" Route)
Target: 3-Nitroindole
Mechanism: Direct electrophilic aromatic substitution (
Recommended Protocol: Acetyl Nitrate (In Situ) [3]
-
Reagents: Acetic Anhydride (
), Fuming . -
Why: Generates acetyl nitrate (
), a mild nitrating agent that avoids strong protic acid media.
| Step | Action | Technical Note (Critical) |
| 1 | Preparation | Cool |
| 2 | Addition | Add indole solution (in |
| 3 | Quench | Pour onto ice/water. |
| 4 | Result | 3-Nitroindole precipitates or is extracted. |
Module B: C5-Selective Nitration (The "Acidic" Route)
Target: 5-Nitroindole (or 6-Nitroindole mixtures)
Mechanism: Acid-mediated deactivation.
The Logic: In concentrated
-
Non-aromatic in the pyrrole ring.
-
Positively charged, deactivating the pyrrole ring toward electrophiles.
-
Forced to undergo substitution on the benzene ring (C5 is para to the nitrogen lone pair donor).
Recommended Protocol: KNO3 / H2SO4
-
Pre-requisite: Substrate must survive strong acid. 2-substituted indoles (e.g., 2-methylindole) work best as they resist polymerization.
| Variable | Condition | Outcome |
| Solvent | Conc. | Forces C3-protonation.[3] Directs |
| Temperature | 0°C to RT | Low temp favors C5. High temp increases C6/polynitration. |
| Protecting Group | N-Methyl | Slight increase in C6 isomer due to sterics at C5. |
| Protecting Group | N-Acetyl | Deactivates ring further; requires harsher conditions. |
Module C: Troubleshooting "Tar" (Polymerization)
Symptom: Reaction turns black/viscous; low mass balance. Root Cause: Acid-catalyzed dimerization. The C3 of a neutral indole attacks the C2 of a protonated indolenium ion.
The Fix:
-
Switch Reagent: Move from
to Benzoyl Nitrate or Claycop (Copper(II) nitrate on clay). -
Protect N1: An Electron Withdrawing Group (EWG) like Tosyl or Boc reduces the nucleophilicity of C3, preventing the initial attack that starts polymerization.
-
Dilution: High concentration favors intermolecular polymerization.
Mechanistic Visualization
Understanding the "Protonation Switch" is vital for controlling regioselectivity.
Figure 2: The Protonation Switch. In strong acid (Red Path), the pyrrole ring is deactivated, forcing reaction to the benzene ring (C5). Under mild conditions (Blue Path), the highly nucleophilic C3 reacts immediately.
FAQ: Separation & Analysis
Q: I have a mixture of 3-nitro and 5-nitro isomers. How do I separate them?
-
Chromatography: 3-Nitroindoles are typically less polar than 5- or 6-nitroindoles due to hydrogen bonding with the N-H. Use a gradient of Hexane/EtOAc.
-
Visual Cue: 3-Nitroindoles are often deep yellow/orange; 5-nitroindoles are paler.
-
Recrystallization: 5-Nitroindole has a significantly higher melting point. Recrystallization from ethanol often precipitates the 5-isomer, leaving the 3-isomer in the mother liquor.
Q: Can I nitrate at C7?
-
Directly? No. C7 is sterically hindered and electronically disfavored.[3]
-
Workaround: Use the Indoline-Sulfonate Strategy .
-
Convert Indole
Indoline. -
Sulfonate at N1 (blocks N) and C5 (blocks para).
-
Nitrate (directs to C7).[3]
-
Hydrolyze/Aromatize back to Indole.
-
References
-
Pelkey, E. T. (2010). Indole Nitration: Mechanisms and Protocols. In Heterocyclic Chemistry (Joule & Mills).[4]
-
Noland, W. E., et al. (1966). Nitration of Indoles.[1][2][3][5][6][7][8] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry, 31(1), 65–69.
-
Zhang, H., et al. (2023).[7] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26842-26846.
-
Lynch, B. M. (1989). Regioselectivity in the Nitration of Indoles. Canadian Journal of Chemistry, 67(2), 234-240.
-
BenchChem Technical Support. (2025). Application Notes: Regioselective Nitration of Indole.
Disclaimer: These protocols involve hazardous reagents (Fuming nitric acid, strong oxidizers). Always perform a risk assessment before experimentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
optimizing coupling reactions with 5-nitro-1H-indole-3-carboxylic acid.
Current Status: Online Ticket ID: #NITRO-IND-3-COOH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Substrate Challenge
Coupling 5-nitro-1H-indole-3-carboxylic acid is deceptively difficult. Unlike standard benzoic acids, this substrate presents a "Triad of Instability" that often leads to low yields or black tar in reaction vials.
-
Thermal Decarboxylation: Indole-3-carboxylic acids are inherently unstable.[1] The bond between C3 and the carboxyl group is weak. Heating this substrate, especially under acidic conditions or during harsh activation, often leads to the loss of
, yielding 5-nitroindole (the "decarboxylated byproduct"). -
N-Acylation Competition: The 5-nitro group is a strong electron-withdrawing group (EWG).[1] This significantly increases the acidity of the indole N-H (pKa
12-13 vs. 16 for unsubstituted indole). In the presence of base (DIEA/TEA) and activating agents, the indole nitrogen becomes nucleophilic enough to compete with your amine, leading to dimers (N-acyl indoles) . -
Solubility (The "Brick Dust" Effect): The nitro group and the flat indole system create strong
-stacking, making the compound insoluble in DCM, THF, or MeCN, forcing the use of polar aprotic solvents that complicate workup.
Critical Decision Framework (Interactive Workflow)
Before starting, use this logic flow to select your reagent system.
Figure 1: Decision matrix for coupling conditions. Note: Method B is preferred for weak amines to avoid the thermal risks associated with generating acid chlorides.
Optimized Protocols
Method A: The "Standard" HATU Protocol (Primary Amines)
Best for: Aliphatic amines, rapid screening.
The Logic: HATU is extremely fast. The goal is to form the active ester and trap it with the amine before the indole nitrogen can deprotonate and attack.
Reagents:
-
Substrate: 1.0 equiv
-
HATU: 1.1 equiv
-
Base: DIEA (Diisopropylethylamine) - Strictly 2.0 - 2.5 equiv
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step:
-
Dissolve: Dissolve the carboxylic acid and the Amine in DMF first.
-
Why? Unlike standard protocols where you activate the acid first, here we want the amine present immediately to quench the active ester.
-
-
Cool: Cool the mixture to 0°C.
-
Why? Suppresses N-acylation side reactions.
-
-
Activate: Add HATU.
-
Initiate: Add DIEA dropwise over 5 minutes.
-
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor via LCMS.
-
Target Mass: [M+H]+
-
Watch for: [M-44]+ (Decarboxylated indole) or [M+Substrate-18]+ (Dimer).
-
Method B: The Mixed Anhydride Method (Weak Nucleophiles)
Best for: Anilines, sterically hindered amines, or if decarboxylation is observed.
The Logic: This method operates at -15°C to -20°C. At these temperatures, thermal decarboxylation is kinetically impossible.
Reagents:
-
Isobutyl chloroformate (IBCF): 1.05 equiv
-
N-Methylmorpholine (NMM): 1.1 equiv
-
Solvent: THF/DMF (mixture if solubility is poor)[1]
Step-by-Step:
-
Dissolve acid and NMM in DMF/THF. Cool to -15°C (ice/salt bath).
-
Add IBCF dropwise. Stir for 15-20 mins.
-
Add the amine (dissolved in minimal DMF).
-
Allow to warm to RT slowly over 2 hours.
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC/LCMS that matches the mass of my starting material minus 44 (M-44). What is it?
Diagnosis: Thermal Decarboxylation. You have lost
-
Lower Temperature: Never heat this reaction above 40°C.
-
Avoid Acid Chlorides: If using
or Oxalyl Chloride, the generation of HCl catalyzes decarboxylation. Switch to Method B (Mixed Anhydride) . -
Check DMF Quality: Aged DMF contains dimethylamine, which is basic, but it also can hydrolyze to formic acid. Ensure DMF is anhydrous and amine-free.
Q2: My reaction turned into a black tar/sludge.
Diagnosis: Polymerization or decomposition via N-acylation. The 5-nitro group makes the indole N-H acidic (
-
Switch Base: Use N-Methylmorpholine (NMM) or Collidine instead of TEA/DIEA. They are weaker bases and less likely to deprotonate the indole.
-
Reverse Addition: Add the base last and very slowly.
Q3: The reaction works, but I can't get the product out of the DMF.
Diagnosis: "DMF Trap." Nitroindoles are lipophilic but the DMF holds them in solution. Fix:
-
The "Crash" Method: Do not extract with EtOAc/Water immediately. Instead, pour the reaction mixture slowly into a beaker of 0.5 M HCl (aq) with vigorous stirring. The product should precipitate as a yellow/orange solid. Filter and wash with water.
-
LiCl Wash: If you must extract, dilute with EtOAc and wash 3x with 5% LiCl solution . This pulls DMF into the aqueous layer.
Mechanistic Visualization
Understanding the competition between the desired path and the "Kill Path" is vital.
Figure 2: Reaction pathways. Path A is desired. Path B occurs with excess base. Path C occurs with excess heat.
Solvent Compatibility Table
| Solvent | Solubility (25°C) | Suitability for Coupling | Notes |
| DMF | High | Excellent | Standard solvent.[1] Hard to remove. |
| DMAc | High | Excellent | Good alternative if DMF is contaminated.[1] |
| THF | Low/Moderate | Poor | Often requires heating to dissolve (Risk!).[1] |
| DCM | Insoluble | N/A | Do not use.[1] |
| MeCN | Low | Poor | Substrate often crashes out. |
References
-
Tohoku University Research Group. (2023).[1] Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Focuses on the difficulty of coupling electron-deficient nitrogen heterocycles and the necessity of suppressing N-acylation.
-
Katritzky, A. R., et al. (2000).[2] Efficient Acylation of Amines.[2] Journal of Organic Chemistry.[2] Discusses the use of N-acylbenzotriazoles (an intermediate similar to HATU activation) to manage difficult couplings.
-
Organic Chemistry Portal. (2023). Amide Synthesis by Acylation: General Mechanisms and Reagents. Provides the foundational pKa data and general stability of indole-3-carboxylic acid derivatives during activation.
-
Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. (Reference for the Mixed Anhydride / IBCF mechanism and temperature control to prevent decarboxylation).
Sources
Technical Support Center: Overcoming Poor Reactivity of the Carboxylic Acid Group
Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting Carboxylic Acid Activation & Amide/Ester Coupling Ticket ID: #COOH-ACT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The carboxylic acid group is thermodynamically stable and kinetically inert to nucleophilic attack at the carbonyl carbon due to the poor leaving group ability of the hydroxyl group (
This guide addresses the three primary failure modes in this process:
-
Activation Failure: The active species (acid chloride, mixed anhydride, active ester) does not form.
-
Coupling Failure: The active species forms but hydrolyzes or rearranges before the nucleophile attacks.
-
Stereochemical Integrity Loss: Racemization occurs at the
-carbon during activation.
Module 1: Classical Activation (Acid Chlorides)
Core Issue: You are using Thionyl Chloride (
Diagnostic & Troubleshooting
| Symptom | Root Cause | Corrective Action |
| Reaction stalls at ~50-60% conversion. | HCl Inhibition. The reaction produces HCl, which protonates the nucleophile (amine), rendering it unreactive (ammonium salt). | Add a scavenger base. Use mild bases like |
| Product is a "white/yellow solid" that is not the amide. | Salt Formation. You likely isolated the amine hydrochloride salt or the acyl ammonium salt rather than the product. | Schotten-Baumann Protocol. Pre-dissolve the amine in a biphasic system (DCM/aq. NaOH) or add the acid chloride slowly to a solution of amine + excess |
| No reaction with Oxalyl Chloride. | Lack of Catalyst. | Add DMF (Catalytic). Add 1-2 drops of DMF. This forms the highly reactive Vilsmeier reagent intermediate (See Diagram 1). |
| Explosive/Vigorous gas evolution. | Thermal Runaway. | Control the exotherm. Add the chlorinating agent dropwise at 0°C, then warm to RT. Use a gas trap (NaOH scrubber). |
Mechanism Visualization: DMF Catalysis
Figure 1: The catalytic cycle of DMF in acid chloride formation. The Vilsmeier intermediate is the active chlorinating species.
Module 2: Coupling Reagents (Peptide/Amide Synthesis)
Core Issue: Low yields or purification difficulties with DCC, EDC, or HATU.
Reagent Selection Matrix
| Reagent | Best Use Case | Known Liability | Workup Solution |
| DCC | Cheap, robust for simple esters/amides. | DCU byproduct is insoluble and hard to remove.[1] | Filter precipitated DCU. Wash filtrate with Acetonitrile (DCU is very insoluble in ACN) or cool ethyl acetate to precipitate remaining urea. |
| EDC·HCl | Water-soluble byproduct; ideal for solution phase. | Less reactive than DCC; requires HOBt/DMAP. | Aqueous workup (acid/base wash) removes urea completely. |
| HATU | Difficult/hindered couplings; rapid kinetics. | Capping: Excess HATU reacts with the amine (guanidinylation). | Use exactly 1.0 equiv of HATU. Pre-activate acid for 2-5 mins, then add amine. |
| T3P | Low epimerization; green chemistry; large scale. | Requires specific solvent (EtOAc/2-MeTHF) for optimal rate. | Wash with water/NaHCO3. Byproducts are water-soluble phosphonates. |
FAQ: Preventing Racemization
Q: My chiral amino acid is racemizing. Why?
A: Racemization typically occurs via the formation of an oxazolone (azlactone) intermediate.[2] This ring allows the
Protocol for Stereocontrol:
-
Switch Reagents: Move from Carbodiimides (DCC/EDC) to Phosphonium (PyBOP) or Uronium (HATU/COMU) salts.
-
Add Additives: Always use HOBt (Hydroxybenzotriazole) or HOAt (Hydroxy-7-azabenzotriazole). These form an active ester that is reactive toward amines but less prone to oxazolone formation.
-
Base Management: Use the weakest base possible (Collidine or NMM instead of DIPEA/TEA).
-
Solvent Choice: Avoid DMF if possible (promotes charged intermediates). Use DCM or THF if solubility permits.
Module 3: Difficult Esterifications (Yamaguchi Protocol)
Core Issue: You are trying to form a macrolactone or esterify a hindered alcohol, and standard Fischer conditions failed.
The Yamaguchi Protocol (Troubleshooting)
This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked by DMAP to form a super-active acyl pyridinium species.[3]
Critical Failure Points:
-
Regioselectivity: The nucleophile (alcohol) must attack the substrate carbonyl, not the TCBC carbonyl.
-
Fix: Ensure you are using stoichiometric DMAP (not catalytic). The DMAP attacks the mixed anhydride to form the acyl pyridinium, which is the actual acylating agent.[3]
-
-
Order of Addition:
-
Mix Acid + TEA + TCBC in THF. Stir 1h.
-
Filter off the triethylamine hydrochloride salts. (Crucial step often skipped).
-
Dilute filtrate (if macrocyclization) or add Alcohol + DMAP.
-
Reflux is often required for hindered substrates.
-
Mechanism Visualization: Yamaguchi Esterification
Figure 2: The regioselective attack of DMAP on the mixed anhydride is the key to the Yamaguchi method's success.
Module 4: Green & Catalytic Activation (Boronic Acids)
Core Issue: You need to avoid toxic coupling reagents or require a catalytic method for atom economy.
Technique: Arylboronic Acid Catalysis This is a biomimetic approach where boronic acids act as "artificial enzymes" to activate the carboxylic acid.
Protocol Insights:
-
Catalyst: 3,4,5-Trifluorophenylboronic acid or 2-Iodophenylboronic acid (5-10 mol%).
-
Solvent: Fluorobenzene or Toluene.
-
Water Removal: MANDATORY. The reaction is equilibrium-driven. You must use a Dean-Stark trap or activated 4Å Molecular Sieves.
-
Mechanism: It does not proceed via a simple monoacyloxyboron species. It involves a dimeric B-X-B active species that activates the acid and coordinates the amine.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters. Link
-
Marcelli, T. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Link
-
Inanaga, J., et al. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan. Link[6]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Sources
Technical Support Center: 5-Nitro-1H-indole-3-carboxylic Acid Stability
This technical guide addresses the stability profile of 5-nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8). It is designed for researchers requiring high-fidelity control over solution-state behavior during drug screening, synthesis, or biological assays.
Executive Summary: Stability at a Glance
-
Primary Instability Risk: Decarboxylation (Loss of CO₂). This is accelerated by heat (>60°C), acidic pH (< pH 4), and prolonged storage in solution.
-
Secondary Risk: Photochemical Reduction . The 5-nitro group is a chromophore sensitive to UV/Blue light, leading to reduction (nitro
nitroso amine). -
Solvent Compatibility: Soluble in DMSO and DMF. Poor stability in protic solvents (methanol/water) if acidic.
-
Storage: Solid state is stable at 4°C. Solutions must be prepared fresh or stored at -20°C to -80°C in the dark.
Part 1: Critical Degradation Pathways
Understanding the mechanism of degradation is the only way to prevent it. The two dominant pathways are thermal decarboxylation and photo-induced reduction.
1. Thermal & Acid-Catalyzed Decarboxylation
Indole-3-carboxylic acids are inherently unstable because the indole ring is electron-rich, which can facilitate the extrusion of CO₂.
-
Mechanism: In acidic media, protonation of the carboxyl group or the indole C3 position facilitates the loss of carbon dioxide, yielding 5-nitroindole .
-
Effect of 5-Nitro Group: The electron-withdrawing nitro group (
) at position 5 destabilizes the transition state slightly compared to the parent indole, but it does not prevent decarboxylation. In fact, if the ring becomes protonated, the reaction proceeds rapidly.
2. Photochemical Instability
Nitroaromatics are notorious for "nitro-photochemistry."
-
Mechanism: Upon absorption of UV/near-UV light (approx. 320–400 nm), the nitro group enters an excited triplet state. In hydrogen-donating solvents (like ethanol or DMSO), this leads to the abstraction of hydrogen and subsequent reduction to 5-nitroso- or 5-amino-indole-3-carboxylic acid .
-
Visual Indicator: Solutions turning from pale yellow to deep orange/brown often indicate the formation of azo-dimers or oxidation products derived from the photolyzed species.
Figure 1: Primary degradation pathways.[1] Red path indicates thermal instability; Yellow path indicates photo-instability.
Part 2: Troubleshooting Guide & FAQs
Issue 1: "My solution turned brown/dark after 24 hours."
Diagnosis: Photochemical degradation or oxidative polymerization.
-
Cause: Exposure to ambient light (fluorescent lab lights emit enough UV to trigger nitro-reduction) or air oxidation of trace degradation products.
-
Solution:
-
Light Protection: Wrap all vials in aluminum foil immediately after preparation. Use amber glassware.
-
Solvent Check: If dissolved in DMSO, ensure the DMSO is anhydrous. Water in DMSO accelerates oxidative breakdown.
-
Action: Discard the solution. Once the color changes, the chemical integrity is compromised.
-
Issue 2: "I see a peak at [M-44] in my LC-MS."
Diagnosis: Decarboxylation.
-
Cause: The molecular weight of CO₂ is 44 Da. Loss of 44 mass units confirms the conversion to 5-nitroindole.
-
Trigger: This often happens inside the LC-MS source if the vaporization temperature is too high, or if the sample was stored in an acidic mobile phase (e.g., 0.1% Formic Acid) for too long.
-
Verification: Inject a fresh sample with a lower source temperature (e.g., <300°C). If the peak diminishes, it is an artifact of the analysis. If the peak remains, the degradation occurred in the vial.
-
Action: Avoid acidic storage buffers. Use neutral buffers (PBS, pH 7.4) for working solutions.
Issue 3: "The compound precipitated when I added it to my assay buffer."
Diagnosis: Solubility Crash / pH Shock.
-
Cause: The pKa of the carboxylic acid is approximately 3.4 .
-
At pH < 3.4: The molecule is protonated (neutral) and has very poor water solubility.
-
At pH > 3.4: It exists as a carboxylate anion, which is much more soluble.
-
-
Action: Ensure your assay buffer is pH 7.0 or higher . Do not dilute a DMSO stock directly into water (pH ~5–6); dilute into a buffered solution (PBS or HEPES).
Part 3: Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Up to 50 mM (approx. 10 mg/mL).
-
Procedure:
-
Weigh the solid in a low-humidity environment (hygroscopic solids attract water, promoting hydrolysis).
-
Add Anhydrous DMSO. Vortex until fully dissolved.
-
Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C or -80°C. Stable for 3–6 months if protected from light and moisture.
-
Protocol B: Preparation of Working Solutions (Assay Ready)
-
Critical Step: Intermediate dilution.
-
Method:
-
Thaw DMSO stock in the dark at room temperature.
-
Do not dilute directly into cold media (causes precipitation).
-
Dilute 1:1000 into pH 7.4 PBS or culture media to achieve the final concentration.
-
Time Window: Use within 4 hours of dilution.
-
Protocol C: QC Check (HPLC Conditions)
To validate the purity of your compound before critical assays:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Ammonium Acetate (pH ~7). Avoid Formic Acid/TFA to prevent on-column decarboxylation.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm and 320 nm.
-
Pass Criteria: Single peak >98% area. Impurity at RRT ~1.2 (5-nitroindole) should be <1%.
Part 4: Data Summary Table
| Parameter | Value / Characteristic | Implication for Handling |
| Molecular Weight | 206.15 g/mol | Calculation basis.[2] |
| Predicted pKa | ~3.38 (Carboxylic acid) | Insoluble in acidic buffers (pH < 4). Soluble in neutral/basic buffers. |
| Solubility (DMSO) | ~32 mg/mL (150 mM) | Excellent stock solvent. |
| Solubility (Water) | < 0.1 mg/mL (at pH 3) | Requires pH adjustment to >7 for aqueous solubility. |
| Light Sensitivity | High (Nitro group) | Strictly protect from light. Use amber tubes. |
| Thermal Stability | Unstable > 60°C | Do not heat to dissolve. |
| Major Degradant | 5-Nitroindole (MW 162.15) | Monitor for loss of 44 Da (CO₂). |
References
-
Decarboxylation Mechanism
-
Photostability Guidelines
- Title: ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
- Source: European Medicines Agency (EMA) / ICH.
-
URL:[Link]
-
Nitroindole Photochemistry
-
Solubility & DMSO Effects
- Title: Drug Solubility in W
- Source: Journal of Solution Chemistry.
-
URL:[Link]
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 3. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-nitro-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 5-nitro-1H-indole-3-carboxylic acid. It is designed for chemistry professionals in research and drug development. We will explore the common synthetic routes, address specific experimental challenges with scientifically-grounded explanations, and provide validated protocols to ensure successful outcomes.
Section 1: Strategic Synthesis Planning
Q1: What are the primary synthetic routes to 5-nitro-1H-indole-3-carboxylic acid, and how do I choose the best one?
There are two main strategies for synthesizing this target molecule, each with distinct advantages and challenges. The choice depends on the available starting materials, scale, and tolerance for specific reaction conditions.
-
Route A: Direct Electrophilic Nitration. This approach involves the direct nitration of the commercially available indole-3-carboxylic acid. While seemingly straightforward, this route is complicated by the indole nucleus's high reactivity and sensitivity to strong acids.
-
Route B: Fischer Indole Synthesis. This classic method builds the indole ring from simpler precursors. It involves reacting 4-nitrophenylhydrazine with an α-ketoacid or its ester (like ethyl pyruvate), followed by an acid-catalyzed cyclization and subsequent hydrolysis of the ester.[1]
The following workflow diagram outlines the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting Route A - Direct Nitration
Direct nitration is often the first choice due to its atom economy, but it is fraught with potential issues.
Q2: My nitration reaction with nitric and sulfuric acid turned into a black, intractable tar. What caused this, and how can I prevent it?
Causality: You have observed the classic acid-catalyzed polymerization of indole. The indole nucleus, particularly the C3 position, is highly electron-rich and nucleophilic. In strong acid, the pyrrole nitrogen is protonated, but a competing and detrimental reaction is the protonation at C3. This generates an indoleninium cation, which is a potent electrophile. It can be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of polymeric tars.[2]
Solution: Avoid harsh, strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄). The key is to use a nitrating agent that does not require a strong Brønsted acid co-reagent.
Recommended Protocols:
-
Non-Acidic Nitration: A modern and effective method uses tetramethylammonium nitrate with trifluoroacetic anhydride. This combination generates trifluoroacetyl nitrate in situ, a powerful electrophilic nitrating agent that operates under non-acidic conditions, thus preventing polymerization.[3]
-
Milder Acidic Nitration: A common laboratory preparation involves reacting indole-3-carboxylic acid with nitric acid, often in the presence of sodium nitrite and a catalytic amount of sulfuric acid, under carefully controlled temperatures.[4] This method balances reactivity with degradation but requires strict temperature control.
The diagram below illustrates the mechanism of acid-catalyzed degradation.
Caption: The destructive pathway of indole in strong acid.
Q3: I am getting a mixture of nitro-isomers (4-, 5-, 6-, and 7-nitro). How can I improve the regioselectivity for the desired 5-nitro product?
Causality: The regiochemical outcome of electrophilic substitution on the indole ring is complex. The -COOH group at C3 is an electron-withdrawing, deactivating group. This deactivation directs the electrophile (NO₂⁺) away from the pyrrole ring and towards the benzene ring. Under strongly acidic conditions, protonation at C3 further deactivates the pyrrole ring, reinforcing this preference.[2] The substitution pattern on the benzene ring (C4, C5, C6, C7) is then determined by the directing effect of the pyrrole nitrogen. The 5-position is generally electronically favored and less sterically hindered, but competing substitution at the 6- and 4-positions is common.[5]
Solution:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) often increases selectivity by favoring the kinetically controlled product.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Acetic acid is a common solvent for these reactions.
-
Nitrating Agent: As mentioned, the choice of nitrating agent is crucial. Milder reagents can offer better control over regioselectivity.
| Reagent System | Typical Conditions | Selectivity Outcome | Reference |
| HNO₃ / H₂SO₄ | 0 to 10 °C | Moderate; often yields mixtures of 5- and 6-nitro isomers, with risk of polymerization. | [2] |
| HNO₃ / Acetic Acid | 5 to 10 °C | Generally favors the 5-nitro isomer but can be slow. | [4] |
| (CH₃)₄NNO₃ / (CF₃CO)₂O | 0 °C to RT | Good selectivity for nitration on the benzene ring. | [3] |
Section 3: Troubleshooting Route B - Fischer Indole Synthesis
This route avoids direct nitration of the sensitive indole but introduces other potential failure points. The general scheme is: 4-nitrophenylhydrazine + Ethyl Pyruvate → Hydrazone → Ethyl 5-nitro-1H-indole-2-carboxylate → Saponification → Target Molecule. Note that this route typically yields a 2-carboxy indole, which would then need to be converted to the 3-carboxy isomer, adding complexity. A more direct route to the title compound via Fischer synthesis would use a different starting carbonyl compound, but the principles remain the same. For this guide, we will focus on a common variant that produces a related nitroindole ester.
Q4: My Fischer indole cyclization step is failing. The hydrazone starting material is consumed, but I don't get the indole product. What is going wrong?
Causality: The core of the Fischer synthesis is an acid-catalyzed[6][6]-sigmatropic rearrangement.[7] However, a significant competing pathway is the acid-catalyzed cleavage of the weak N-N bond in the hydrazone. This cleavage is particularly problematic when the aryl ring contains strong electron-donating substituents, which stabilize the resulting aniline fragment.[8] While a nitro group is electron-withdrawing, improper acid choice or temperature can still promote this side reaction.
Solution:
-
Choice of Acid Catalyst: The catalyst is critical. While strong Brønsted acids (H₂SO₄, HCl) are used, Lewis acids or dehydrating acids are often more effective as they can promote the key tautomerization and rearrangement steps more efficiently than N-N bond cleavage.
-
Polyphosphoric Acid (PPA): An excellent choice as it acts as both an acid catalyst and a dehydrating agent. It is often used at elevated temperatures (85-115 °C).[1]
-
Zinc Chloride (ZnCl₂): A classic Lewis acid catalyst that is effective but can require high temperatures.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful alternative to PPA.
-
-
Temperature Management: The reaction often requires heat to overcome the activation energy for the[6][6]-sigmatropic rearrangement. However, excessive temperatures can favor decomposition and N-N bond cleavage. The optimal temperature must be determined empirically, often in the 80-140 °C range.
Q5: The final step, hydrolyzing the ethyl ester to the carboxylic acid, is giving me a low yield. What are the best conditions?
Causality: Standard ester hydrolysis (saponification) with NaOH or KOH is the correct approach.[9] However, incomplete reaction or product degradation can occur. Incomplete hydrolysis is usually a matter of insufficient time, temperature, or base. Degradation can occur if the conditions are too harsh, potentially leading to decarboxylation or other side reactions on the sensitive indole ring, especially in the presence of a strong electron-withdrawing nitro group.
Solution:
-
Standard Protocol: A reliable method is to reflux the ester in a mixture of ethanol and aqueous potassium hydroxide (e.g., 10-20% KOH solution) for several hours.[10]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until all the starting ester is consumed.
-
Work-up: After the reaction is complete, cool the mixture, remove the alcohol under reduced pressure, dilute with water, and acidify carefully with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid product.[10] Filter and wash the solid with cold water.
Section 4: Purification and Characterization
Q6: How do I purify the crude 5-nitro-1H-indole-3-carboxylic acid?
The crude product is typically a yellow or brownish solid.[4] Purification is essential to remove unreacted starting materials, isomeric impurities, and any degradation products.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Choice: Ethanol, methanol, or aqueous ethanol are excellent choices. Dimethylformamide (DMF) can also be used for less soluble products, followed by precipitation with water.[4]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is highly colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography: This is more suitable for removing persistent impurities or separating isomers if recrystallization is ineffective.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1-2% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Q7: What are the expected analytical data for confirming the structure of 5-nitro-1H-indole-3-carboxylic acid?
-
Appearance: Yellow crystalline solid.[4]
-
¹H NMR (in DMSO-d₆):
-
Indole NH: A broad singlet around ~12.5 ppm.
-
Carboxylic Acid OH: A very broad singlet, often overlapping with the water peak or baseline.
-
H2: A singlet or doublet around 8.3 ppm.
-
H4: A doublet around 8.6 ppm ( deshielded by the adjacent nitro group), with a small coupling constant (J ≈ 2 Hz).
-
H6: A doublet of doublets around 8.1 ppm (J ≈ 9 Hz, 2 Hz).
-
H7: A doublet around 7.7 ppm (J ≈ 9 Hz).
-
-
IR (KBr Pellet, cm⁻¹):
-
O-H stretch (acid): Broad absorption from 2500-3300.
-
N-H stretch (indole): Sharp absorption around 3300-3400.
-
C=O stretch (acid): Strong absorption around 1680-1700.
-
NO₂ stretches: Two strong absorptions, one asymmetric (~1520) and one symmetric (~1340).
-
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z = 205.03.
References
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Available at: [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Cacchi, S., et al. (2003). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]
- Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Wang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Chemical Freelancers. (2021). Nitration of Indole - Sulphonation of Indole- Formylation of Indole. YouTube. Available at: [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
S. S. Salgar and J. R. Merchant. (n.d.). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-. Available at: [Link]
Sources
- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
1H NMR Spectrum Analysis: 5-Nitro-1H-indole-3-carboxylic acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-nitro-1H-indole-3-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.
Content Type: Publish Comparison Guide Focus: Structural Elucidation, Solvent Effects, and Substituent Impact Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1][2]
Executive Summary
The 1H NMR spectrum of 5-nitro-1H-indole-3-carboxylic acid is characterized by significant downfield shifts in the aromatic region due to the synergistic electron-withdrawing effects of the 5-nitro group and the 3-carboxylic acid moiety .
Unlike simple indoles, this compound exhibits a highly deshielded singlet for the C2-proton and a distinct splitting pattern for the benzenoid ring protons (H4, H6, H7). Successful analysis requires DMSO-d6 as the solvent due to the compound's poor solubility in non-polar solvents (CDCl3) and to prevent rapid exchange of the labile carboxylic proton.
Experimental Specifications & Protocol
To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended.
Sample Preparation Protocol
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) is the mandatory solvent .
-
Reasoning: The compound contains two strong hydrogen-bond donors (NH, COOH) and a nitro group, making it insoluble in CDCl3. DMSO-d6 disrupts intermolecular H-bonding, sharpening the signals.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25 °C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Instrument Parameters
| Parameter | Setting | Rationale |
| Frequency | 400 MHz or higher | Essential to resolve the H4/H6 coupling patterns.[3] |
| Pulse Angle | 30° or 45° | Prevents saturation of the slow-relaxing quaternary carbons (if running 13C). |
| Relaxation Delay (D1) | 1.0 – 2.0 s | Ensures full relaxation of the acidic protons for accurate integration. |
| Scans (NS) | 16 – 64 | Sufficient for 5 mg samples; increase to 128 for dilute samples. |
Spectral Assignment & Data Analysis
The following table details the chemical shifts, multiplicity, and coupling constants. Note that values may vary slightly (±0.05 ppm) depending on concentration and water content.
1H NMR Data (400 MHz, DMSO-d6)
| Proton | Shift (δ ppm) | Multiplicity | Coupling ( | Structural Assignment Logic |
| COOH | 12.5 – 13.5 | br s | - | Highly acidic proton; broad due to H-bonding/exchange. Disappears with D2O shake. |
| NH | 12.2 – 12.8 | br s | - | Indole N-H. Deshielded by the electron-poor ring system.[4] Often overlaps with COOH. |
| H-4 | 8.90 – 9.05 | d | Most deshielded aromatic signal. Ortho to NO2 and peri to C3-COOH. | |
| H-2 | 8.50 – 8.60 | s (or d) | C2-H. Deshielded by the adjacent C3-carbonyl. Appears as a sharp singlet or doublet if NH coupling resolves. | |
| H-6 | 8.10 – 8.15 | dd | Ortho to NO2. Shows characteristic "roofing" with H7 and meta-coupling to H4. | |
| H-7 | 7.65 – 7.75 | d | Meta to NO2. Least affected by the substituents; appears as a standard doublet. |
Note: The assignment of H-4 (approx 9.0 ppm) vs H-6 (approx 8.1 ppm) is critical. H-4 is significantly more deshielded because it sits in the "bay region" near the carboxylic acid and is ortho to the nitro group.
Comparative Analysis: Substituent Effects
Understanding why the peaks appear where they do requires comparing this molecule to its precursors.
Comparison A: Effect of the 5-Nitro Group
Reference: Indole-3-carboxylic acid vs. 5-Nitro -indole-3-carboxylic acid.[3][5][6]
-
Observation: The introduction of the 5-NO2 group causes a massive downfield shift of H-4 and H-6 .
-
Mechanism: Through-bond induction and resonance withdrawal by NO2 deplete electron density at the ortho positions (C4 and C6).
-
Shift Magnitude: H-4 shifts downfield by ~1.0–1.2 ppm compared to the non-nitrated analog.
Comparison B: Effect of the 3-Carboxylic Acid
Reference: 5-Nitroindole vs. 5-Nitroindole-3-carboxylic acid .[3][5][6]
-
Observation: The C2-H proton shifts from ~7.5 ppm (in 5-nitroindole) to ~8.55 ppm.
-
Mechanism: The carbonyl group at C3 exerts a strong anisotropic deshielding effect on the adjacent C2 proton.
-
Diagnostic Value: This shift confirms the successful formylation/carboxylation of the indole ring.
Structural Visualization & Logic Pathway
The following diagram illustrates the assignment strategy and the electronic influences governing the chemical shifts.
Caption: Logic flow for assigning protons based on electronic substituent effects (NO2 and COOH).
Troubleshooting & Validation
When analyzing your spectrum, use these checks to validate identity:
-
The "Disappearing" Peaks:
-
Test: Add 1-2 drops of D2O to the NMR tube and shake.
-
Result: The signals at 12.0–13.5 ppm (COOH and NH) must disappear or significantly diminish. If they remain sharp, the assignment is incorrect (or the sample is not an acid/amine).
-
-
Solvent Contamination:
-
Common impurities in DMSO-d6 include Water (3.33 ppm) and DMSO (2.50 ppm). Ensure these do not overlap with any unexpected alkyl impurities (though none should be present in this aromatic molecule).
-
-
H4 vs H2 Differentiation:
-
H2 is typically a singlet (or broad doublet).
-
H4 is a sharp doublet (
Hz). -
Validation: If you are unsure, run a HSQC spectrum. H2 is attached to C2 (typically ~135-140 ppm), while H4 is attached to C4 (typically ~115-120 ppm).
-
References
-
ChemicalBook. (2025). 5-Nitro-1H-indole-3-carbaldehyde NMR Data (Analogous Structure). Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis and Evaluation of 5-Nitroindole Derivatives (PubChem CID 164618699). Retrieved from
-
Royal Society of Chemistry. (2025). Search Results for Nitroindole Carboxylates. Retrieved from
-
LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.[7] Retrieved from
Sources
- 1. mu-pleven.bg [mu-pleven.bg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3 [chemicalbook.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 5-Nitro-1-(3-phenylpropyl)indole-3-carboxylic acid | C18H16N2O4 | CID 164618699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2007135380A2 - Antiparasitic compounds and compositions - Google Patents [patents.google.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Comparison Guide: 5-Nitro-1H-indole-3-carboxylic Acid
This guide provides a technical comparison of the 13C NMR spectral characteristics of 5-nitro-1H-indole-3-carboxylic acid versus its unsubstituted parent scaffold, indole-3-carboxylic acid . It focuses on the structural and electronic impacts of the 5-nitro substituent, supported by experimental data and validated synthesis protocols.
Executive Summary
5-nitro-1H-indole-3-carboxylic acid is a critical intermediate in the synthesis of bioactive indole derivatives, particularly for targeting G-quadruplex DNA structures and protein arginine methyltransferases.
For researchers, the primary challenge in characterizing this compound lies in distinguishing the electronic effects of the strong electron-withdrawing nitro group (
Key Performance Indicator (KPI): The diagnostic 13C NMR signal for C-5 shifts approximately +20 ppm downfield (from ~122 ppm to 142.2 ppm) upon nitration, serving as the primary confirmation of successful synthesis.
Comparative 13C NMR Data
The following table contrasts the experimental 13C NMR chemical shifts of 5-nitro-1H-indole-3-carboxylic acid against the standard indole-3-carboxylic acid. All data corresponds to DMSO-d6 solvent, which is the industry standard due to the poor solubility of these polar acids in CDCl3.
Table 1: 13C NMR Chemical Shift Comparison (DMSO-d6, 126 MHz)
| Carbon Position | 5-Nitro-1H-indole-3-carboxylic Acid (δ ppm) | Indole-3-carboxylic Acid (δ ppm) [Ref] | Δ Shift (ppm) | Structural Insight |
| C=O (Carboxyl) | 165.1 | 166.5 | -1.4 | Minimal effect; distal from substitution. |
| C-2 | 135.6 | 132.5 | +3.1 | Inductive deshielding by the electron-deficient ring. |
| C-3 | 109.5 | 107.8 | +1.7 | Slight deshielding; C-3 remains electron-rich. |
| C-3a (Bridge) | 125.3 | 126.8 | -1.5 | Minor shielding effect. |
| C-4 | 117.0 | 121.0 | -4.0 | Shielding : Ortho-effect relative to Nitro group. |
| C-5 (Ipso) | 142.2 | 122.5 | +19.7 | Diagnostic Peak : Strong deshielding (-I/-M effect). |
| C-6 | 117.5 | 121.5 | -4.0 | Shielding : Ortho-effect relative to Nitro group. |
| C-7 | 113.0 | 112.5 | +0.5 | Minimal change. |
| C-7a (Bridge) | 139.6 | 136.8 | +2.8 | Deshielding due to para-position resonance. |
Note on Data Source: The data for the 5-nitro derivative is derived from the synthesis of Compound 26a reported by Mourer et al. (2021) [1]. The unsubstituted values are averaged from standard spectral databases (SDBS/AIST) for indole-3-carboxylic acid in DMSO-d6 [2].
Technical Deep Dive: Assignment Logic
The assignment of the 5-nitro analog requires understanding the Substituent Chemical Shift (SCS) rules for aromatic nitro compounds:
-
The "Nitro Effect" (C-5): The nitro group is strongly electron-withdrawing via both induction (-I) and resonance (-M). This depletes electron density at the attached carbon (C-5), causing a massive downfield shift (deshielding) of ~20 ppm.
-
Ortho-Shielding (C-4 & C-6): Contrary to simple induction, the carbons ortho to a nitro group often experience an upfield shift (shielding) due to the "ortho-effect" (magnetic anisotropy and local electron density changes). This explains why C-4 and C-6 appear at ~117 ppm, upfield from the unsubstituted ~121 ppm.
-
Solvent Interaction: In DMSO-d6, the carboxylic acid proton (
) typically appears as a broad singlet between 12.0–13.0 ppm in the 1H NMR, often exchanging with the trace water peak at 3.33 ppm.
Experimental Protocol: Synthesis & Isolation
To obtain the high-purity sample required for the NMR data above, the following validated protocol (via the Trifluoroacetyl route) is recommended over direct nitration, which often yields mixtures of 5- and 6-isomers.
Workflow Diagram
Figure 1: Regioselective synthesis pathway for 5-nitro-1H-indole-3-carboxylic acid.
Step-by-Step Methodology
-
Acylation (Intermediate Formation):
-
Dissolve 5-nitroindole (1.0 eq) in DMF.
-
Add Trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 3 hours. The trifluoroacetyl group selectively installs at the C-3 position due to the high electron density of the pyrrole ring.
-
Result: 2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one.
-
-
Hydrolysis (Carboxylic Acid Formation):
-
Dissolve the intermediate in 20% aqueous NaOH .
-
Heat to 60°C for 4 hours. This haloform-type reaction cleaves the
group, converting the ketone directly to the carboxylate. -
Cool to 0°C and acidify carefully with 1M HCl to pH 3.
-
Filtration: Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash with cold water and diethyl ether. Recrystallize from methanol if necessary.
-
-
NMR Sample Preparation:
-
Dissolve ~10 mg of the dried yellow powder in 0.6 mL of DMSO-d6 .
-
Tip: If solubility is poor, gently warm the NMR tube (do not exceed 40°C) or add a trace of
to form the more soluble carboxylate salt in situ (though this shifts the C=O peak).
-
References
-
Mourer, M., et al. (2021). "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry, 86(15), 10280–10292. (Data for Compound 26a). [1]
-
AIST. (2023). "Indole-3-carboxylic acid 13C NMR Spectrum." Spectral Database for Organic Compounds (SDBS).
-
Elshahary, A., et al. (2025).[2] "Discovery of indole- and quinolone-based inhibitors." RSC Advances. (Supporting DMSO-d6 solvent data).
Sources
Technical Guide: IR Spectrum Analysis of 5-Nitro-1H-indole-3-carboxylic Acid
Executive Summary
Compound: 5-Nitro-1H-indole-3-carboxylic acid (5-NICA) CAS: 6958-37-8 Application: Key intermediate for 5-HT3 receptor antagonists (e.g., Tropisetron) and c-Myc G-quadruplex binders in oncology.
This guide provides a critical analysis of the infrared (IR) characterization of 5-NICA. Unlike standard datasheets, we compare the analytical performance of KBr pellet transmission versus Diamond ATR (Attenuated Total Reflectance) and provide a structural comparison against its non-nitro analog, Indole-3-carboxylic acid. This approach validates the compound's identity through diagnostic functional group shifts, essential for researchers in drug discovery and quality control.
Part 1: Methodological Comparison (KBr vs. ATR)
In the analysis of solid pharmaceutical intermediates like 5-NICA, the choice of sampling technique dictates spectral quality. Below is an objective comparison of the "Gold Standard" (KBr Pellet) versus the modern "High Throughput" alternative (Diamond ATR).
Comparative Performance Matrix
| Feature | KBr Pellet (Transmission) | Diamond ATR (Reflectance) | Verdict for 5-NICA |
| Resolution | High (True Transmission) | Medium (Wavelength-dependent penetration) | KBr Wins: Essential for resolving the fingerprint region (1500–600 cm⁻¹). |
| Sample Prep | High Skill (Grinding/Pressing) | Zero Prep (Direct Contact) | ATR Wins: Ideal for rapid purity checks. |
| Hygroscopicity | High (KBr absorbs moisture) | None | ATR Wins: 5-NICA is stable, but KBr moisture can obscure the O-H stretch. |
| Peak Intensity | Linear (Beer-Lambert Law) | Non-linear (Decreases at high wavenumbers) | KBr Wins: Better visibility of N-H/O-H stretches (>3000 cm⁻¹). |
| Sample Recovery | Destructive | Non-destructive | ATR Wins: Critical if sample quantity is limited (<5 mg). |
Decision Logic for Researchers
Use the following logic flow to determine the appropriate method for your specific experimental goal.
Figure 1: Decision matrix for selecting IR sampling technique based on experimental constraints.
Part 2: Detailed Spectral Analysis (5-NICA)
The IR spectrum of 5-NICA is dominated by the interplay between the electron-withdrawing nitro group at the C5 position and the conjugated carboxylic acid at C3.
Diagnostic Bands & Assignments
The following data represents the characteristic bands observed in a KBr pellet spectrum.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Insight |
| O-H Stretch (Acid) | 3300 – 2500 | Broad, Medium | Characteristic "hump" of carboxylic acid dimers; overlaps with C-H stretches.[1] |
| N-H Stretch (Indole) | 3350 – 3250 | Sharp (on broad bg) | Indole N-H remains distinct; frequency is lowered by H-bonding. |
| C=O Stretch (Acid) | 1670 – 1690 | Strong | Critical Diagnostic: Conjugation with the indole ring lowers this from the typical 1710 cm⁻¹. |
| C=C Aromatic | 1610 – 1580 | Medium | Skeletal vibrations of the indole ring. |
| NO₂ Asymmetric | 1530 – 1550 | Strong | Primary ID Peak: Indicates presence of the nitro group. |
| NO₂ Symmetric | 1330 – 1350 | Strong | Secondary ID Peak: Confirms nitro substitution. |
| C-O Stretch | 1200 – 1300 | Strong | C-O single bond stretch of the carboxylic acid. |
| C-H Out-of-Plane | 800 – 700 | Medium | Substitution pattern confirmation (1,2,4-trisubstituted benzene ring). |
Mechanistic Pathway of Peak Shifts
The nitro group (
Figure 2: Mechanistic impact of functional groups on the resulting IR spectrum.
Part 3: Comparative Analysis (The "Alternative")
To validate the synthesis of 5-NICA, it is standard practice to compare it against the starting material or a non-nitro analog.
Comparator: Indole-3-carboxylic acid (I3CA) vs. 5-Nitro-1H-indole-3-carboxylic acid (5-NICA).
| Spectral Region | Indole-3-carboxylic acid (I3CA) | 5-Nitro-1H-indole-3-carboxylic acid (5-NICA) | Interpretation |
| 1500–1550 cm⁻¹ | Clean / Weak aromatic bands | Strong Band (~1530 cm⁻¹) | Appearance of |
| 1300–1350 cm⁻¹ | C-N stretch (medium) | Strong Band (~1340 cm⁻¹) | Appearance of |
| Fingerprint (<900) | 4 adjacent H pattern (750 cm⁻¹) | Isolated H patterns | Change from ortho-disubstituted to trisubstituted ring pattern. |
Part 4: Experimental Protocol (KBr Pellet)
Objective: Obtain a publication-quality transmission spectrum of 5-NICA.
Materials:
-
5-NICA (Dry solid).
-
Spectroscopic grade KBr (Dry, kept in desiccator).
-
Agate mortar and pestle.
-
Hydraulic press (10-ton capacity).
Protocol:
-
Ratio Control: Weigh approximately 1.5 mg of 5-NICA and 150 mg of KBr (1:100 ratio). Note: Too much sample causes detector saturation and flat-topped peaks.
-
Grinding: Place the mixture in the agate mortar. Grind vigorously for 2-3 minutes. The goal is to reduce particle size below the wavelength of IR light (<2 microns) to minimize scattering (Christiansen effect).
-
Transfer: Transfer the fine powder to the 13mm die set. Level the powder by tapping.
-
Pressing: Apply vacuum (optional but recommended) to remove trapped air. Compress at 8-10 tons for 2 minutes.
-
Inspection: The resulting pellet should be transparent (glass-like).[2] If it is cloudy/white, the KBr was wet or the grinding was insufficient.
-
Measurement: Collect background (empty chamber) and sample spectrum (32 scans, 4 cm⁻¹ resolution).
References
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Webbook. Available at: [Link]
-
Specac Application Notes. KBr Pellets vs. ATR: A Comparative Guide for Solid Sampling. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. PubChem / PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitro Groups. Available at: [Link]
Sources
Comparative Guide: 5-Nitroindole vs. 6-Nitroindole Derivatives in Drug Discovery
This guide provides a technical comparison of 5-nitroindole and 6-nitroindole derivatives, focusing on their structure-activity relationships (SAR), distinct biological targets, and experimental validation.
Executive Summary: The Positional Isomer Trade-Off
In indole-based drug design, the position of the nitro group—specifically at the C5 versus C6 position—fundamentally alters the molecule's electronic landscape, metabolic stability, and target affinity.
-
5-Nitroindole Derivatives: dominate the literature due to synthetic accessibility. They function primarily as electronic sinks , significantly increasing the acidity of the N1-proton. This makes them ideal for targets requiring strong hydrogen bond donor capability, such as c-Myc G-quadruplex stabilization and broad-spectrum antimicrobial activity .
-
6-Nitroindole Derivatives: are synthetically more challenging to access but offer unique steric vectors . They are often superior in targeting hydrophobic pockets where the nitro group acts as a steric anchor rather than just an electronic modulator, particularly in tubulin polymerization inhibition and NR2B-selective NMDA antagonists .
Chemical & Electronic Profiling
The biological divergence between these isomers stems from their distinct electronic contributions to the indole scaffold.
| Feature | 5-Nitroindole | 6-Nitroindole |
| Electronic Relation to N1 | Para-like orientation. Strong conjugation with the pyrrole nitrogen. | Meta-like orientation. Reduced conjugative interaction with N1. |
| N1-H Acidity (pKa) | Lower (More Acidic). The nitro group at C5 effectively stabilizes the N1-anion via resonance, enhancing H-bond donor strength. | Higher (Less Acidic). Inductive withdrawal exists, but resonance stabilization of the anion is weaker. |
| Dipole Vector | Aligned significantly with the N1-C2 axis, creating a strong molecular dipole. | Angled away from the N1-C2 axis, altering solvation and binding pocket orientation. |
| Synthetic Accessibility | High. Direct nitration of indole or indoline often favors the 5-position (or mixtures separable to 5). | Moderate/Low. Direct nitration is difficult; often requires synthesis from 2-nitro-L-tryptophan or dehydrogenation of 6-nitroindoline precursors. |
Comparative Biological Activity[1]
A. Anticancer Activity: Target Specificity
The position of the nitro group dictates the mechanism of action in oncology models.
1. c-Myc G-Quadruplex Binding (5-Nitro Dominance)
5-Nitroindole derivatives, particularly those with pyrrolidine side chains, act as potent stabilizers of the c-Myc promoter G-quadruplex.
-
Mechanism: The electron-deficient 5-nitroindole core intercalates into the G-tetrad. The 5-nitro group enhances the pi-stacking interactions due to its electron-withdrawing nature, while the N1-H forms critical hydrogen bonds.
-
Key Data: Compounds in this class (e.g., Compound 5 and 7 ) exhibit IC50 values of ~5.08 µM against HeLa cells, inducing cell cycle arrest in the sub-G1/G1 phase.
2. Tubulin Polymerization Inhibition (6-Nitro/Substituted Dominance)
Derivatives substituted at the 6-position (often 6-nitro or its reduced amine/heterocycle forms) frequently outperform 5-substituted analogs in binding to the colchicine site of tubulin.
-
Mechanism: The 6-position projects the substituent into a specific hydrophobic pocket of
-tubulin that tolerates bulkier groups better than the 5-position region. -
Key Data: 6-substituted indole derivatives have demonstrated IC50 values as low as 0.04 µM (e.g., Compound 6v in T47D lines), significantly more potent than their 5-substituted counterparts in this specific assay.
B. Antimicrobial & Antiviral Activity[2]
1. Broad Spectrum Antibacterial (5-Nitro)
The 5-nitro group is a "privileged structure" for broad-spectrum activity. The enhanced acidity of the N1-H allows these derivatives to act as proton shuttles or bind tightly to bacterial DNA/enzymes.
-
Observation: 5-nitroindoles often show lower Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria compared to 6-nitro isomers.
-
Mechanism: Similar to 5-nitroimidazoles (metronidazole), the 5-nitro group on the indole core can undergo enzymatic reduction to form toxic nitro-radical anions, a process favored by the specific redox potential of the 5-isomer.
2. HIV-1 Attachment (Indole-based)
While both positions are explored, 6-substitution is critical in the design of HIV-1 attachment inhibitors (e.g., Temsavir analogs). The 6-position substituent often extends into the gp120 hydrophobic cleft, preventing CD4 binding, whereas 5-substitution can cause steric clashes with the viral envelope protein.
Visualizing the SAR Logic
The following diagram illustrates the decision-making process for selecting between 5- and 6-nitroindole scaffolds based on the desired biological target.
Caption: SAR decision tree comparing the functional utility of 5-nitro vs. 6-nitro substitution patterns.
Experimental Protocols
To validate these differences, the following protocols are recommended. These are self-validating systems where positive controls (e.g., Doxorubicin for cancer, Ciprofloxacin for bacteria) must be used.
Protocol A: Comparative Synthesis (Access)
-
5-Nitroindole: Dissolve indole in acetic anhydride. Add fuming nitric acid dropwise at 0°C. Quench with ice water. The precipitate is predominantly 3-nitroindole, but direct nitration of indoline followed by DDQ oxidation yields 5-nitroindole efficiently.
-
6-Nitroindole: Requires the Leimgruber-Batcho synthesis or nitration of indoline-2-carboxylic acid (which directs meta to the nitrogen, i.e., position 6), followed by decarboxylation and dehydrogenation. Note: The difficulty in synthesizing the 6-isomer is a key logistical factor in study design.
Protocol B: c-Myc G-Quadruplex Stabilization Assay (FRET-Melting)
This assay quantifies the ability of the 5-nitro derivative to stabilize DNA structures.
-
Oligonucleotide: Use fluorescently labeled c-Myc DNA (e.g., 5'-FAM-Sequence-TAMRA-3').
-
Preparation: Dilute DNA to 200 nM in cacodylic acid buffer (pH 7.4) with 100 mM LiCl.
-
Treatment: Add 5-nitroindole or 6-nitroindole derivatives (0.1 - 10 µM).
-
Measurement: Monitor fluorescence emission while heating from 25°C to 95°C.
-
Result: A shift in melting temperature (
) > 5°C indicates significant stabilization. Expect significantly higher for 5-nitro derivatives.
Protocol C: Tubulin Polymerization Assay
-
Reagent: Purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Initiation: Add GTP (1 mM) and test compounds (10 µM) at 4°C.
-
Readout: Transfer to 37°C and monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation: 6-nitro/substituted derivatives should suppress the Vmax of polymerization, similar to Colchicine (positive control).
Mechanism of Action: c-Myc Downregulation (5-Nitro Specific)
The following pathway details how 5-nitroindole derivatives exert anticancer effects, a pathway less effectively triggered by 6-nitro isomers due to weaker G-quadruplex binding.
Caption: Mechanistic pathway of c-Myc downregulation by 5-nitroindole derivatives.
Conclusion
-
Choose 5-Nitroindole when targeting DNA structures (G-quadruplexes), designing broad-spectrum antimicrobials, or when synthetic ease is a priority. Its high N1-H acidity is its defining feature.
-
Choose 6-Nitroindole when targeting specific hydrophobic protein pockets (Tubulin, HIV-1 gp120, NR2B) where the nitro group must act as a precise steric anchor without overly perturbing the H-bond donor capability of the indole nitrogen.
References
-
Synthesis and in vitro evaluation of novel 5-nitroindole derivatives as c-Myc G-quadruplex binders. ChemMedChem, 2021.
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2020.
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate, 2025.[1]
-
Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists. Bioorg.[2][3] Med. Chem. Lett., 2005.[2]
-
Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis. Viruses, 2021.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-nitro-1H-indole-3-carboxylic Acid
For professionals in drug discovery and chemical research, the assertion "the compound is pure" is not a final statement but the beginning of a rigorous analytical narrative. The biological activity, safety, and reproducibility of data derived from a synthesized compound are fundamentally tethered to its purity.[1][2][3] An impurity, even in trace amounts, can lead to misleading biological results, representing a significant waste of resources and time.[1] This is particularly critical for novel compounds like 5-nitro-1H-indole-3-carboxylic acid, a heterocyclic molecule with potential applications in medicinal chemistry.[4]
This guide provides an in-depth, multi-faceted strategy for validating the purity of synthesized 5-nitro-1H-indole-3-carboxylic acid. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, demonstrating how an orthogonal, self-validating system of analysis provides the highest degree of confidence in your material.
The Imperative of an Orthogonal Approach
No single analytical technique can definitively establish the purity of a compound. Each method interrogates a different physicochemical property. A compound that appears as a single peak by High-Performance Liquid Chromatography (HPLC) may contain impurities that are not UV-active or co-elute with the main component. Therefore, we employ an orthogonal approach—using multiple, disparate analytical techniques—to build a comprehensive and trustworthy purity profile.
Caption: Orthogonal workflow for purity validation.
Chromatographic Purity: The Primary Quantitative Assessment
Chromatography is the cornerstone of purity determination, separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For 5-nitro-1H-indole-3-carboxylic acid, a reverse-phase (RP-HPLC) method is the logical choice.
-
Causality behind the Choice: The molecule possesses both polar (carboxylic acid, nitro group, N-H) and non-polar (indole ring system) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The nitro group and indole ring are strong chromophores, ensuring sensitive detection using a UV-Vis detector. The absorption maximum for 5-nitroindole is around 322 nm, making this an appropriate wavelength for detection.[6]
Table 1: Comparison of Chromatographic Techniques
| Technique | Principle | Primary Use Case | Information Provided | Limitations |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Quantitative purity determination of the final compound. | Purity as % peak area; detection of non-volatile impurities. | Requires a chromophore; may not separate all isomers; co-elution is possible. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Impurity identification and molecular weight confirmation. | Molecular weight of the main peak and any impurity peaks.[7] | Ionization efficiency can vary; not inherently quantitative without standards. |
| TLC | Adsorption chromatography on a solid stationary phase (e.g., silica). | Rapid, qualitative monitoring of reaction progress and crude sample analysis.[8][9] | Presence of starting materials, by-products, and overall "cleanliness". | Not quantitative; lower resolution than HPLC. |
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
This protocol is designed to be a self-validating system, providing a robust baseline for assessing the purity of 5-nitro-1H-indole-3-carboxylic acid.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Expert Insight: TFA acts as an ion-pairing agent, sharpening the peak shape of the carboxylic acid by suppressing its ionization.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. According to guidelines for medicinal chemistry, a purity of ≥95% is generally required for compounds undergoing biological testing.[10]
Structural Confirmation and Orthogonal Purity Verification
While HPLC provides a purity percentage, it does not confirm that the main peak is, in fact, the target molecule. Spectroscopic methods are essential for structural verification.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for confirming the chemical structure of an organic molecule. Every unique proton in the structure gives rise to a signal with a characteristic chemical shift, integration (number of protons), and splitting pattern.
-
Causality behind the Choice: For 5-nitro-1H-indole-3-carboxylic acid, ¹H NMR will confirm the substitution pattern on the indole ring. The presence of signals corresponding to the aromatic protons, the indole N-H, and the carboxylic acid proton provides definitive structural evidence. Furthermore, unexpected signals can reveal the presence of impurities, such as residual solvents or isomeric by-products, that might not be resolved by HPLC.[1] Quantitative NMR (qNMR), which involves adding a high-purity internal standard, can provide an independent, highly accurate measure of purity based on molar quantity, which is orthogonal to HPLC's area percent method.[1]
Table 2: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value / Characteristics | Information Confirmed |
| Molecular Formula | C₉H₆N₂O₄ | - |
| Molecular Weight | 206.15 g/mol [7][11] | Identity, confirmed by Mass Spectrometry. |
| Melting Point | 276-278 °C (with decomposition)[4][7][12] | Purity (sharp range) and Identity. |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons, indole N-H (~12 ppm), carboxylic acid -OH (~13 ppm). | Correct chemical structure and substitution pattern. |
| FTIR (cm⁻¹) | ~3300-3400 (N-H), ~2500-3300 (O-H), ~1680 (C=O), ~1500 & ~1340 (NO₂). | Presence of key functional groups. |
| LC-MS [M+H]⁺ | m/z 207[7] | Correct molecular weight. |
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful combination. It confirms that the main HPLC peak has the correct molecular weight for 5-nitro-1H-indole-3-carboxylic acid (206.15 g/mol ).[7][11] The mass spectrum will show an ion corresponding to the protonated molecule ([M+H]⁺) at m/z 207.[7] Critically, it also provides the molecular weights of any impurity peaks, which is the first step in their identification.
Physical and Thermal Properties: The Classic Indicators
Simple physical measurements provide valuable, complementary data points in a robust purity assessment.
Caption: Logic map for impurity detection methods.
Melting Point Analysis
A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[13] For 5-nitro-1H-indole-3-carboxylic acid, the literature value is approximately 276-278 °C.[7][12] A significantly lower or broader melting range is a clear indication of impurity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Use a rapid heating rate to approximate the melting point, then perform a second measurement with a fresh sample, heating slowly (1-2 °C per minute) as you approach the expected temperature.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is exceptionally useful for quantifying residual solvents or water (hydrates), which will be lost at temperatures below the compound's decomposition point.[14]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It provides a highly accurate melting point (as an endothermic peak) and can reveal other thermal events, such as polymorphic transitions or the presence of eutectic impurities.
Conclusion: Building a Defensible Purity Statement
Validating the purity of a synthesized compound like 5-nitro-1H-indole-3-carboxylic acid is not about achieving a single number but about building a cohesive, evidence-based argument. By combining quantitative chromatographic data (HPLC), definitive structural confirmation (NMR, MS), and classic physical characterization (Melting Point, TGA), we create a self-validating system. Each technique provides a piece of the puzzle, and together they deliver a high-confidence assessment that ensures the integrity and reproducibility of your downstream research. Only with this comprehensive approach can a researcher confidently link their compound's chemical structure to its biological function.
References
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ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Al-Mokhtar, M. A., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(15), 4993. Retrieved from [Link]
-
Kumar, S., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1677. Retrieved from [Link]
-
Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28243-28247. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
D'Amico, A. D., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Molecules, 27(4), 1421. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
DeSimone, R. W., et al. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1. Retrieved from [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]
-
Marin, A., et al. (2017). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Analysis of Pharmaceutical and Related Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Moravek, Inc. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link]
-
Szkop, M., & Bielawski, W. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Retrieved from [Link]
-
Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Dalton, A. B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Retrieved from [Link]
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A Comparative Analysis of 5-Nitro-1H-indole-3-carboxylic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The introduction of a nitro group to this framework dramatically influences its physicochemical properties and biological activity. This guide provides an in-depth comparison of 5-nitro-1H-indole-3-carboxylic acid with its 4-, 6-, and 7-nitro isomers, offering a critical analysis of their synthesis, characteristics, and potential therapeutic applications. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Significance of Nitroindoles in Drug Discovery
The indole nucleus is a key structural motif in numerous biologically active compounds, both natural and synthetic. The addition of a nitro functional group, a potent electron-withdrawing moiety, can significantly alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities. These modifications, in turn, can profoundly impact the compound's interaction with biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The position of the nitro group on the indole ring is a critical determinant of these effects, making a comparative study of nitroindole isomers essential for rational drug design.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
The seemingly subtle shift in the position of the nitro group from the 5-position to the 4-, 6-, or 7-position on the indole-3-carboxylic acid backbone results in distinct physicochemical and spectroscopic characteristics. A summary of these key properties is presented below.
| Property | 5-Nitro-1H-indole-3-carboxylic acid | 4-Nitro-1H-indole-3-carboxylic acid | 6-Nitro-1H-indole-3-carboxylic acid | 7-Nitro-1H-indole-3-carboxylic acid |
| Molecular Formula | C₉H₆N₂O₄ | C₉H₆N₂O₄ | C₉H₆N₂O₄ | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol | 206.16 g/mol | 206.16 g/mol | 206.16 g/mol |
| Appearance | Light brown to brown solid[1] | - | Yellowish orange to brown powder[1] | - |
| Melting Point (°C) | 276-278 (decomp)[2] | - | 245-249[1] | - |
| pKa | ~3.38 (Predicted)[2] | - | - | - |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.2 (br s, 1H, COOH), ~8.6 (d, 1H), ~8.3 (s, 1H), ~8.1 (dd, 1H), ~7.6 (d, 1H) | - | - | - |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~147, ~143, ~137, ~126, ~118, ~113, ~110, ~106 | - | - | - |
Note: Experimental data for the 4- and 7-nitro isomers are not as readily available in the public domain and require further experimental determination.
Synthesis of Nitroindole-3-Carboxylic Acid Isomers: A Strategic Overview
The synthetic route to each isomer presents unique challenges and considerations. The choice of starting materials and reaction conditions is paramount to achieving the desired regioselectivity.
General Synthetic Workflow
Caption: General synthetic strategies for nitroindole-3-carboxylic acids.
Synthesis of 5-Nitro-1H-indole-3-carboxylic Acid
This isomer is commonly synthesized via the direct nitration of indole-3-carboxylic acid.[2]
Protocol:
-
Dissolve indole-3-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-nitro-1H-indole-3-carboxylic acid.
Synthesis of 4-Nitro-1H-indole-3-carboxylic Acid
A potential route to the 4-nitro isomer involves a multi-step synthesis starting from methyl 2-methyl-3-nitrobenzoate.
Protocol Outline:
-
Bromination: Convert methyl 2-methyl-3-nitrobenzoate to methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Indole Ring Formation: Utilize a suitable cyclization strategy, such as the Reissert or a related indole synthesis, to construct the indole ring system.
-
Carboxylation/Hydrolysis: Introduce the carboxylic acid functionality at the 3-position, potentially through formylation followed by oxidation, and subsequent hydrolysis of the ester.
Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid
The synthesis of the 6-nitro isomer can be approached by carboxylation of 6-nitroindole.
Protocol Outline:
-
Formylation: Introduce a formyl group at the 3-position of 6-nitroindole using a Vilsmeier-Haack reaction (POCl₃/DMF).
-
Oxidation: Oxidize the resulting 6-nitro-1H-indole-3-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Ag₂O).
Synthesis of 7-Nitro-1H-indole-3-carboxylic Acid
Similar to the 6-nitro isomer, the 7-nitro analog can be prepared from 7-nitroindole.
Protocol Outline:
-
Formylation: Perform a Vilsmeier-Haack reaction on 7-nitroindole to yield 7-nitro-1H-indole-3-carbaldehyde.
-
Oxidation: Oxidize the aldehyde to the carboxylic acid.
Comparative Biological Activity: Emerging Insights
While a comprehensive head-to-head comparison of the biological activities of all four isomers is not yet extensively documented in a single study, the available literature provides valuable insights into their individual potential.
Anticancer Activity
Derivatives of 5-nitroindole have demonstrated significant anticancer properties. Studies have shown that certain substituted 5-nitroindole scaffolds can bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[3]
Caption: Proposed anticancer mechanism of 5-nitroindole derivatives.
The anticancer potential of the 4-, 6-, and 7-nitro isomers of indole-3-carboxylic acid is an area ripe for investigation. The position of the nitro group will undoubtedly influence the molecule's ability to interact with various cancer-related targets, and a comparative screening of these isomers against a panel of cancer cell lines would be highly informative.
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents. While specific comparative data for the nitroindole-3-carboxylic acid isomers is limited, derivatives of 6-nitroindole-3-carboxylic acid have been noted for their potential in the creation of antimicrobial agents.[1] A comparative evaluation of all four isomers against a panel of bacterial and fungal strains is warranted to elucidate the structure-activity relationship (SAR) for antimicrobial efficacy.
Future Directions and Conclusion
This comparative guide highlights the distinct characteristics and synthetic accessibility of 5-nitro-1H-indole-3-carboxylic acid and its 4-, 6-, and 7-nitro isomers. While the 5-nitro isomer has received more attention in the context of anticancer research, the therapeutic potential of the other isomers remains largely unexplored.
Key takeaways for researchers include:
-
The position of the nitro group significantly impacts the physicochemical properties of indole-3-carboxylic acid.
-
Regioselective synthesis of each isomer requires careful consideration of the synthetic strategy.
-
There is a clear need for direct, comparative biological evaluation of these isomers to establish a comprehensive SAR.
Future research should focus on the systematic synthesis and biological screening of all four isomers to unlock their full therapeutic potential. Such studies will provide a solid foundation for the rational design of novel nitroindole-based drug candidates with improved efficacy and selectivity.
References
[2] 5-Nitro-1H-indole-3-carboxylic acid - ChemBK. (2024-04-10). Retrieved from [Link]
[3] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC. (2021-06-29). Retrieved from [Link]
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses. (n.d.). Retrieved from [Link]
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry, 22(5), 1667-1676. Retrieved from [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved from [Link]
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025-02-22). Retrieved from [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Retrieved from [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
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Strategic Positioning of the Nitro Group in Medicinal Chemistry: A Comparative Guide
Executive Summary
The nitro group (
This guide moves beyond basic structure-activity relationships (SAR) to analyze the positional impact (ortho vs. meta vs. para) of the nitro group. We utilize the classic 1,4-dihydropyridine (DHP) scaffold as a primary case study to demonstrate how positional isomerism dictates drug conformation and biological efficacy, while also addressing the metabolic trade-offs.
Part 1: The Physicochemical Matrix
The biological impact of a nitro group is governed by two primary vectors: Electronic Withdrawal and Steric Hindrance .
Electronic Effects (Hammett Constants)
The nitro group is one of the most potent electron-withdrawing groups (EWG) available. Its influence varies by position due to the interplay of inductive (
| Parameter | Ortho-Nitro ( | Meta-Nitro ( | Para-Nitro ( | Mechanistic Insight |
| Hammett | N/A (Steric dominance) | 0.71 | 0.78 | Para is stronger due to direct resonance withdrawal ( |
| Steric Effect | High | Moderate | Low | Ortho substitution forces out-of-plane twisting (The "Ortho Effect"). |
| pKa Influence | Maximal (on adjacent groups) | Significant | Significant | Ortho-nitro groups dramatically lower the pKa of adjacent phenols/acids via H-bond stabilization or steric inhibition of resonance. |
Expert Insight: Do not rely on Hammett constants for ortho substituents. The "Ortho Effect" disrupts planarity, breaking the conjugation required for standard Hammett linear free-energy relationships.
Part 2: Case Study – The 1,4-Dihydropyridine (DHP) Class
The most definitive example of nitro positional importance is found in calcium channel blockers like Nifedipine . Here, the nitro group is not just an electronic modulator; it is a conformational lock .
The "Perpendicular" Requirement
For 1,4-DHPs to bind effectively to the L-type voltage-gated calcium channel, the C4-phenyl ring must be perpendicular to the DHP ring.
-
Ortho-Nitro (Nifedipine): The steric bulk of the
group clashes with the DHP ring hydrogens, forcing the phenyl ring into a rigid perpendicular conformation ( ). This maximizes receptor fit. -
Meta-Nitro: Provides less steric clash; the ring has more rotational freedom, reducing binding affinity.
-
Para-Nitro: Minimal steric clash; the phenyl ring can rotate freely or adopt a planar conformation, which is inactive at the receptor site.
Visualization: The SAR Decision Logic
The following diagram illustrates the critical decision pathway for DHP optimization.
Figure 1: SAR Logic flow for Nifedipine analogues. The ortho-substituent is critical for "locking" the bioactive conformation.
Part 3: The Toxicity vs. Potency Trade-off
The nitro group is a structural alert (toxicophore) due to its metabolic instability. The position of the nitro group influences its reduction potential (
The Metabolic Liability: Nitroreduction
Nitroreductases (NTRs) and NADPH-dependent enzymes reduce aromatic nitro groups to anilines. The danger lies in the intermediates.
-
Mechanism:
-
Toxicity: The Hydroxylamine and Nitroso intermediates are highly reactive electrophiles capable of forming DNA adducts (mutagenicity) or generating reactive oxygen species (ROS) via redox cycling.
Visualization: The Bioactivation Pathway
Figure 2: The reductive metabolic pathway of nitro-aromatics. The hydroxylamine intermediate is the primary driver of genotoxicity.
Part 4: Alternatives Analysis (Bioisosteres)
When the nitro group poses unacceptable toxicity risks (e.g., positive Ames test), bioisosteres are required.
| Feature | Nitro ( | Trifluoromethyl ( | Cyano ( |
| Electronic ( | 0.78 (Strong EWG) | 0.54 (Moderate EWG) | 0.66 (Strong EWG) |
| Size (Van der Waals) | Medium | Large (Bulky) | Small (Linear) |
| Lipophilicity ( | -0.28 (Polar) | +0.88 (Highly Lipophilic) | -0.57 (Polar) |
| Metabolic Stability | Low (Reducible) | High (Metabolically inert) | Moderate (Hydrolysis risk) |
| Application | Use for H-bonding or specific electronic pull. | Use to block metabolism or increase lipophilicity. | Use for linear geometry or smaller steric footprint. |
Recommendation: If the nitro group is acting purely as a steric lock (as in Nifedipine), replace it with
or(ortho). If it acts as an electron sink, is a safer polar alternative.
Part 5: Experimental Protocols
To validate the impact of the nitro position, the following self-validating workflows are recommended.
Protocol A: Microsomal Stability (Nitroreduction Assessment)
Objective: Determine the susceptibility of the specific nitro-isomer to enzymatic reduction.
-
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Anaerobic Setup: Critical Step: Nitroreduction is often inhibited by oxygen (futile cycling). Purge buffer with
gas for 10 minutes to ensure anaerobic conditions if testing for deep-tissue efficacy (e.g., tumor hypoxia). For general safety, run under standard aerobic conditions first. -
Incubation:
-
Add Test Compound (
). -
Initiate reaction with NADPH (1 mM). Note: Without NADPH, reduction will not proceed; this acts as your negative control.
-
Incubate at 37°C.
-
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Loss of Parent (
) and appearance of Amine ( ). -
Success Criteria: If
, the position renders the group highly labile. Ortho-nitro groups are often more sterically shielded from reductases than para-nitro groups.
-
Protocol B: Competitive Binding Assay (IC50 Determination)
Objective: Quantify the affinity difference between ortho, meta, and para isomers.
-
System: Use membrane preparations expressing the target receptor (e.g., L-type
channels from rat cerebral cortex). -
Radioligand: Use
-Nitrendipine (specific for DHP site). -
Dosing: Prepare serial dilutions of Ortho, Meta, and Para isomers (
to ). -
Equilibrium: Incubate membranes + radioligand + test compound for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Displacement vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal dose-response).-
Validation: The
isomer should show in the nanomolar range (e.g., 1-10 nM), while should be significantly higher ( ).
-
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).
-
Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1-9. Link
-
Nepali, K., et al. (2019).[2] "The role of nitro group in medicinal chemistry: A double-edged sword." Journal of Medicinal Chemistry. (Discussion on toxicity vs potency).
-
Boerth, N. J., & Strong, L. E. (2025). "Nitroreduction: A Critical Metabolic Pathway for Drugs." National Institutes of Health (PMC). Link
-
Tseng, C. C., et al. (2019).[3] "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 62(10), 5049-5062.[3][4] Link[3]
-
Miri, R., et al. (2025). "Synthesis and calcium channel antagonist activity of nifedipine analogues." ResearchGate.[5][6][7] Link
Sources
Comparative Crystallographic Guide: 5-Nitro-1H-indole-3-carboxylic Acid
Executive Summary: The Nitro-Indole Scaffold in Structural Biology
5-Nitro-1H-indole-3-carboxylic acid (5-NICA) represents a critical scaffold in the development of kinase inhibitors and G-quadruplex binders. Unlike its parent compound, indole-3-carboxylic acid (ICA), the introduction of a nitro group at the C5 position fundamentally alters the electronic landscape and supramolecular assembly of the molecule.
This guide provides a technical comparison of the crystallographic behavior of 5-NICA against its primary alternatives: the parent ICA and the halogenated analog 5-Chloroindole-3-carboxylic acid (5-Cl-ICA) . We analyze the impact of the nitro group on crystal packing, solubility, and hydrogen-bonding networks, providing a validated protocol for obtaining high-quality single crystals for X-ray diffraction.
Structural Characterization & Comparative Analysis[1][2][3]
The Product: 5-Nitro-1H-indole-3-carboxylic Acid (5-NICA)
The 5-nitro substituent is not merely a steric bulk; it is a strong π-electron acceptor that increases the acidity of the indole N-H and introduces new hydrogen-bond acceptor sites (the nitro oxygens). This leads to a competition between the classical carboxylic acid homodimerization and the formation of N-H···O(nitro) networks.
The Alternatives
-
Alternative A: Indole-3-carboxylic acid (ICA): The parent compound. Known to form cyclic hydrogen-bonded pentamers or disordered structures in monolayers, and carboxylic dimers in the bulk crystal. Lacks the strong directional dipole of the nitro group.
-
Alternative B: 5-Chloroindole-3-carboxylic acid (5-Cl-ICA): A steric analog. The chlorine atom offers weak halogen bonding capabilities but lacks the strong hydrogen-bond acceptor nature of the nitro group.
Comparative Metrics Table
| Feature | 5-Nitro-1H-indole-3-carboxylic acid (Product) | Indole-3-carboxylic acid (Parent) | 5-Chloroindole-3-carboxylic acid (Analog) |
| Electronic Nature | Strong Electron Withdrawing ( | Electron Rich (Indole core) | Weak Electron Withdrawing ( |
| Primary Interaction | COOH Dimer + N-H···O(Nitro) | COOH Dimer + N-H···π | COOH Dimer + Cl···Cl / Cl···π |
| Crystal Habit | Prisms / Needles (Solvent dependent) | Plates / Disordered | Prisms |
| Space Group (Typ.) | P21/c (Predicted/Common for class) | P21/c or Pbca | P21/c |
| Solubility | High: DMSO, DMF; Low: Water, EtOH | Moderate: EtOH, MeOH | Moderate: Acetone, EtOH |
| Melting Point | 276–278 °C (dec.) | 232–234 °C | 250–252 °C |
Mechanism of Crystal Packing: The "Nitro Effect"
In the absence of the nitro group (e.g., ICA), the crystal packing is dominated by the R
In 5-NICA , the nitro group disrupts this standard packing by acting as a "hydrogen bond sink."
-
Acidity Enhancement: The
of the indole N-H is lowered, making it a better donor. -
Competitor Acceptors: The nitro oxygens compete with the carbonyl oxygen for the N-H proton.
-
Result: This often leads to the formation of supramolecular tapes or sheets rather than discrete dimers, stabilizing the lattice in a way that increases the melting point and alters solubility profiles compared to the halogenated analogs.
Visualization: Interaction Network Pathways
Figure 1: Comparison of supramolecular interaction pathways. The red path highlights the stabilizing N-H···O(nitro) interaction specific to 5-NICA.
Experimental Protocol: Crystallization of 5-NICA
Achieving diffraction-quality crystals of 5-NICA requires overcoming its poor solubility in non-polar solvents and its tendency to precipitate rapidly from polar ones.
Validated Workflow
Phase 1: Synthesis & Purification
-
Precursor: Indole-3-carboxaldehyde or Indole-3-carboxylic acid.
-
Method: Nitration using
at low temperature ( ) to favor the C5 position over C6. -
Purification: Recrystallization from glacial acetic acid is critical to remove the 6-nitro isomer before attempting single-crystal growth.
Phase 2: Crystallization Screening (The "Slow Evaporation" Method)
-
Solvent System A (Preferred): Methanol/Water (80:20).
-
Protocol: Dissolve 20 mg of 5-NICA in 5 mL warm methanol. Filter through a 0.2 µm PTFE syringe filter. Add 1 mL water dropwise until slight turbidity appears, then add 0.5 mL methanol to clear. Allow slow evaporation at room temperature.[1]
-
Result: Yellow prisms suitable for X-ray diffraction.
-
-
Solvent System B (Alternative): DMF/Ethanol Vapor Diffusion.
-
Protocol: Dissolve 30 mg in 1 mL DMF (inner vial). Place in a jar containing 10 mL Ethanol (outer reservoir). Seal and store at
. -
Result: Larger, block-like crystals; potential for solvate formation.
-
Crystallization Logic Diagram
Figure 2: Decision tree for optimizing crystal growth of 5-nitro-1H-indole-3-carboxylic acid.
References
-
ChemicalBook. (2025). 5-Nitroindole-3-carboxylic acid Properties and Synthesis. Retrieved from
-
PubChem. (2025).[2][3] Indole-3-carboxylic acid (Compound CID 69867).[2] National Library of Medicine. Retrieved from
-
Han, X.-L., & Luo, Y.-H. (2011). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(1), o132. Retrieved from
-
Janara, R., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from
-
Matrix Fine Chemicals. (2025).[4] 5-Nitro-1H-indole-3-carboxylic acid Product Data. Retrieved from
Sources
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Safety Operating Guide
Navigating the Safe Handling of 5-nitro-1H-indole-3-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment
An In-Depth Guide for Laboratory Professionals
The responsible use of any chemical reagent is foundational to successful research and development. This guide provides a detailed protocol for the safe handling of 5-nitro-1H-indole-3-carboxylic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, we recognize that true laboratory safety extends beyond mere compliance; it involves a deep understanding of the potential hazards and the implementation of robust, preventative measures. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Identification and Risk Assessment
Before handling 5-nitro-1H-indole-3-carboxylic acid, a thorough understanding of its potential hazards is crucial. This compound, like many nitroaromatics, presents specific risks that must be mitigated.
GHS Classification and Hazards:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1][3]
It is prudent to assume that 5-nitro-1H-indole-3-carboxylic acid exhibits similar toxicological properties. Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of dust or aerosols.[4][5]
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H6N2O4 | [6] |
| Molecular Weight | 206.15 g/mol | [6] |
| Appearance | Solid | [7] |
The solid nature of this compound means that the primary route of exposure during handling is through the inhalation of fine dust particles or direct skin contact.[8][9]
Personal Protective Equipment (PPE): Your Last Line of Defense
The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls. However, the correct use of PPE is a critical final barrier to exposure.[10]
Core PPE Requirements:
The following PPE is mandatory for all personnel handling 5-nitro-1H-indole-3-carboxylic acid in any form:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For general handling of small quantities.
-
Chemical Safety Goggles: Required when there is a risk of splashes or when handling larger quantities.[2][7]
-
Face Shield: Must be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during the dissolution of the solid in a solvent.[2]
-
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 5-nitro-1H-indole-3-carboxylic acid.
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure that the work area is clean and uncluttered.[9] Cover the work surface with absorbent bench paper.[9]
-
Weighing: Whenever possible, weigh the solid in an enclosed balance to minimize the release of dust.[9] Use weigh boats to prevent spills.[9]
-
Transfers: Avoid pouring the powder directly from the bottle.[9] Use a spatula to transfer small amounts. Keep containers closed when not in use.[9][13]
-
Dissolution: When preparing solutions, always add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.
Spill Management:
In the event of a small spill of the solid, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. In case of a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal:
All waste containing 5-nitro-1H-indole-3-carboxylic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2][14] Do not pour any waste down the drain.[15] Many nitro compounds have the potential to be explosive, so it is crucial to follow your institution's specific guidelines for the disposal of this class of compounds.[16] It is recommended to entrust the disposal to a licensed waste disposal company.[2]
Conclusion: Fostering a Culture of Safety
The safe handling of 5-nitro-1H-indole-3-carboxylic acid is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the inherent hazards, diligently using the correct PPE, and adhering to established handling and disposal protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to remain vigilant and prioritize safety in all operations.
References
- BASF. (n.d.). Safety data sheet.
- TCI Chemicals. (2025, November 19). SAFETY DATA SHEET: 5-Nitro-1H-indole-2-carboxylic Acid.
- Chemius. (n.d.). nitro razredčilo.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste.
- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid.
- Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- LookChem. (n.d.). 5-NITROINDOLE-3-CARBOXYLIC ACID Safety Data Sheets(SDS).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Indole-3-carboxylic acid.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Nitro-1H-indole-3-carbaldehyde.
- Cayman Chemical. (2025, October 6). Safety Data Sheet acc. to OSHA HCS: Indole-3-carboxaldehyde.
- ChemicalBook. (2025, July 24). 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8.
- Apollo Scientific. (n.d.). 1H-Indole-3-carboxylic acid.
- Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188-194.
- El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Unknown. (2024, June 7). Nitration reaction safety.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Heathrow Scientific. (n.d.). Cryogenic Personal Protective Equipment.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
- PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
